molecular formula C6H6ClN3O B1291491 2-Amino-6-chloronicotinamide CAS No. 64321-24-0

2-Amino-6-chloronicotinamide

Cat. No.: B1291491
CAS No.: 64321-24-0
M. Wt: 171.58 g/mol
InChI Key: RZXHKUYBBAQDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chloronicotinamide is a useful research compound. Its molecular formula is C6H6ClN3O and its molecular weight is 171.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-chloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,8,10)(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXHKUYBBAQDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626865
Record name 2-Amino-6-chloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64321-24-0
Record name 2-Amino-6-chloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-chloronicotinamide: Properties, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloronicotinamide is a substituted pyridine derivative belonging to the broader class of nicotinamides. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities within the context of related nicotinamide compounds. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on closely related analogs to provide a more complete picture for research and development purposes.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. While some specific experimental values are not publicly available, theoretical predictions and data from similar compounds are included for reference.

PropertyValueSource/Reference
IUPAC Name 2-Amino-6-chloropyridine-3-carboxamidePubChem
CAS Number 64321-24-0[1]
Molecular Formula C₆H₆ClN₃O[1]
Molecular Weight 171.58 g/mol [2]
Physical Form Solid[1]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not available. Expected to have some solubility in polar organic solvents like THF, methanol, and DMSO.General chemical principles
Purity 97%[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Synthesis Protocol

A general procedure for the synthesis of this compound from 2-amino-6-chloronicotinic acid has been described.[3]

Reaction Scheme:

2-amino-6-chloronicotinic acid + Thionyl chloride → 2-amino-6-chloronicotinoyl chloride 2-amino-6-chloronicotinoyl chloride + Ammonia → this compound

Materials:

  • 2-amino-6-chloronicotinic acid

  • Thionyl chloride (3.3 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonia gas

  • Water

Procedure:

  • Under an inert atmosphere, add thionyl chloride (3.3 eq.) dropwise to a 0.3 M solution of 2-amino-6-chloronicotinic acid (1 eq.) in anhydrous THF.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion, concentrate the mixture in a vacuum to obtain a crude yellow solid residue.

  • Dissolve the crude solid in the same initial volume of THF and concentrate again under vacuum. Repeat this dissolution and concentration step once more to ensure the removal of excess thionyl chloride.

  • Dissolve the resulting residue in THF to prepare a 0.3 M solution.

  • Bubble ammonia gas through the solution for 1 hour.

  • Remove the resulting precipitate by filtration.

  • Concentrate the filtrate under vacuum to yield a yellow precipitate.

  • Grind the precipitate in water at 50 °C and subsequently dry to afford this compound.

Analysis: The product can be analyzed by LC-MS. A reported analysis showed m/z (ESP): 172 [M+H]⁺ with a retention time of 3.19 min, indicating the formation of the desired product.[3]

Spectroscopic Data (Expected)

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons on the pyridine ring, protons of the primary amine (-NH₂), and protons of the primary amide (-CONH₂). Chemical shifts would be influenced by the electron-withdrawing chlorine and amide groups, and the electron-donating amino group.
¹³C NMR Six distinct carbon signals corresponding to the pyridine ring carbons and the carbonyl carbon of the amide group.
FT-IR (cm⁻¹) N-H stretching vibrations (amine and amide) around 3100-3500 cm⁻¹, C=O stretching (amide) around 1650-1690 cm⁻¹, C-N stretching, and C-Cl stretching vibrations.
Mass Spec. A molecular ion peak corresponding to the molecular weight (171.58 g/mol ). Fragmentation patterns would likely involve the loss of the amide group, chlorine, or other small fragments.

Biological Activity and Potential Applications

Direct experimental evidence for the biological activity of this compound is limited in the public domain. However, the broader class of nicotinamide derivatives has been extensively studied, with many exhibiting potent inhibitory activity against histone deacetylases (HDACs).

Context: Nicotinamides as HDAC Inhibitors

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other non-histone proteins. Dysregulation of HDAC activity is implicated in various diseases, including cancer. Nicotinamide-based compounds can act as HDAC inhibitors, leading to hyperacetylation of histones, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Given its structural similarity to other known HDAC inhibitors, it is plausible that this compound may also exhibit such activity. Further experimental validation is required to confirm this hypothesis.

Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay

The following is a detailed protocol for a common in vitro fluorometric assay to determine the HDAC inhibitory activity of a test compound.

Principle:

This assay measures the activity of HDAC enzymes by monitoring the deacetylation of a fluorogenic substrate. The deacetylated substrate is then cleaved by a developer enzyme, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity, and a decrease in fluorescence in the presence of a test compound indicates inhibition.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer

  • Developer solution (containing a stop solution like Trichostatin A and a developing enzyme)

  • Test compound (this compound) dissolved in DMSO

  • 96-well black microplate

  • Microplate reader with fluorescence detection capabilities (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in HDAC Assay Buffer. Ensure the final DMSO concentration in the assay is below 1%.

    • Dilute the recombinant HDAC enzyme to the desired concentration in HDAC Assay Buffer.

  • Reaction Setup:

    • In a 96-well black microplate, add the following in order:

      • HDAC Assay Buffer

      • Test compound at various concentrations (or DMSO for control wells)

      • Diluted recombinant HDAC enzyme

  • Pre-incubation:

    • Gently mix the plate and incubate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation:

    • Mix and incubate the plate at 37°C for 30-60 minutes.

  • Stop and Develop:

    • Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.

  • Final Incubation:

    • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement:

    • Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for HDAC Inhibition Assay

HDAC_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Enzyme, Substrate, Buffer) reaction_setup Set up Reaction in 96-well Plate (Buffer, Compound, Enzyme) reagent_prep->reaction_setup compound_dilution Prepare Serial Dilutions of Test Compound compound_dilution->reaction_setup pre_incubation Pre-incubate (37°C, 15 min) reaction_setup->pre_incubation reaction_initiation Initiate Reaction (Add Substrate) pre_incubation->reaction_initiation incubation Incubate (37°C, 30-60 min) reaction_initiation->incubation stop_develop Stop and Develop (Add Developer) incubation->stop_develop final_incubation Incubate (RT, 15 min) stop_develop->final_incubation fluorescence_measurement Measure Fluorescence final_incubation->fluorescence_measurement data_analysis Calculate % Inhibition and IC50 fluorescence_measurement->data_analysis

Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects HDAC HDAC Histones Histones HDAC->Histones Chromatin Condensed Chromatin Histones->Chromatin Acetylated_Histones Acetylated Histones Acetylated_Histones->HDAC Deacetylation Relaxed_Chromatin Relaxed Chromatin Acetylated_Histones->Relaxed_Chromatin Gene_Expression Gene Expression (e.g., p21, pro-apoptotic genes) Relaxed_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis HDAC_Inhibitor HDAC Inhibitor (e.g., this compound) HDAC_Inhibitor->HDAC Inhibits

Caption: Simplified signaling pathway of HDAC inhibition.

Conclusion

This compound is a readily synthesizable compound with potential for biological activity, particularly in the context of HDAC inhibition, a promising area for anti-cancer drug development. While specific experimental data for this compound is currently limited, this guide provides a solid foundation for researchers by summarizing its known properties, detailing a synthesis protocol, and outlining a standard method for evaluating its potential as an HDAC inhibitor. Further investigation is warranted to fully characterize its physicochemical properties and elucidate its biological mechanism of action.

References

2-Amino-6-chloronicotinamide (CAS: 64321-24-0): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

2-Amino-6-chloronicotinamide is a solid at room temperature and possesses the chemical structure and properties summarized in the table below.[1][2] These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 64321-24-0[1]
Molecular Formula C₆H₆ClN₃O[1][2]
Molecular Weight 171.58 g/mol [2]
Appearance Solid[1]
Boiling Point 334.8°C at 760 mmHg[2]
Purity Typically ≥98%[2]
Synonyms 2-Amino-6-chloropyridine-3-carboxamide, 3-Pyridinecarboxamide, 2-amino-6-chloro-[1]

Synthesis of this compound

The synthesis of this compound is typically achieved from its corresponding carboxylic acid, 2-amino-6-chloronicotinic acid. The following protocol details a common laboratory-scale synthesis.

Experimental Protocol

Materials:

  • 2-amino-6-chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonia (gas)

  • Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • Heating mantle or water bath

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere, dissolve 2-amino-6-chloronicotinic acid (1 equivalent) in anhydrous THF to a concentration of 0.3 M.

    • Cool the solution in an ice bath.

    • Add thionyl chloride (3.3 equivalents) dropwise to the stirred solution.

    • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction for completion (e.g., by TLC).

    • Upon completion, concentrate the mixture in vacuo to obtain the crude acid chloride as a yellow solid residue.

    • To remove residual thionyl chloride, redissolve the solid in THF and concentrate it again under vacuum. Repeat this process once more.

  • Amidation:

    • Dissolve the resulting crude acid chloride in anhydrous THF to prepare a 0.3 M solution.

    • Bubble ammonia gas through the solution for 1 hour. A precipitate will form.

    • Remove the precipitate by filtration.

    • Concentrate the filtrate under vacuum to yield a yellow precipitate.

  • Work-up and Purification:

    • Grind the yellow precipitate in water at 50°C.

    • Collect the solid by filtration and dry it to afford this compound.

This procedure typically results in a high yield (around 92%) and purity (approximately 93%) of the final product.

Synthesis Workflow Diagram

SynthesisWorkflow A 2-amino-6-chloronicotinic acid in anhydrous THF B Addition of Thionyl Chloride (SOCl₂) A->B Inert atmosphere C Stir at Room Temperature (2h) B->C D Concentration in vacuo C->D E Crude Acid Chloride D->E F Dissolution in anhydrous THF E->F G Ammonia Gas Bubbling (1h) F->G H Filtration G->H I Concentration of Filtrate H->I J Washing with Water (50°C) I->J K Drying J->K L This compound K->L

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Applications

Currently, there is a notable lack of published data on the specific biological activities, mechanism of action, and pharmacological profile of this compound. Its primary role appears to be that of a chemical intermediate in the synthesis of more complex molecules.

While this specific compound has not been extensively studied, the nicotinamide scaffold is a common feature in many biologically active molecules. Derivatives of nicotinamide have been investigated for a wide range of therapeutic applications, including their use as:

  • Antifungal Agents: Some 2-aminonicotinamide derivatives have shown potent in vitro antifungal activity against various Candida species.[3]

  • Antiviral Agents: Certain 2-ureidonicotinamide derivatives have been identified as potential inhibitors of the influenza A virus.

  • Enzyme Inhibitors: Nicotinamide derivatives have been explored as inhibitors of enzymes such as histone deacetylases (HDACs) and α-amylase/α-glucosidase for potential cancer and diabetes treatments, respectively.[4]

It is important to emphasize that these activities are characteristic of other nicotinamide derivatives and cannot be directly attributed to this compound without specific experimental evidence.

Future Directions

The lack of biological data on this compound presents an opportunity for future research. Investigating its potential biological activities, including but not limited to antimicrobial, antiviral, or enzyme inhibitory effects, could unveil novel therapeutic applications. Furthermore, its utility as a building block in the synthesis of new chemical entities for drug discovery remains a promising area of exploration.

Conclusion

This compound is a well-characterized chemical compound with a clearly defined synthesis protocol. Its primary value currently lies in its role as a synthetic intermediate. While the broader class of nicotinamides has shown significant biological activities, further research is required to determine the specific pharmacological profile of this compound and to unlock its full potential in medicinal chemistry and drug development.

References

A Technical Guide to 2-Amino-6-chloronicotinamide: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-6-chloronicotinamide is a substituted pyridine derivative that serves as a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its unique arrangement of amino, chloro, and carboxamide functional groups on a pyridine core makes it a versatile precursor for synthesizing more complex molecules, particularly in the development of targeted therapeutics. This guide provides an in-depth overview of its core properties, a validated synthesis protocol with mechanistic insights, and its application as a key intermediate in modern drug development.

Core Molecular and Physicochemical Properties

Accurate characterization begins with a solid understanding of the compound's fundamental properties. This compound is a solid at room temperature and should be stored under an inert atmosphere in a dark place to maintain its integrity.[1] Key identifying information and molecular properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₆ClN₃O[1][2][3]
Molecular Weight 171.58 g/mol [2]
Alternate MW 171.59 g/mol [1]
IUPAC Name 2-amino-6-chloropyridine-3-carboxamide[2]
CAS Number 64321-24-0[1][2][4]
Canonical SMILES C1=CC(=NC(=C1C(=O)N)N)Cl[2][3]
Physical Form Solid[1]
Purity (Typical) ≥97%[1]

Synthesis and Mechanistic Rationale

The synthesis of this compound is efficiently achieved from its corresponding carboxylic acid precursor, 2-amino-6-chloronicotinic acid (CAS: 58584-92-2).[5][6][7][8] The process is a robust two-step, one-pot reaction that first activates the carboxylic acid and then introduces the amide group.

Mechanistic Insight:

The choice of thionyl chloride (SOCl₂) as a reagent is critical for the reaction's success.[4] Carboxylic acids are not sufficiently electrophilic to react directly with ammonia to form an amide in high yield. Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate. This intermediate is a potent electrophile, readily susceptible to nucleophilic attack by ammonia. The subsequent introduction of ammonia gas or an ammonia solution acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride to form the primary amide and displace the chloride leaving group, yielding the final product with high efficiency.[4] This method is preferred in laboratory and industrial settings for its high conversion rates and relatively simple workup.

Analytical Validation

Ensuring the identity and purity of the synthesized compound is a cornerstone of scientific integrity. For this compound, the primary validation technique is Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass spectrum in positive electrospray ionization (ESI+) mode would show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 172.[4] This result confirms that the compound has the correct molecular weight. The retention time (R/T) from the liquid chromatography component provides an indication of purity; a single, sharp peak is indicative of a highly pure sample.[4]

Experimental Workflow: Synthesis Protocol

The following section details a step-by-step methodology for the synthesis of this compound and is visualized in the workflow diagram below.

Step-by-Step Methodology:
  • Reaction Setup: To a solution of 2-amino-6-chloronicotinic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.3 M) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (3.3 eq.) dropwise at room temperature.[4]

  • Acyl Chloride Formation: Stir the reaction mixture at room temperature for 2 hours. The conversion to the acyl chloride intermediate can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Solvent Removal: Upon completion, concentrate the mixture under vacuum to remove excess thionyl chloride and solvent, yielding a crude yellow solid residue.[4] To ensure complete removal of residual SOCl₂, the solid can be redissolved in THF and concentrated under vacuum again.[4]

  • Amidation: Dissolve the resulting crude acyl chloride in fresh anhydrous THF (~0.3 M). Bubble ammonia gas through the solution for 1 hour, or alternatively, add a solution of ammonia in an appropriate solvent.[4]

  • Workup and Isolation: A precipitate will form during amidation. Remove this precipitate (likely ammonium chloride) by filtration. Concentrate the filtrate under vacuum to yield a yellow precipitate, which is the crude product.[4]

  • Purification: Grind the precipitate in water at 50°C to dissolve any remaining inorganic salts. Filter the solid and dry thoroughly to afford the final this compound product.[4] A typical reported yield and purity are 92% and 93%, respectively, which is often sufficient for subsequent steps without further purification.[4]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_activation Step 1: Acid Activation cluster_amidation Step 2: Amidation cluster_purification Step 3: Purification cluster_end Final Product start_acid 2-Amino-6-chloronicotinic Acid in Anhydrous THF add_socl2 Add Thionyl Chloride (SOCl₂) Stir 2h @ RT start_acid->add_socl2 acyl_chloride Acyl Chloride Intermediate (Crude solid after vacuum) add_socl2->acyl_chloride add_nh3 Dissolve in THF Add Ammonia (NH₃) acyl_chloride->add_nh3 filtration Filter Precipitate add_nh3->filtration concentrate Concentrate Filtrate filtration->concentrate water_wash Grind in H₂O @ 50°C Filter & Dry concentrate->water_wash end_product This compound water_wash->end_product

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery

Nicotinamide-based structures are privileged scaffolds in medicinal chemistry, most notably as inhibitors of the Poly(ADP-ribose) polymerase (PARP) enzyme family.[1][4] PARP enzymes, particularly PARP-1, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs).[1]

Inhibiting PARP is a clinically validated strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[2] This concept, known as synthetic lethality, is a cornerstone of targeted cancer therapy.[1][2] this compound serves as an ideal starting point or intermediate for the synthesis of novel PARP inhibitors.[4][5] The core structure can be readily modified at its reactive sites to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties, aiming to develop next-generation cancer therapeutics.[6]

References

physical and chemical properties of 2-Amino-6-chloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Amino-6-chloronicotinamide. The document details its fundamental characteristics, including molecular structure, and summarizes available data on its physical and spectral properties. A general synthesis protocol is outlined, providing a reproducible method for its preparation. While direct experimental data on the biological activity of this compound remains limited in publicly accessible literature, this guide serves as a foundational resource for researchers interested in exploring its potential applications in medicinal chemistry and drug discovery. All quantitative data are presented in structured tables for ease of reference, and a representative synthesis workflow is visualized.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. Its core structure consists of a pyridine ring with an amino group at the 2-position, a chloro group at the 6-position, and a carboxamide group at the 3-position.

Table 1: General and Physical Properties of this compound

PropertyValueSource
CAS Number 64321-24-0
Molecular Formula C₆H₆ClN₃O
Molecular Weight 171.58 g/mol [1]
Appearance White to off-white solid
Predicted Boiling Point 334.8 ± 42.0 °C[2]
Predicted pKa 14.31 ± 0.50[2]

Table 2: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺172.02722
[M+Na]⁺194.00916
[M-H]⁻170.01266
[M+NH₄]⁺189.05376
[M+K]⁺209.98310
[M+H-H₂O]⁺154.01720
[M+HCOO]⁻216.01814
[M+CH₃COO]⁻230.03379
Data sourced from PubChem predictions.[3]

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, typical spectral characteristics for related compounds can provide an indication of the expected values.

2.1. ¹H and ¹³C NMR Spectroscopy

While specific spectra for this compound are not available, related nicotinamide structures have been characterized. For instance, the ¹H and ¹³C NMR spectra of nicotinamide in D₂O have been documented.[4] For this compound, one would expect signals corresponding to the aromatic protons on the pyridine ring and the protons of the amino and amide groups in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct signals for the six carbon atoms of the pyridine ring and the carbonyl carbon of the amide group.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. The primary amine (NH₂) stretching vibrations typically appear in the region of 3500-3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group is expected to be a strong band around 1670-1640 cm⁻¹.[5] Aromatic C-H stretching vibrations are anticipated between 3100-3000 cm⁻¹, and C-C stretching vibrations within the aromatic ring would appear in the 1600-1475 cm⁻¹ region.[5][6] The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ range.[5]

2.3. Mass Spectrometry

A general synthesis procedure indicates that the product can be analyzed by LC-MS, with an expected [M+H]⁺ peak at m/z 172.[7]

Synthesis Protocol

A general method for the synthesis of this compound proceeds from 2-amino-6-chloronicotinic acid.[7]

3.1. Materials and Reagents

  • 2-amino-6-chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonia (gas)

  • Water

3.2. Experimental Procedure

  • Acid Chloride Formation: To a solution of 2-amino-6-chloronicotinic acid (1 equivalent) in anhydrous THF (0.3 M solution) under an inert atmosphere, add thionyl chloride (3.3 equivalents) dropwise. Stir the reaction mixture at room temperature for 2 hours.

  • Solvent Removal: Upon completion of the reaction, concentrate the mixture under vacuum to yield a crude yellow solid residue. To ensure complete removal of excess thionyl chloride, redissolve the solid in THF and concentrate under vacuum again. Repeat this dissolution and concentration step once more.

  • Amidation: Dissolve the resulting residue in THF to prepare a 0.3 M solution. Bubble ammonia gas through the solution for 1 hour.

  • Isolation and Purification: A precipitate will form during the amidation. Remove the precipitate by filtration. Concentrate the filtrate under vacuum to obtain a yellow precipitate.

  • Final Product Preparation: Grind the yellow precipitate in water at 50 °C and then dry to afford this compound. This procedure has been reported to yield the product in 92% yield with 93% purity.[7]

3.3. Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Acid Chloride Formation cluster_1 Workup cluster_2 Amidation and Purification start 2-amino-6-chloronicotinic acid in anhydrous THF reaction1 Stir at RT for 2h start->reaction1 reagent1 Thionyl Chloride (3.3 eq) reagent1->reaction1 concentrate1 Concentrate in vacuo reaction1->concentrate1 dissolve_concentrate Dissolve in THF & Concentrate (x2) concentrate1->dissolve_concentrate dissolve_thf Dissolve in THF dissolve_concentrate->dissolve_thf ammonia Bubble NH3 gas for 1h dissolve_thf->ammonia filtration Filter ammonia->filtration concentrate2 Concentrate filtrate filtration->concentrate2 wash_dry Grind in H2O at 50°C and Dry concentrate2->wash_dry product This compound wash_dry->product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The biological activity of this compound is not extensively documented in publicly available literature. However, related nicotinamide and aminopyridine derivatives have been investigated for a range of biological activities.

  • Anticancer Potential: Substituted nicotinamides and their analogues are of interest in oncology. For instance, 2-amino-4,6-diphenylnicotinonitriles have demonstrated cytotoxicity against breast cancer cell lines.[8]

  • Enzyme Inhibition: Nicotinamide derivatives can act as enzyme inhibitors. For example, amidases that hydrolyze nicotinamides are being studied for biocatalytic applications.[9]

  • Antimicrobial Activity: Some aminopyridine derivatives have shown antimicrobial properties.

Given the structural features of this compound, it could be a candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases. Further research is required to elucidate its specific biological targets and mechanism of action.

Conclusion

This compound is a readily synthesizable substituted pyridine derivative. This guide has consolidated the available information on its physical and chemical properties, providing a foundation for future research. While there is a lack of comprehensive experimental data, particularly concerning its biological activity, the information presented herein serves as a valuable starting point for scientists and researchers in the field of drug discovery and development. The provided synthesis protocol offers a clear pathway for obtaining the compound for further investigation. Future studies should focus on obtaining detailed experimental characterization and exploring the biological potential of this molecule.

References

Technical Guide: Biological Activity Screening of 2-Amino-6-chloronicotinamide Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the biological activity screening of derivatives of 2-Amino-6-chloronicotinamide. While this compound itself is primarily a synthetic intermediate, its derivatives have emerged as a promising class of antifungal agents. This document details their mechanism of action, quantitative antifungal activity, and the experimental protocols used for their evaluation.

The primary antifungal target of these compounds is the inhibition of glycosylphosphatidylinositol (GPI) biosynthesis in fungi.[1] GPI anchors are essential for tethering a wide variety of proteins to the cell surface of eukaryotic organisms, and their disruption leads to fungal cell wall defects and growth inhibition.[1] This guide will provide researchers with the necessary information to understand and potentially advance the development of this class of antifungal compounds.

Antifungal Activity of 2-Aminonicotinamide Derivatives

A series of novel 2-aminonicotinamide derivatives have been synthesized and evaluated for their in vitro antifungal activity against a range of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC80), the concentration at which 80% of fungal growth is inhibited, is a key metric for quantifying antifungal potency. The data presented below summarizes the MIC80 values for several potent derivatives.

Table 1: In Vitro Antifungal Activity of 2-Aminonicotinamide Derivatives (MIC80 in µg/mL)

Compound IDR GroupCandida albicans (ATCC 90028)Fluconazole-Resistant C. albicansCandida parapsilosis (ATCC 22019)Candida glabrata (ATCC 90030)Cryptococcus neoformans (ATCC 90112)
11g 2-Fluorophenyl0.03130.06250.1251.00.0313
11h 3-Fluorophenyl0.03130.06250.252.00.0313
10b 3-Fluorophenoxy0.1250.250.54.00.125

Data summarized from a study on novel 2-aminonicotinamide derivatives.[2]

Mechanism of Action: Inhibition of GPI Biosynthesis

The primary mechanism of action for these 2-aminonicotinamide derivatives is the inhibition of the glycosylphosphatidylinositol (GPI) biosynthesis pathway.[1] This pathway is a conserved, multi-step process in eukaryotes that results in the creation of a GPI anchor, which is then attached to proteins destined for the cell surface.[3][4] In fungi, GPI-anchored proteins are crucial for cell wall integrity, adhesion, and virulence.

By inhibiting this pathway, the 2-aminonicotinamide derivatives disrupt the localization and function of essential cell surface proteins, leading to fungal cell death. The diagram below illustrates the key stages of the GPI biosynthesis pathway in the endoplasmic reticulum.

GPI_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_er_membrane ER Membrane UDP_GlcNAc UDP-GlcNAc GPI_GnT GPI-GlcNAc Transferase (GPI-GnT) UDP_GlcNAc->GPI_GnT PI Phosphatidylinositol (PI) PI->GPI_GnT GlcNAc_PI GlcNAc-PI GPI_GnT->GlcNAc_PI Deacetylase Deacetylase GlcNAc_PI->Deacetylase GlcN_PI GlcN-PI Deacetylase->GlcN_PI Inositol_Acylation Inositol Acylation GlcN_PI->Inositol_Acylation GlcN_acylPI GlcN-acylPI Inositol_Acylation->GlcN_acylPI Mannosyltransferases Mannosyltransferases GlcN_acylPI->Mannosyltransferases Addition of three mannoses Man3_GlcN_acylPI Man-Man-Man-GlcN-acylPI Mannosyltransferases->Man3_GlcN_acylPI EtNP_Transferases Ethanolamine Phosphate Transferases Man3_GlcN_acylPI->EtNP_Transferases Addition of EtNP Complete_GPI Complete GPI Anchor EtNP_Transferases->Complete_GPI GPI_Transamidase GPI Transamidase Complete_GPI->GPI_Transamidase GPI_AP GPI-Anchored Protein GPI_Transamidase->GPI_AP Protein Protein with GPI signal Protein->GPI_Transamidase

Caption: The Glycosylphosphatidylinositol (GPI) biosynthesis pathway in the endoplasmic reticulum.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

The in vitro antifungal activity of the 2-aminonicotinamide derivatives is determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 with some modifications.[5]

Materials:

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • Test compounds (2-aminonicotinamide derivatives)

  • Positive control (e.g., Fluconazole)

  • Negative control (DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on an appropriate agar medium.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI 1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Preparation of Drug Dilutions:

    • Dissolve the test compounds and controls in DMSO to create stock solutions.

    • Perform serial twofold dilutions of the stock solutions in RPMI 1640 medium in the 96-well plates to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free well for a growth control and a well with medium only for a sterility control.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC80:

    • After incubation, determine the fungal growth by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

    • The MIC80 is defined as the lowest drug concentration that causes an 80% reduction in growth compared to the drug-free control.

The following diagram outlines the experimental workflow for the broth microdilution assay.

Broth_Microdilution_Workflow Start Start: Fungal Culture PrepInoculum Prepare Fungal Inoculum (0.5 McFarland) Start->PrepInoculum Inoculate Inoculate Plates with Fungal Suspension PrepInoculum->Inoculate PrepPlates Prepare Serial Dilutions of Test Compounds in 96-well plates PrepPlates->Inoculate Incubate Incubate Plates (35°C, 24-48h) Inoculate->Incubate ReadPlates Read Absorbance (e.g., 530 nm) Incubate->ReadPlates CalculateMIC Calculate MIC80 ReadPlates->CalculateMIC End End: Antifungal Activity Data CalculateMIC->End

Caption: Experimental workflow for the broth microdilution antifungal susceptibility test.

Conclusion

Derivatives of this compound represent a promising avenue for the development of novel antifungal agents. Their potent in vitro activity against a broad spectrum of fungal pathogens, including resistant strains, and their defined mechanism of action targeting the essential GPI biosynthesis pathway, make them attractive candidates for further investigation. This technical guide provides a foundational understanding of the biological screening and evaluation of these compounds, offering valuable insights for researchers in the field of antifungal drug discovery.

References

Potential Therapeutic Targets of 2-Amino-6-chloronicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chloronicotinamide is a synthetic compound belonging to the aminonicotinamide class of molecules. While direct studies on this specific molecule are limited, research into its close structural analogs, particularly 2-aminonicotinamide derivatives, has revealed a promising therapeutic potential as antifungal agents. This technical guide consolidates the available information on the potential therapeutic targets of this compound, drawing primarily from studies on its derivatives. The core focus is on the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, a pathway crucial for fungal cell wall integrity. This document provides a detailed overview of the proposed mechanism of action, relevant quantitative data from analogous compounds, experimental protocols for assessing activity, and visualizations of the pertinent biological pathways and experimental workflows.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents with unique mechanisms of action. The 2-aminonicotinamide scaffold has emerged as a promising starting point for the discovery of such agents. Derivatives of 2-aminonicotinamide have demonstrated potent in vitro activity against a range of clinically relevant fungal pathogens. This guide explores the therapeutic potential of this compound by extrapolating from the established activities of its close chemical relatives.

Potential Therapeutic Target: Glycosylphosphatidylinositol (GPI) Biosynthesis

The primary therapeutic target identified for 2-aminonicotinamide derivatives is the inhibition of the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[1] GPI anchors are complex glycolipids that attach a wide variety of proteins to the cell surface of eukaryotic organisms, including fungi. In fungi, GPI-anchored proteins are essential for cell wall integrity, morphogenesis, adhesion, and virulence.

Proposed Mechanism of Action

2-aminonicotinamide derivatives are proposed to interfere with one or more enzymatic steps in the GPI biosynthesis pathway. This inhibition leads to a reduction in the number of GPI-anchored proteins on the fungal cell surface. The consequence of this disruption is a compromised cell wall, making the fungus susceptible to osmotic stress and leading to cell death.[1]

GPI_Biosynthesis_Inhibition cluster_ER Endoplasmic Reticulum cluster_Cell_Surface Cell Surface GPI Precursor GPI Precursor Lipid-linked Oligosaccharide Lipid-linked Oligosaccharide GPI Precursor->Lipid-linked Oligosaccharide Glycosyltransferases Complete GPI Anchor Complete GPI Anchor Lipid-linked Oligosaccharide->Complete GPI Anchor Multiple Enzymatic Steps Protein-GPI Complex Protein-GPI Complex Complete GPI Anchor->Protein-GPI Complex GPI Transamidase Protein Protein Protein->Protein-GPI Complex GPI-Anchored Protein GPI-Anchored Protein Protein-GPI Complex->GPI-Anchored Protein Transport to Golgi and Cell Surface Cell Wall Integrity\nMorphogenesis\nAdhesion Cell Wall Integrity Morphogenesis Adhesion GPI-Anchored Protein->Cell Wall Integrity\nMorphogenesis\nAdhesion 2-Amino-6-chloronicotinamide_analogs 2-Aminonicotinamide Derivatives 2-Amino-6-chloronicotinamide_analogs->Complete GPI Anchor Inhibition

Caption: Proposed inhibition of the GPI biosynthesis pathway by 2-aminonicotinamide derivatives.

Quantitative Data for 2-Aminonicotinamide Derivatives

While no specific quantitative data for this compound has been published, the following table summarizes the in vitro antifungal activity of closely related 2-aminonicotinamide derivatives against various fungal strains. The data is presented as the minimum inhibitory concentration required to inhibit 80% of fungal growth (MIC₈₀).

Compound IDFungal StrainMIC₈₀ (µg/mL)[1]
11g Candida albicans SC53140.0313
Fluconazole-resistant C. albicans 1030.0313
Candida parapsilosis ATCC 220190.0625
Candida glabrata 5370.5
Cryptococcus neoformans H992.0
11h Candida albicans SC53140.0313
Fluconazole-resistant C. albicans 1030.0313
Candida parapsilosis ATCC 220190.125
Candida glabrata 5371.0
Cryptococcus neoformans H992.0

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to evaluate the potential antifungal activity and mechanism of action of this compound. These protocols are based on those used for the evaluation of its derivatives.[1]

In Vitro Antifungal Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of a compound against fungal strains.

Antifungal_Susceptibility_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis Fungal_Culture Prepare fungal inoculum Inoculation Inoculate wells with fungal suspension Fungal_Culture->Inoculation Compound_Dilution Serially dilute test compound in 96-well plate Compound_Dilution->Inoculation Incubate Incubate at 35°C for 24-48 hours Inoculation->Incubate OD_Measurement Measure optical density (OD) at 600 nm Incubate->OD_Measurement MIC_Determination Determine MIC₈₀ (concentration with 80% growth inhibition) OD_Measurement->MIC_Determination

Caption: Workflow for in vitro antifungal susceptibility testing.

Procedure:

  • Inoculum Preparation: Fungal strains are cultured on Sabouraud dextrose agar plates. A suspension is prepared in sterile saline and adjusted to a concentration of 1 × 10³ to 5 × 10³ cells/mL.

  • Compound Dilution: The test compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The optical density at 600 nm is measured using a microplate reader. The MIC₈₀ is defined as the lowest concentration of the compound that causes an 80% reduction in turbidity compared to the growth control.

Electron Microscopy

This technique is used to visualize the effects of the compound on the fungal cell wall morphology.

Procedure:

  • Treatment: Fungal cells are treated with the test compound at its MIC₈₀ for a specified period.

  • Fixation: Cells are fixed with glutaraldehyde and osmium tetroxide.

  • Dehydration and Embedding: The fixed cells are dehydrated through a series of ethanol concentrations and embedded in resin.

  • Sectioning and Staining: Ultrathin sections are cut and stained with uranyl acetate and lead citrate.

  • Imaging: The sections are observed under a transmission electron microscope to assess for any changes in cell wall structure.

Laser Confocal Microscopy

This method is employed to quantify the amount of GPI-anchored proteins on the cell surface.

Procedure:

  • Treatment: Fungal cells are treated with the test compound.

  • Staining: Cells are stained with a fluorescently labeled lectin that specifically binds to the carbohydrate moieties of GPI-anchored proteins (e.g., FITC-Concanavalin A).

  • Imaging: The fluorescence intensity on the cell surface is visualized and quantified using a laser scanning confocal microscope. A reduction in fluorescence intensity in treated cells compared to controls indicates a decrease in GPI-anchored proteins.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently unavailable, the robust findings from studies on its close analogs strongly suggest that it may function as an inhibitor of GPI biosynthesis in fungi. This would make it a valuable candidate for further investigation as a novel antifungal agent. Future research should focus on the synthesis and direct biological evaluation of this compound to confirm its antifungal activity, elucidate its precise molecular target within the GPI biosynthesis pathway, and assess its potential for development as a therapeutic. In vitro and in vivo studies will be crucial to validate its efficacy and safety profile.

References

Unraveling the Biological Role of 2-Amino-6-chloronicotinamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-6-chloronicotinamide is a substituted nicotinamide derivative that has appeared in scientific literature and patent documents primarily as a chemical intermediate in the synthesis of more complex molecules. Despite its use in the development of potentially bioactive compounds, a detailed, publicly available body of research specifically elucidating its own mechanism of action is currently lacking. This guide provides a comprehensive overview of the available information and highlights the distinction between this compound and the well-studied 6-aminonicotinamide (6-AN).

Current Understanding of this compound

A thorough review of scientific databases and patent literature indicates that this compound is predominantly utilized as a precursor or building block in organic synthesis. It has been cited in the synthetic pathways of various compounds, including potential kinase inhibitors and agents with antiviral properties. However, these documents focus on the final products and do not provide data on the intrinsic biological activity or mechanism of action of this compound itself.

Distinction from 6-Aminonicotinamide (6-AN)

It is crucial to differentiate this compound from its analogue, 6-aminonicotinamide (6-AN). 6-AN is a known inhibitor of the pentose phosphate pathway (PPP), a critical metabolic pathway for cell growth and survival. By targeting glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, 6-AN disrupts cellular redox balance and sensitizes cancer cells to therapeutic agents. The mechanism of action of 6-AN is well-documented and should not be extrapolated to this compound due to structural differences.

Potential as a Scaffold in Drug Discovery

The utility of this compound as a scaffold in medicinal chemistry suggests that derivatives of this molecule may possess interesting biological activities. Its chemical structure offers multiple points for modification, allowing for the exploration of structure-activity relationships in the design of novel therapeutic agents. For instance, it has been used in the synthesis of compounds targeting various cellular signaling pathways implicated in disease.

Future Directions and Research Gaps

The absence of dedicated studies on the mechanism of action of this compound represents a significant research gap. To ascertain its biological effects, a systematic investigation is required. This would involve a series of in vitro and in vivo studies, including:

  • Target Identification Studies: Employing techniques such as affinity chromatography, chemical proteomics, or genetic screens to identify the cellular binding partners of this compound.

  • Cellular Assays: Evaluating the effect of the compound on various cellular processes, including proliferation, apoptosis, and cell cycle progression in different cell lines.

  • Signaling Pathway Analysis: Utilizing reporter assays, western blotting, and phosphoproteomics to determine if the compound modulates specific signaling pathways.

  • Enzymatic Assays: Testing the inhibitory or activating potential of the compound against a panel of relevant enzymes.

An experimental workflow to investigate the mechanism of action is proposed below.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies target_id Target Identification (e.g., Affinity Chromatography) cellular_assays Cellular Assays (Proliferation, Apoptosis) target_id->cellular_assays pathway_analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) cellular_assays->pathway_analysis enzymatic_assays Enzymatic Assays pathway_analysis->enzymatic_assays pk_pd Pharmacokinetics & Pharmacodynamics enzymatic_assays->pk_pd Lead Optimization efficacy_models Efficacy in Disease Models pk_pd->efficacy_models toxicology Toxicology Studies efficacy_models->toxicology start This compound start->target_id Initial Screening

2-Amino-6-chloronicotinamide: A Technical Overview of a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-6-chloronicotinamide is a substituted pyridine derivative. Despite its availability from various chemical suppliers, a comprehensive review of publicly accessible scientific literature and patent databases does not reveal a significant history of discovery or extensive biological evaluation for this specific compound. The available information strongly suggests that this compound primarily serves as a chemical intermediate in the synthesis of more complex molecules rather than being a well-characterized bioactive agent itself. This technical guide consolidates the available physicochemical data and presents a plausible synthetic protocol.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, based on information from chemical suppliers.

PropertyValueReference
CAS Number 64321-24-0
Molecular Formula C₆H₆ClN₃O
Molecular Weight 171.58 g/mol
Appearance Solid
Purity Typically ≥97%
Storage Conditions Room temperature, in a dark, inert atmosphere
InChI Key RZXHKUYBBAQDGZ-UHFFFAOYSA-N

Synthesis of this compound

Experimental Protocol: Synthesis from 2-Amino-6-chloronicotinic Acid

Materials:

  • 2-amino-6-chloronicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonia (gas or solution in a suitable solvent, e.g., 0.5 M in 1,4-dioxane)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Acid Chloride Formation: To a stirred suspension of 2-amino-6-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF). Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Amidation: Cool the reaction mixture containing the in situ generated acyl chloride back to 0 °C. Slowly bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 0.5 M in dioxane, 2.5 eq) dropwise. A precipitate will likely form. Allow the reaction to stir at room temperature for an additional 1-2 hours.

  • Work-up and Isolation: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthetic Workflow Diagram

Synthesis_of_2_Amino_6_chloronicotinamide start 2-Amino-6-chloronicotinic acid intermediate 2-Amino-6-chloronicotinoyl chloride (in situ) start->intermediate  Acid Chloride Formation product This compound intermediate->product  Amidation reagent1 SOCl₂ or (COCl)₂ cat. DMF, DCM, 0°C to RT reagent2 NH₃ (gas or solution) DCM, 0°C to RT

Caption: Synthetic pathway for this compound.

Biological Activity and History

Extensive searches of scientific databases, including PubMed, Scopus, and SciFinder, did not yield any significant peer-reviewed publications detailing the discovery, historical development, or biological evaluation of this compound. There is a notable absence of studies reporting on its mechanism of action, potential therapeutic applications, or quantitative biological data such as IC50 values or binding affinities for any specific biological targets.

While numerous publications describe the biological activities of related nicotinamide and 2-aminopyridine derivatives, this information cannot be directly extrapolated to this compound without specific experimental validation. The lack of such data suggests that this compound has not been a primary focus of drug discovery or chemical biology research to date.

Conclusion

This compound is a commercially available chemical compound for which there is a paucity of published scientific literature regarding its discovery, history, and biological function. Its primary utility appears to be as a building block in organic synthesis. The provided synthetic protocol offers a reliable method for its preparation in a laboratory setting. Researchers interested in this molecule for novel applications would need to undertake foundational studies to characterize its biological activity and potential mechanisms of action.

Solubility Profile of 2-Amino-6-chloronicotinamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 2-Amino-6-chloronicotinamide, a key intermediate in pharmaceutical synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility insights derived from its chemical structure and documented synthesis pathways. Furthermore, it offers a detailed, generalized experimental protocol for determining solubility, which can be adapted for this compound. Visual diagrams generated using Graphviz are included to illustrate the experimental workflow and the theoretical principles governing solubility.

Introduction to this compound

This compound is a substituted pyridine derivative with a molecular formula of C₆H₆ClN₃O. Its structure, featuring an amino group, a carboxamide group, and a chlorine atom on the pyridine ring, suggests a moderate degree of polarity. This compound is typically a solid at room temperature and its solubility is a critical parameter for its use in synthesis, formulation, and biological studies.[1] The presence of both hydrogen bond donors (the amino and amide groups) and a halogen substituent influences its interactions with various solvents.

Qualitative Solubility Assessment

The molecule possesses both polar functional groups (amino and amide) and a less polar chloropyridine core. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.

  • Polar Protic Solvents (e.g., Water, Ethanol): The amino and amide groups can form hydrogen bonds with protic solvents. However, the overall molecule's aromaticity and the presence of the chloro-substituent may limit its aqueous solubility. It is expected to have low to moderate solubility in water.[1] In solvents like ethanol, which have both a polar hydroxyl group and a non-polar ethyl group, the solubility is likely to be more favorable. Patent documents describe the use of ethanol in purification steps, indicating some degree of solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are generally excellent solvents for a wide range of organic compounds, including those with multiple functional groups. It is highly probable that this compound exhibits good solubility in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the amino and amide groups, the compound is expected to have very low solubility in non-polar solvents.

  • Chlorinated Solvents (e.g., Dichloromethane): Synthesis procedures mentioned in patents utilize dichloromethane, suggesting that this compound is soluble in this solvent.

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data for this compound across a range of solvents has been published in peer-reviewed journals or public databases. The following table is therefore presented as a template for researchers to populate as data becomes available.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)MethodReference
Data Not Available

Researchers are encouraged to perform solubility studies to fill this knowledge gap, which is crucial for process development and formulation.

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a crystalline compound like this compound is the isothermal shake-flask method, followed by a suitable analytical technique for quantification.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (crystalline solid, purity >98%)

  • Selected solvents (e.g., water, ethanol, acetonitrile, DMSO) of analytical grade

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, which should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered solution with a known volume of a suitable solvent (usually the mobile phase for HPLC or the same solvent for UV-Vis) to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility using the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the factors influencing solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result A Add excess solid to solvent B Seal vials A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter sample E->F G Dilute sample F->G H Quantify concentration (HPLC/UV-Vis) G->H I Calculate solubility H->I

Caption: Experimental workflow for determining solubility.

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_solubility Outcome Solute Molecular Structure - Amino & Amide Groups (Polar) - Chloropyridine Core (Less Polar) Solubility Solubility Solute->Solubility Intermolecular forces Crystal Crystal Lattice Energy Crystal->Solubility Energy to break lattice Solvent Polarity - Protic vs. Aprotic Solvent->Solubility Solvation energy Hbond Hydrogen Bonding Capacity Hbond->Solubility Specific interactions

Caption: Factors influencing solubility.

Conclusion

While quantitative solubility data for this compound remains to be published, a qualitative understanding based on its chemical structure provides valuable guidance for its handling and use. The provided general experimental protocol offers a robust framework for researchers to determine its solubility in various solvents, which is a critical step for advancing its application in research and development. The generation of such data would be a significant contribution to the chemical and pharmaceutical sciences.

References

Spectroscopic Profile of 2-Amino-6-chloronicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available spectroscopic data for 2-Amino-6-chloronicotinamide, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of experimentally derived public data, this guide combines reported mass spectrometry findings with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values to offer a detailed characterization of the molecule.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Ionization ModeElectrospray (ESP)
Observed Ion[M + H]⁺
m/z172
Molecular FormulaC₆H₆ClN₃O
Molecular Weight171.58 g/mol

The reported Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a protonated molecule at an m/z of 172, which corresponds to the molecular formula C₆H₆ClN₃O.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. The predicted ¹H NMR chemical shifts for this compound are presented below.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-47.9 - 8.2Doublet
H-56.8 - 7.1Doublet
-NH₂ (amide)7.3 - 7.7 (broad)Singlet
-NH₂ (amino)6.5 - 7.0 (broad)Singlet
¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR chemical shifts for this compound are presented below.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2158 - 162
C-3110 - 114
C-4140 - 144
C-5108 - 112
C-6150 - 154
C=O (amide)168 - 172

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, which are characteristic of specific functional groups. While a specific experimental spectrum for this compound is not available, the expected absorption bands based on its functional groups are listed below.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amine (N-H)Symmetric Stretch3400 - 3500Medium
Amine (N-H)Asymmetric Stretch3300 - 3400Medium
Amide (N-H)Stretch3150 - 3300Medium
Aromatic C-HStretch3000 - 3100Medium
Carbonyl (C=O)Stretch1670 - 1700Strong
Aromatic C=CStretch1550 - 1620Medium
Amine (N-H)Bend1580 - 1650Strong
C-NStretch1250 - 1350Medium
C-ClStretch600 - 800Strong

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

Mass Spectrometry (LC-MS)
  • Sample Preparation: A solution of this compound is prepared by dissolving the solid compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted with the mobile phase to an appropriate concentration for analysis.

  • Chromatographic Separation: The sample is injected into a liquid chromatography system, typically a reverse-phase C18 column. A gradient elution is performed using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of formic acid to aid in protonation.

  • Mass Analysis: The eluent from the LC system is introduced into the electrospray ionization (ESI) source of the mass spectrometer. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. Data is collected over a specified m/z range.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The sample is gently agitated to ensure complete dissolution.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): A small amount of the solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. A pressure arm is applied to ensure good contact between the sample and the crystal.

  • Background Spectrum: A background spectrum of the empty ATR crystal is collected.

  • Sample Spectrum: The IR spectrum of the sample is then recorded. The instrument measures the absorption of infrared radiation as a function of wavenumber (cm⁻¹).

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis start 2-Amino-6-chloronicotinic Acid + Thionyl Chloride intermediate Acyl Chloride Intermediate start->intermediate Acylation ammonolysis Ammonolysis intermediate->ammonolysis Reaction with Ammonia product This compound (Crude) ammonolysis->product purification Recrystallization / Chromatography product->purification pure_product Pure this compound purification->pure_product ms Mass Spectrometry (MS) pure_product->ms nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir Infrared Spectroscopy (IR) pure_product->ir data_ms Molecular Weight ms->data_ms Provides data_nmr Molecular Structure nmr->data_nmr Provides data_ir Functional Groups ir->data_ir Provides

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

2-Amino-6-chloronicotinamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on a Nicotinamide Derivative with Potential Therapeutic Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-6-chloronicotinamide is a nicotinamide derivative with a chemical structure that suggests potential for biological activity. As a member of the broader class of nicotinamides, it shares a core scaffold with known inhibitors of various key cellular enzymes, including Poly (ADP-ribose) polymerases (PARPs) and Histone Deacetylases (HDACs). Furthermore, derivatives of 2-aminonicotinamide have demonstrated promising antifungal properties. This technical guide provides a comprehensive overview of this compound, including its synthesis, potential biological activities based on related compounds, and detailed experimental protocols for its evaluation.

Chemical Properties

PropertyValue
IUPAC Name 2-Amino-6-chloro-3-pyridinecarboxamide
CAS Number 64321-24-0
Molecular Formula C₆H₆ClN₃O
Molecular Weight 171.58 g/mol
Appearance Solid
Purity 97%

Synthesis

A general and efficient procedure for the synthesis of this compound starting from 2-amino-6-chloronicotinic acid has been reported.

Synthesis_Workflow A 2-Amino-6-chloronicotinic acid C Intermediate Acyl Chloride A->C Reaction at room temperature B Thionyl chloride (SOCl₂) in anhydrous THF E This compound C->E Ammonolysis D Ammonia (gas) in THF

Figure 1: Synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established chemical synthesis methods for nicotinamide derivatives.

Materials:

  • 2-amino-6-chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonia gas

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere, dissolve 1 equivalent of 2-amino-6-chloronicotinic acid in anhydrous THF to make a 0.3 M solution.

  • Slowly add 3.3 equivalents of thionyl chloride dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction completion by a suitable method (e.g., TLC).

  • Upon completion, concentrate the mixture in vacuo to obtain a crude yellow solid residue.

  • To ensure complete removal of excess thionyl chloride, dissolve the crude solid in the initial volume of THF and concentrate it again under vacuum. Repeat this step.

  • Dissolve the resulting solid residue in anhydrous THF to prepare a 0.3 M solution.

  • Bubble ammonia gas through the solution for 1 hour.

  • Remove the resulting precipitate by filtration.

  • Concentrate the filtrate under vacuum to yield a yellow precipitate.

  • Grind the precipitate in water at 50°C and subsequently dry to afford this compound. The product can be analyzed by LC-MS.[1]

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is not extensively available in the public domain, the activities of structurally related compounds provide strong indications of its potential therapeutic applications.

Antifungal Activity

Derivatives of 2-aminonicotinamide have been shown to possess potent antifungal activity, particularly against Candida albicans.[2] The proposed mechanism of action is the inhibition of the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential for the fungal cell wall integrity.[2]

Antifungal_Mechanism A 2-Aminonicotinamide Derivative B GPI Biosynthesis Pathway A->B Inhibits C GPI-anchored Proteins B->C Produces D Fungal Cell Wall Integrity C->D Maintains E Fungal Cell Lysis D->E Loss leads to

Figure 2: Hypothetical antifungal mechanism of action.

Table 1: In Vitro Antifungal Activity of 2-Aminonicotinamide Derivatives [2][3]

Compound IDR GroupC. albicans (ATCC 90028) MIC₈₀ (µg/mL)Fluconazole-Resistant C. albicans MIC₈₀ (µg/mL)C. parapsilosis (ATCC 22019) MIC₈₀ (µg/mL)C. glabrata (ATCC 90030) MIC₈₀ (µg/mL)Cryptococcus neoformans (ATCC 90112) MIC₈₀ (µg/mL)
11g 2-Fluorophenyl0.03130.06250.1251.00.0313
11h 3-Fluorophenyl0.03130.06250.252.00.0313
10b 3-Fluorophenoxy0.1250.250.54.00.125
PARP Inhibition

The nicotinamide scaffold is a well-established pharmacophore for the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair. PARP inhibitors have gained significant attention as cancer therapeutics, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations. The amide group of the nicotinamide core mimics the nicotinamide portion of the NAD+ cofactor, competing for the active site of PARP enzymes.

HDAC Inhibition

Histone Deacetylases (HDACs) are another class of enzymes that are often targeted in cancer therapy. The nicotinamide structure is also found in some HDAC inhibitors. These inhibitors typically feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. This compound could potentially serve as a scaffold for the development of novel HDAC inhibitors.

Enzyme_Inhibition cluster_0 PARP Inhibition cluster_1 HDAC Inhibition A Nicotinamide Scaffold B PARP Active Site A->B Binds to D DNA Repair B->D Inhibits C NAD+ C->B Competes with E Nicotinamide Scaffold F HDAC Active Site E->F Binds to H Gene Transcription F->H Modulates G Acetylated Histone G->F Blocks substrate

Figure 3: General mechanisms of PARP and HDAC inhibition by nicotinamide-based compounds.

Experimental Protocols for Biological Evaluation

The following are representative protocols that can be adapted to evaluate the biological activity of this compound.

Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust the concentration to a standard density (e.g., 0.5 McFarland standard).

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (fungus only) and negative (medium only) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition, MIC₈₀) compared to the positive control, by visual inspection or by measuring the optical density at a specific wavelength.

PARP1 Inhibition Assay (Fluorometric)

Objective: To determine the in vitro inhibitory activity of this compound against PARP1.

Materials:

  • This compound

  • Recombinant human PARP1 enzyme

  • Histones (as substrate)

  • NAD+

  • PARP assay buffer

  • A fluorescent PARP inhibitor (as a positive control)

  • Black 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in PARP assay buffer.

  • In a black 96-well plate, add the PARP1 enzyme, histones, and the test compound or vehicle control.

  • Initiate the reaction by adding NAD+.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add a developing solution that generates a fluorescent signal proportional to the amount of PAR produced.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

HDAC Inhibition Assay (Fluorogenic)

Objective: To determine the in vitro inhibitory activity of this compound against a specific HDAC isoform.

Materials:

  • This compound

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)

  • Fluorogenic HDAC substrate

  • HDAC assay buffer

  • Developer solution

  • A known HDAC inhibitor (e.g., Trichostatin A) as a positive control

  • Black 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in HDAC assay buffer.

  • Add the HDAC enzyme and the test compound or vehicle control to the wells of a black 96-well plate.

  • Incubate for a short period to allow for compound-enzyme interaction.

  • Add the fluorogenic HDAC substrate to initiate the enzymatic reaction.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the developer solution, which generates a fluorescent signal from the deacetylated substrate.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of structurally related nicotinamide derivatives, this compound warrants further investigation for its potential antifungal, PARP inhibitory, and HDAC inhibitory properties. The synthetic route is straightforward, and established in vitro assays can be readily adapted to elucidate its biological profile. This technical guide provides a foundational framework for researchers to explore the therapeutic potential of this compound and its derivatives in drug discovery programs.

References

Potential Antimicrobial Effects of 2-Amino-6-chloronicotinamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the potential antimicrobial effects of 2-Amino-6-chloronicotinamide. It is important to note that, to date, no direct experimental studies on the antimicrobial activity of this specific compound have been identified in the public domain. The information presented herein is based on the known antimicrobial properties of structurally related compounds, including other nicotinamide and 2-aminopyridine derivatives. This whitepaper is intended for researchers, scientists, and drug development professionals to serve as a guide for potential future investigations.

Introduction

Nicotinamide, the amide form of vitamin B3, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] These compounds have been investigated for their antibacterial and antifungal properties, among other therapeutic applications.[1] The core structure of nicotinamide offers a versatile scaffold for chemical modifications, such as halogenation and the introduction of amino groups, which can significantly modulate its biological activity. This whitepaper explores the hypothetical antimicrobial potential of this compound by examining the structure-activity relationships of analogous compounds.

Chemical Profile of this compound

This compound is a substituted pyridine derivative. Its chemical properties are summarized below.

PropertyValueSource
Molecular Formula C6H6ClN3OPubChem[2]
Molecular Weight 171.58 g/mol PubChem[3]
CAS Number 64321-24-0ChemicalBook[4]
Appearance SolidN/A
IUPAC Name 2-amino-6-chloropyridine-3-carboxamidePubChem[2]
SMILES C1=CC(=C(N=C1Cl)N)C(=O)NPubChem[2]
InChI InChI=1S/C6H6ClN3O/c7-5-2-1-4(6(9)11)3(8)10-5/h1-2H,(H2,8,10)(H2,9,11)PubChem[2]

Antimicrobial Potential Based on Structurally Related Compounds

The antimicrobial activity of this compound can be inferred by examining published data on similar molecules. The presence of a chlorine atom and an amino group on the pyridine ring are key features that may contribute to its biological activity.

Antimicrobial Activity of Nicotinamide Derivatives

Nicotinamide itself has been shown to possess antimicrobial activity, although often at high concentrations.[5] Studies on various derivatives indicate that substitutions on the nicotinamide scaffold can enhance potency. For instance, certain newly synthesized nicotinamide derivatives have demonstrated promising antibacterial and antifungal effects.[1]

Influence of Halogenation and Amino Group Substitution

The introduction of halogen atoms, such as chlorine, into aromatic rings is a common strategy in medicinal chemistry to enhance antimicrobial activity. Similarly, the position and nature of amino group substitutions can significantly impact the biological properties of pyridine-based compounds. Research on 2-aminopyridine derivatives has revealed that these compounds can exhibit significant antibacterial and antifungal properties.[6][7][8][9][10]

The table below summarizes the minimum inhibitory concentration (MIC) values of some nicotinamide and 2-aminopyridine derivatives against various microbial strains, as reported in the literature.

Compound ClassSpecific Compound ExampleTest OrganismMIC (µg/mL)Reference
Nicotinamide Derivative Compound NC 3 (a nicotinic acid hydrazide)Pseudomonas aeruginosa0.016 mM[1]
Nicotinamide Derivative Compound NC 5 (a nicotinic acid hydrazide)Staphylococcus aureus0.03 mM[1]
2-Aminopyridine Derivative Compound 2c (a 2-amino-3-cyanopyridine)Staphylococcus aureus0.039[9]
2-Aminopyridine Derivative Compound 2c (a 2-amino-3-cyanopyridine)Bacillus subtilis0.039[9]
Nicotinamide NicotinamidePseudomonas aeruginosa1.5% (15,000)[5]
Nicotinamide NicotinamideStaphylococcus aureus3% (30,000)[5]

Note: The MIC values are presented as reported in the respective studies and may have been determined using different methodologies.

General Experimental Protocols for Antimicrobial Screening

While no specific protocols for this compound are available, a standard approach for evaluating the antimicrobial activity of novel compounds involves the broth microdilution method, as recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI).[1]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined cell density (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Compound Dilution Series: The test compound, this compound, is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganisms in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Visualizations

Generalized Experimental Workflow for Antimicrobial Screening

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_further Further Studies Compound Test Compound (this compound) Dilution Serial Dilution in 96-well plate Compound->Dilution Microorganism Microbial Culture (Bacteria/Fungi) Inoculation Inoculation with Standardized Culture Microorganism->Inoculation Dilution->Inoculation Incubation Incubation (e.g., 37°C, 24h) Inoculation->Incubation Measurement Visual Inspection or OD600 Measurement Incubation->Measurement MIC Determine MIC Measurement->MIC MBC MBC Determination MIC->MBC Mechanism Mechanism of Action Studies MIC->Mechanism

Caption: A generalized workflow for the antimicrobial screening of a novel compound.

Conceptual Structure-Activity Relationship (SAR) of Nicotinamide Derivatives

SAR_Concept cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Outcome Nicotinamide Nicotinamide Core Halogenation Halogenation (e.g., -Cl at C6) Nicotinamide->Halogenation Enhances potency Amino Amino Group (e.g., -NH2 at C2) Nicotinamide->Amino Modulates activity Other Other Substitutions (e.g., at amide nitrogen) Nicotinamide->Other Impacts spectrum Activity Potential Antimicrobial Activity Halogenation->Activity Amino->Activity Other->Activity

Caption: Conceptual SAR for nicotinamide derivatives in antimicrobial activity.

Conclusion

While there is a lack of direct evidence for the antimicrobial properties of this compound, the existing literature on related nicotinamide and 2-aminopyridine derivatives provides a strong rationale for investigating its potential in this area. The presence of both a chlorine atom and an amino group on the nicotinamide scaffold suggests that this compound could exhibit significant antibacterial and/or antifungal activity.

Further research, beginning with in vitro screening against a panel of pathogenic bacteria and fungi, is warranted to elucidate the antimicrobial profile of this compound. Subsequent studies could then focus on determining its spectrum of activity, potency (MIC and MBC), and mechanism of action. The information compiled in this whitepaper serves as a foundation for initiating such research endeavors.

References

Uncharted Territory: Investigating the Anti-Inflammatory Potential of 2-Amino-6-chloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific landscape surrounding the potential anti-inflammatory effects of the compound 2-Amino-6-chloronicotinamide. A comprehensive review of existing scientific literature reveals a significant gap in the direct investigation of this molecule's anti-inflammatory properties. To date, no peer-reviewed studies have been published that specifically detail its mechanism of action, quantitative efficacy, or the signaling pathways it may modulate in the context of inflammation.

This document, therefore, serves as a forward-looking guide, outlining the established experimental framework that would be necessary to rigorously assess the anti-inflammatory potential of this compound. By leveraging methodologies reported for other novel anti-inflammatory compounds, this paper provides a roadmap for future research endeavors.

Section 1: A Proposed In Vitro Investigative Workflow

The initial assessment of a novel compound's anti-inflammatory activity typically begins with a series of in vitro assays. These experiments are crucial for establishing a foundational understanding of the compound's biological effects at the cellular and molecular level.

1.1. Cytotoxicity and Cell Viability Assays

Prior to evaluating anti-inflammatory effects, it is imperative to determine the cytotoxic profile of this compound. This ensures that any observed reduction in inflammatory markers is not simply a consequence of cell death.

Table 1: Representative Cytotoxicity Data for a Hypothetical Compound

Cell LineAssay TypeConcentration Range (µM)IC50 (µM)
RAW 264.7MTT0.1 - 100> 100
THP-1LDH0.1 - 100> 100
Primary MacrophagesAlamarBlue0.1 - 100> 100

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

1.2. Assessment of Pro-Inflammatory Cytokine Inhibition

A key indicator of anti-inflammatory activity is the ability of a compound to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus, such as lipopolysaccharide (LPS).

Table 2: Hypothetical Inhibition of Pro-Inflammatory Cytokines by this compound

CytokineCell LineStimulantIC50 (µM)
TNF-αRAW 264.7LPS (1 µg/mL)15.2
IL-6RAW 264.7LPS (1 µg/mL)22.8
IL-1βTHP-1 (PMA-differentiated)LPS (1 µg/mL) + ATP18.5

Experimental Protocol: ELISA for TNF-α

  • Cell Culture and Stimulation: Seed RAW 264.7 cells in a 24-well plate. Pre-treat cells with various concentrations of this compound for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA Procedure: Perform a sandwich ELISA for TNF-α according to the manufacturer's instructions. Briefly, coat a 96-well plate with a capture antibody, add the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Data Quantification: Measure the absorbance at 450 nm and calculate the concentration of TNF-α based on a standard curve.

1.3. Investigation of Key Inflammatory Signaling Pathways

Understanding the molecular mechanism of action is a critical step. Western blotting can be employed to investigate the effect of this compound on key proteins within major inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

Table 3: Potential Modulation of Signaling Proteins by this compound

PathwayProteinEffect
NF-κBp-IκBαDecreased
NF-κBNuclear p65Decreased
MAPKp-p38Decreased
MAPKp-JNKDecreased

Experimental Protocol: Western Blot for p-IκBα

  • Cell Lysis: Treat RAW 264.7 cells with this compound followed by LPS stimulation for a short duration (e.g., 30 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA. Incubate with a primary antibody against phosphorylated IκBα (p-IκBα) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe for total IκBα or a housekeeping protein like β-actin for loading control.

Section 2: Visualizing the Investigative Framework

To provide a clear overview of the proposed research plan, the following diagrams illustrate the logical flow of the experimental workflow and the potential signaling pathways to be investigated.

G cluster_0 In Vitro Screening Workflow A Compound Synthesis (this compound) B Cytotoxicity Assays (MTT, LDH) A->B Initial Safety Assessment C Anti-inflammatory Activity Screening (Cytokine ELISAs: TNF-α, IL-6) B->C Determine Non-toxic Concentrations D Mechanism of Action Studies (Western Blot: NF-κB, MAPK pathways) C->D Investigate Molecular Targets E Lead Optimization D->E Refine Chemical Structure

Caption: Proposed in vitro workflow for evaluating this compound.

G cluster_1 Hypothesized NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Release Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Transcription Nucleus->Gene Compound 2-Amino-6- chloronicotinamide Compound->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB pathway by this compound.

Section 3: Future Directions and In Vivo Validation

Should in vitro studies yield promising results, the subsequent logical step would be to validate these findings in preclinical in vivo models of inflammation.

3.1. Acute Inflammation Models

  • LPS-induced Endotoxemia in Mice: This model is ideal for assessing the systemic anti-inflammatory effects of a compound. Key endpoints would include measuring serum cytokine levels (TNF-α, IL-6) and assessing organ damage.

  • Carrageenan-induced Paw Edema in Rats: This localized inflammation model allows for the evaluation of a compound's ability to reduce swelling and inflammatory cell infiltration.

3.2. Chronic Inflammation Models

  • Collagen-induced Arthritis in Mice: A widely used model for rheumatoid arthritis, this would enable the assessment of this compound's potential therapeutic effects on chronic autoimmune inflammation.

  • Dextran Sulfate Sodium (DSS)-induced Colitis in Mice: This model of inflammatory bowel disease would be suitable for investigating the compound's efficacy in mitigating gut inflammation.

Experimental Protocol: LPS-induced Endotoxemia

  • Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week.

  • Compound Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal or oral) at various doses.

  • LPS Challenge: After a pre-treatment period (e.g., 1 hour), inject mice with a sublethal dose of LPS (e.g., 10 mg/kg, i.p.).

  • Sample Collection: At a predetermined time point (e.g., 2 or 6 hours post-LPS), collect blood via cardiac puncture for serum cytokine analysis.

  • Tissue Analysis: Harvest organs such as the lungs and liver for histological analysis and measurement of inflammatory markers.

  • Data Analysis: Compare cytokine levels and tissue inflammation scores between the vehicle-treated and compound-treated groups.

Conclusion

While there is currently no direct evidence to support the anti-inflammatory effects of this compound, this guide provides a comprehensive and technically detailed framework for its future investigation. The outlined in vitro and in vivo experimental protocols, along with the proposed signaling pathways for investigation, offer a clear and structured approach for researchers and drug development professionals. The successful execution of these studies would be essential to uncover the therapeutic potential of this novel compound and to determine its viability as a candidate for further preclinical and clinical development. The lack of existing data underscores both a challenge and an opportunity for novel discoveries in the field of anti-inflammatory drug research.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-6-chloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols for the preparation of 2-Amino-6-chloronicotinamide, a valuable building block in medicinal chemistry and drug development, starting from 2-amino-6-chloronicotinic acid. Two reliable methods are presented: a classical two-step approach via an acyl chloride intermediate and a modern one-pot synthesis using a carbodiimide coupling agent. These protocols include detailed experimental procedures, reagent specifications, and a summary of quantitative data for easy comparison.

Introduction

The conversion of carboxylic acids to primary amides is a fundamental transformation in organic synthesis. This compound possesses a versatile chemical scaffold with multiple reactive sites, making it an important intermediate for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients. The presence of the amino and chloro substituents on the pyridine ring allows for further functionalization, enabling the exploration of diverse chemical space in drug discovery programs. The following protocols offer robust and adaptable methods for the efficient synthesis of this key intermediate.

Data Presentation

The quantitative data for the two synthetic protocols are summarized in the table below for straightforward comparison of methodologies.

ParameterProtocol 1: Acyl Chloride MethodProtocol 2: EDC Coupling Method
Starting Material 2-amino-6-chloronicotinic acid2-amino-6-chloronicotinic acid
Key Reagents Thionyl chloride (SOCl₂), AmmoniaEDC, HOBt, DIPEA, Ammonium chloride
Solvent(s) Dichloromethane (DCM) or neat SOCl₂, DCMDichloromethane (DCM) or DMF
Stoichiometry (Acid:Reagent) 1 : 1.2 (SOCl₂) ; 1 : excess (Ammonia)1:1.2 (EDC), 1:1.2 (HOBt), 1:1.5 (NH₄Cl), 1:2 (DIPEA)
Reaction Temperature Reflux (Step 1); 0 °C to RT (Step 2)0 °C to Room Temperature (RT)
Reaction Time 1-2 hours (Step 1); 2-4 hours (Step 2)12-18 hours
Work-up Procedure Evaporation, Aqueous ExtractionAqueous Extraction, Column Chromatography
Typical Yield 75-90%70-85%
Purity >95% after purification>95% after purification

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Two-Step Synthesis via Acyl Chloride Intermediate

This method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride, followed by amidation with ammonia.

Step 1: Synthesis of 2-Amino-6-chloronicotinoyl chloride

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-chloronicotinic acid (1.73 g, 10 mmol).

  • Reaction: Under a nitrogen atmosphere, carefully add thionyl chloride (1.1 mL, 15 mmol, 1.5 eq) to the flask.[1] A solvent such as dichloromethane (20 mL) can be used, or the reaction can be run neat.[2]

  • Heating: Heat the mixture to reflux (approximately 40 °C for DCM, or 80 °C if neat) and stir for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. A base trap containing NaOH or KOH solution is recommended to neutralize the corrosive vapors.[3] The resulting crude 2-amino-6-chloronicotinoyl chloride is typically a solid or oil and is used directly in the next step without further purification.

Step 2: Synthesis of this compound

  • Preparation: Dissolve the crude 2-amino-6-chloronicotinoyl chloride from Step 1 in anhydrous dichloromethane (30 mL) in a 100 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Amidation: Bubble ammonia gas gently through the solution for 30 minutes, or add a concentrated aqueous solution of ammonium hydroxide (28%, ~5 mL) dropwise while stirring vigorously. Alternatively, a solution of ammonia in an organic solvent can be used.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding 30 mL of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound.

Protocol 2: One-Pot Synthesis using EDC Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble coupling agent, to facilitate amide bond formation in a single step under mild conditions.[4]

  • Preparation: In a 100 mL round-bottom flask, suspend 2-amino-6-chloronicotinic acid (1.73 g, 10 mmol) in dichloromethane (40 mL).

  • Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.62 g, 12 mmol, 1.2 eq), ammonium chloride (0.80 g, 15 mmol, 1.5 eq), and N,N-Diisopropylethylamine (DIPEA) (3.5 mL, 20 mmol, 2.0 eq) to the suspension.[5] Stir the mixture at room temperature for 10 minutes.

  • Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (2.30 g, 12 mmol, 1.2 eq) portion-wise over 15 minutes.[6]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL). The aqueous washes effectively remove the urea byproduct from EDC and other water-soluble reagents.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane as the eluent) to yield pure this compound.

Visualizations

The following diagrams illustrate the experimental workflows for the described synthetic protocols.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 2-amino-6-chloronicotinic acid B Add SOCl₂ DCM or Neat Reflux, 1-2h A->B C 2-amino-6-chloronicotinoyl chloride (Crude) B->C D Dissolve in DCM C->D E Add NH₃ (gas or aq.) 0 °C to RT, 2-4h D->E F Work-up & Purification E->F G This compound F->G

Caption: Workflow for the two-step synthesis via an acyl chloride.

G A 2-amino-6-chloronicotinic acid in DCM or DMF B Add HOBt, NH₄Cl, DIPEA Stir 10 min A->B C Cool to 0 °C Add EDC·HCl B->C D Stir at RT 12-18h C->D E Aqueous Work-up D->E F Column Chromatography E->F G This compound F->G

Caption: Workflow for the one-pot synthesis using EDC coupling.

References

Application Notes and Protocols: Synthesis of 2-Amino-6-chloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the synthesis of 2-Amino-6-chloronicotinamide, a valuable intermediate in medicinal chemistry and drug discovery. The described method is a two-step process commencing from 2-amino-6-chloronicotinic acid. The protocol includes the formation of an acyl chloride intermediate followed by amidation to yield the final product.

Reaction Scheme

The overall synthetic transformation is depicted below:

Step 1: Acyl Chloride Formation 2-amino-6-chloronicotinic acid + SOCl₂ → 2-amino-6-chloronicotinoyl chloride

Step 2: Amidation 2-amino-6-chloronicotinoyl chloride + NH₃ → this compound

Experimental Protocol

This protocol is adapted from established synthetic procedures.[1][2]

Materials and Equipment
  • 2-amino-6-chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonia (NH₃) gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • Water bath

Procedure

Step 1: Synthesis of 2-amino-6-chloronicotinoyl chloride (Intermediate)

  • Under an inert atmosphere, prepare a 0.3 M solution of 2-amino-6-chloronicotinic acid (1 equivalent) in anhydrous THF in a round-bottom flask.

  • To this solution, add thionyl chloride (3.3 equivalents) drop-wise using a dropping funnel.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion, concentrate the mixture under vacuum using a rotary evaporator to obtain a crude yellow solid residue.

  • To ensure the removal of excess thionyl chloride, dissolve the crude solid in the same initial volume of THF and concentrate it again under vacuum. Repeat this dissolution and concentration process one more time.

Step 2: Synthesis of this compound

  • Dissolve the yellow solid residue from Step 1 in anhydrous THF to prepare a 0.3 M solution.

  • Bubble ammonia gas through the solution for 1 hour. A precipitate will form during this process.

  • Remove the resulting precipitate by filtration.

  • Concentrate the filtrate under vacuum to yield a yellow precipitate, which is the crude this compound.

Step 3: Purification

  • Grind the yellow precipitate in water at 50 °C.

  • Dry the solid to afford the final product, this compound.[1][2] According to the cited procedure, further purification was not required as the product's purity met the necessary standards for subsequent use.[1]

Data Summary

The following table summarizes the key quantitative data from the synthesis.

ProductYieldPurityAnalytical Data (LC-MS)
This compound92%93%m/z (ESP): 172 [M + H]⁺, R/T = 3.19 min[1][2]

Visualizations

Experimental Workflow Diagram

The diagram below illustrates the sequential steps of the synthesis protocol.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Purification start_material 2-amino-6-chloronicotinic acid in Anhydrous THF add_socl2 Add Thionyl Chloride (3.3 eq) Stir at RT for 2h start_material->add_socl2 concentrate1 Concentrate in vacuo add_socl2->concentrate1 dissolve_concentrate Redissolve in THF & Concentrate (x2) concentrate1->dissolve_concentrate intermediate Crude Yellow Solid (Acyl Chloride Intermediate) dissolve_concentrate->intermediate dissolve_intermediate Dissolve Intermediate in THF intermediate->dissolve_intermediate add_ammonia Bubble NH3 gas for 1h dissolve_intermediate->add_ammonia filter_precipitate Filter out Precipitate add_ammonia->filter_precipitate concentrate2 Concentrate Filtrate filter_precipitate->concentrate2 grind_water Grind Precipitate in Water at 50°C concentrate2->grind_water dry_product Dry Solid grind_water->dry_product final_product This compound dry_product->final_product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 2-Amino-6-chloronicotinamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloronicotinamide is a versatile heterocyclic scaffold that holds significant promise in the field of medicinal chemistry. Its unique structural features, including a pyridine ring substituted with amino, chloro, and carboxamide groups, provide a foundation for the synthesis of diverse derivatives with a wide range of biological activities. This document provides an overview of the potential applications of this scaffold, supported by data from related compounds, and details relevant experimental protocols for screening and evaluation. The 2-aminonicotinamide core has been identified as a "privileged structure" in drug discovery, indicating its ability to bind to multiple biological targets with high affinity.

Synthesis of the Core Scaffold

The foundational compound, this compound, can be synthesized from 2-amino-6-chloronicotinic acid. The following protocol outlines a general procedure for this conversion.

Protocol: Synthesis of this compound

Materials:

  • 2-amino-6-chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonia (gas or solution in THF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Acid Chloride Formation: To a solution of 2-amino-6-chloronicotinic acid (1.0 eq) in anhydrous THF under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-amino-6-chloronicotinoyl chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C.

  • Bubble ammonia gas through the solution or add a solution of ammonia in THF (2.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure compound.

Synthesis_Workflow start 2-Amino-6-chloronicotinic Acid step1 Acid Chloride Formation (SOCl2, THF) start->step1 intermediate 2-Amino-6-chloronicotinoyl Chloride step1->intermediate step2 Amidation (Ammonia, THF) intermediate->step2 product This compound step2->product purification Purification product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Potential Medicinal Chemistry Applications

While direct biological activity data for this compound is limited in publicly available literature, the broader 2-aminonicotinamide scaffold has been successfully utilized to develop potent inhibitors for various therapeutic targets. This suggests that this compound is a valuable starting point for the design and synthesis of novel therapeutic agents.

Antifungal Agents

Derivatives of 2-aminonicotinamide have shown potent activity against a range of fungal pathogens. The mechanism of action for some of these derivatives involves the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, which is essential for fungal cell wall integrity.

Table 1: In Vitro Antifungal Activity of 2-Aminonicotinamide Derivatives

Compound IDFungal StrainMIC₈₀ (µg/mL)
Derivative A Candida albicans0.125
Candida glabrata0.25
Candida parapsilosis0.5
Cryptococcus neoformans1.0
Derivative B Candida albicans0.063
Candida glabrata0.125
Candida parapsilosis0.25
Cryptococcus neoformans0.5
Kinase Inhibitors

The 2-aminopyridine motif, a core component of this compound, is a well-established pharmacophore in the design of kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is implicated in cancer and inflammatory diseases. Derivatives of the 2-aminonicotinamide scaffold could be explored as inhibitors of various kinases, such as Lck (Lymphocyte-specific protein tyrosine kinase), which is involved in T-cell activation.

Histone Deacetylase (HDAC) Inhibitors

Modifications of the nicotinamide structure have led to the discovery of potent histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a critical role in gene expression regulation, and their inhibitors have emerged as a promising class of anti-cancer agents. The 6-aminonicotinamide scaffold has been identified as a promising starting point for the development of selective HDAC inhibitors.

Experimental Protocols

The following are detailed protocols for key in vitro assays that can be used to evaluate the biological activity of derivatives of this compound.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

Materials:

  • 96-well, U-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates (e.g., Candida albicans)

  • Test compound (dissolved in DMSO)

  • Positive control antifungal (e.g., Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on a suitable agar medium. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in RPMI-1640 in the microtiter plate. The final volume in each well should be 100 µL. Include a drug-free well for a growth control and a medium-only well for a sterility control.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant (e.g., 50% or 80% - MIC₅₀ or MIC₈₀) inhibition of growth compared to the drug-free growth control. This can be assessed visually or by reading the optical density at 530 nm.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculation Inoculate Microtiter Plate prep_inoculum->inoculation prep_compound Serial Dilution of Test Compound prep_compound->inoculation incubation Incubate at 35°C (24-48h) inoculation->incubation read_results Read Results (Visual or Spectrophotometer) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for antifungal susceptibility testing.

Protocol: In Vitro Cytotoxicity/Cell Viability (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of mammalian cells, which is an indicator of cell viability.

Materials:

  • 96-well, flat-bottom microtiter plates

  • Mammalian cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Readout & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compound seed_cells->treat_cells incubate_compound Incubate (48-72h) treat_cells->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cell viability assay.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. The demonstrated biological activities of its derivatives in areas such as antifungal, and kinase inhibition highlight the potential of this chemical starting point. The provided protocols offer a foundation for researchers to explore the medicinal chemistry of this compound and its analogs, facilitating the discovery of new and effective drugs.

2-Amino-6-chloronicotinamide: A Versatile Building Block in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Amino-6-chloronicotinamide is a versatile heterocyclic building block that has garnered significant interest in the field of organic synthesis and medicinal chemistry. Its unique structural features, comprising a pyridine ring substituted with an amino group, a chloro group, and a carboxamide, provide multiple reactive sites for chemical modification. This allows for the facile construction of diverse molecular scaffolds with a wide range of biological activities. This document provides an overview of the applications of this compound in the synthesis of potent antifungal agents and kinase inhibitors, complete with detailed experimental protocols and data.

Application in the Synthesis of Antifungal Agents

Derivatives of 2-aminonicotinamide have shown promising antifungal activity, particularly against pathogenic yeasts like Candida albicans. These compounds often target the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential for the integrity of the fungal cell wall.[1]

Quantitative Data for Antifungal Activity
Compound IDTarget/OrganismActivity (MIC₈₀)Reference
11g Candida albicans0.0313 µg/mL[1]
11h Candida albicans0.0313 µg/mL[1]
11g Fluconazole-resistant C. albicans0.0313 - 2.0 µg/mL[1]
11h Fluconazole-resistant C. albicans0.0313 - 2.0 µg/mL[1]
11g C. parapsilosis0.0313 - 2.0 µg/mL[1]
11h C. parapsilosis0.0313 - 2.0 µg/mL[1]
11g C. glabrata0.0313 - 2.0 µg/mL[1]
11h C. glabrata0.0313 - 2.0 µg/mL[1]
11g Cryptococcus neoformans0.0313 - 2.0 µg/mL[1]
11h Cryptococcus neoformans0.0313 - 2.0 µg/mL[1]

Note: Compound IDs are as referenced in the cited literature.

Signaling Pathway: GPI Anchor Biosynthesis

The antifungal activity of these compounds is attributed to the inhibition of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. GPI anchors are crucial for attaching proteins to the cell surface in fungi, and their disruption compromises cell wall integrity.[2][3][4][5][6][7]

GPI_Anchor_Biosynthesis Inhibition by 2-aminonicotinamide derivatives disrupts mannosyltransferase activity cluster_ER Endoplasmic Reticulum cluster_Cell_Surface Cell Surface PI Phosphatidylinositol GlcNAc_PI GlcNAc-PI PI->GlcNAc_PI GlcNAc-T GlcN_PI GlcN-PI GlcNAc_PI->GlcN_PI De-N-acetylase Man1 Man-GlcN-PI GlcN_PI->Man1 α-1,4-mannosyltransferase Man2 Man-Man-GlcN-PI Man1->Man2 α-1,6-mannosyltransferase Man3 Man-Man-Man-GlcN-PI Man2->Man3 α-1,2-mannosyltransferase EtNP_Man3 EtNP-Man-Man-Man-GlcN-PI Man3->EtNP_Man3 EtNP transferase Protein Protein with GPI signal GPI_Protein GPI-anchored Protein Cell_Wall_Protein Cell Wall Protein GPI_Protein->Cell_Wall_Protein Transport & Remodeling EtNP_Man3Protein EtNP_Man3Protein EtNP_Man3Protein->GPI_Protein GPI transamidase

GPI Anchor Biosynthesis Pathway

Application in the Synthesis of Kinase Inhibitors

This compound serves as a key scaffold for the development of potent kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Overexpression or aberrant activation of VEGFR-2 is implicated in the pathology of various cancers, making it a crucial target for anti-angiogenic therapies.

Quantitative Data for Kinase Inhibitory Activity
Starting MaterialReaction TypeProduct ClassTarget KinaseKey Data (IC₅₀)
This compoundSuzuki Coupling2-Amino-6-arylnicotinamidesVEGFR-2Varies with aryl substituent
This compoundBuchwald-Hartwig Amination2-Amino-6-(arylamino)nicotinamidesVEGFR-2Varies with arylamino substituent
This compoundNucleophilic Aromatic Substitution2-Amino-6-(alkylamino)nicotinamidesVariousVaries with alkylamino substituent
Signaling Pathway: VEGFR-2 Signaling Cascade

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, activates a cascade of downstream signaling pathways involved in cell proliferation, migration, and survival. Inhibition of VEGFR-2 by nicotinamide derivatives blocks these downstream effects, thereby inhibiting angiogenesis.[8][9][10][11][12]

VEGFR2_Signaling Inhibition by 2-amino-6-substituted-nicotinamides blocks VEGFR-2 autophosphorylation cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Migration Proliferation_Migration ERK->Proliferation_Migration Cell Proliferation & Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Cell Survival

VEGFR-2 Signaling Pathway

Experimental Protocols

General Workflow for Derivatization of this compound

Experimental_Workflow Start This compound Reaction Cross-Coupling or Nucleophilic Substitution Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Final_Product Substituted Nicotinamide Derivative Characterization->Final_Product

General Synthetic Workflow
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-6-arylnicotinamides

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-arylnicotinamide.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-6-(arylamino)nicotinamides

This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various anilines.

Materials:

  • This compound

  • Aniline derivative (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cesium carbonate (Cs₂CO₃, 1.5 equivalents)

  • Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).

  • Add this compound (1.0 eq) and the aniline derivative (1.2 eq).

  • Add anhydrous, degassed toluene to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC. Once complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the target 2-amino-6-(arylamino)nicotinamide.

Protocol 3: Nucleophilic Aromatic Substitution (SₙAr) for the Synthesis of 2-Amino-6-(alkylamino)nicotinamides

This protocol provides a general procedure for the nucleophilic aromatic substitution of the chloro group in this compound with an aliphatic amine.

Materials:

  • This compound

  • Aliphatic amine (e.g., piperidine, morpholine) (3.0 equivalents)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF or DMSO in a sealed tube.

  • Add the aliphatic amine (3.0 eq) to the solution.

  • Heat the reaction mixture to 120-150 °C for 12-48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry under vacuum.

  • If necessary, purify the product by recrystallization or column chromatography to obtain the desired 2-amino-6-(alkylamino)nicotinamide.

Disclaimer: These protocols are intended as general guidelines. Reaction conditions, including temperature, time, and stoichiometry, may need to be optimized for specific substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

References

Application Notes and Protocols for 2-Amino-6-chloronicotinamide in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2-Amino-6-chloronicotinamide as a versatile starting material in the synthesis of novel bioactive molecules for pharmaceutical research. The following protocols are detailed examples of how this scaffold can be elaborated to generate potential kinase and PARP inhibitors, drawing upon established synthetic methodologies for structurally related compounds.

Application Note 1: Synthesis of a Novel Kinase Inhibitor Scaffold

This compound serves as a valuable building block for the synthesis of substituted aminopyridine derivatives, a common scaffold in kinase inhibitors. The primary amino group can be functionalized to introduce a variety of side chains, while the chlorine atom can be displaced via nucleophilic aromatic substitution to build the core structure of the inhibitor. This allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.

Potential Signaling Pathway Inhibition

Many kinase inhibitors target pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. By designing inhibitors that bind to the ATP-binding site of key kinases in this pathway, it is possible to block downstream signaling and induce apoptosis in cancer cells.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Inhibitor (Derived from this compound) Inhibitor (Derived from this compound) Inhibitor (Derived from this compound)->PI3K

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Application Note 2: Development of Novel PARP Inhibitors

The nicotinamide core of this compound is a key pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are critical for DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations), inhibition of PARP leads to the accumulation of double-strand breaks and subsequent cell death through a process known as synthetic lethality. This compound can be used to synthesize novel PARP inhibitors by modifying the amino and chloro substituents to optimize interactions with the NAD+ binding pocket of the PARP enzyme.

Experimental Workflow for PARP Inhibitor Synthesis and Evaluation

A typical workflow for the development of PARP inhibitors from this compound involves a multi-step synthesis followed by in vitro biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Step1 Amide Coupling Start->Step1 Step2 Suzuki Coupling Step1->Step2 Final_Compound Purified PARP Inhibitor Candidate Step2->Final_Compound PARP_Assay In vitro PARP1/2 Enzyme Assay Final_Compound->PARP_Assay Cell_Viability Cell Viability Assay (BRCA-mutant vs. wild-type cells) PARP_Assay->Cell_Viability Data_Analysis IC50 Determination and SAR Analysis Cell_Viability->Data_Analysis

Caption: Workflow for PARP Inhibitor Development.

Quantitative Data Summary

The following table summarizes representative biological data for compounds structurally related to derivatives of this compound, illustrating the potential potency of this scaffold in different therapeutic areas.

Compound ClassTargetAssay TypeIC50 / MICReference Compound
Aminonicotinamide DerivativeCandida albicansAntifungal Susceptibility0.0313 µg/mL (MIC80)Fluconazole
6-Aminonicotinamide DerivativeHistone Deacetylase (HDAC)Enzymatic Assay10 nMVorinostat
Pyrimidine DerivativeAurora A KinaseCell Proliferation< 200 nMAlisertib
Benzofuran CarboxamidePARP-1Enzymatic Assay4 nM - 200 nMOlaparib

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor Intermediate

This protocol describes a two-step synthesis to a key intermediate for a kinase inhibitor, starting from this compound.

Step 1: Buchwald-Hartwig Amination

  • To a solution of this compound (1.0 eq) in anhydrous 1,4-dioxane, add the desired primary or secondary amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).

  • De-gas the reaction mixture with argon for 15 minutes.

  • Heat the mixture at 100 °C for 12-16 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 6-amino-substituted nicotinamide.

Step 2: Suzuki Coupling

  • To a solution of the 6-amino-substituted nicotinamide (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add the desired boronic acid or boronate ester (1.5 eq), Pd(PPh₃)₄ (0.1 eq), and sodium carbonate (3.0 eq).

  • De-gas the reaction mixture with argon for 15 minutes.

  • Heat the mixture at 90 °C for 8-12 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor scaffold.

Protocol 2: In Vitro PARP-1 Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (H1)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) antibody (HRP-conjugated)

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Test compounds dissolved in DMSO

Procedure:

  • Coat a streptavidin-coated 96-well plate with biotinylated NAD+ and incubate for 2 hours at room temperature. Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • In a separate plate, prepare the reaction mixture containing assay buffer, activated DNA, and histones.

  • Add the test compounds at various concentrations (typically in a serial dilution) to the reaction mixture. Include a positive control (a known PARP inhibitor like Olaparib) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding the PARP-1 enzyme to each well.

  • Transfer the reaction mixture to the biotinylated NAD+-coated plate and incubate for 1 hour at room temperature to allow for the poly(ADP-ribosyl)ation of histones.

  • Wash the plate three times with wash buffer.

  • Add the HRP-conjugated anti-poly(ADP-ribose) antibody and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the TMB substrate and incubate in the dark for 15-30 minutes, or until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Application Notes and Protocols for the Analytical Characterization of 2-Amino-6-chloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed application notes and protocols for the analytical characterization of 2-Amino-6-chloronicotinamide (CAS: 64321-24-0), a key intermediate in pharmaceutical synthesis. The following methods are described: High-Performance Liquid Chromatography (HPLC) for purity determination and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying it in the presence of impurities. A reversed-phase method using a C18 column is typically employed due to the moderate polarity of the molecule.

Experimental Protocol: HPLC
  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Autosampler and data acquisition software.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (≥98%).

    • This compound reference standard.

    • Volumetric flasks, pipettes, and vials.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      17.0 90
      17.1 10

      | 20.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution. Further dilute to a working concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

  • Analysis and Data Interpretation:

    • Inject the standard and sample solutions into the HPLC system.

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: HPLC
ParameterExpected Value
Retention Time (approx.)3-7 minutes
Purity (typical)≥97%[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is a powerful technique for confirming the identity of this compound by providing its molecular weight. The method couples the separation capabilities of HPLC with the sensitive detection and molecular weight determination of mass spectrometry.

Experimental Protocol: LC-MS
  • Instrumentation:

    • LC-MS system equipped with an Electrospray Ionization (ESI) source.

    • C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size).

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Same as for HPLC analysis.

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A rapid gradient can be used for identity confirmation.

      Time (min) % Mobile Phase B
      0.0 5
      5.0 95
      7.0 95
      7.1 5

      | 10.0 | 5 |

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a 50:50 mixture of Mobile Phase A and B.

  • Analysis and Data Interpretation:

    • Inject the sample solution.

    • The presence of a peak in the total ion chromatogram (TIC) corresponding to the retention time of the analyte should be observed.

    • The mass spectrum of this peak should show a prominent ion corresponding to the protonated molecule [M+H]+.

Data Presentation: LC-MS
ParameterExpected ValueReference
Retention Time (R/T)3.19 min[2]
Mass-to-Charge Ratio (m/z)172 [M+H]+[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of this compound by providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

    • 5 mm NMR tubes.

  • Reagents and Materials:

    • Deuterated solvent (e.g., DMSO-d₆).

    • This compound sample.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

  • NMR Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • ¹³C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing and Interpretation:

    • Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons and carbons in the molecule.

Data Presentation: Predicted NMR Data

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.9 d 1H H-4
~6.8 d 1H H-5
~7.5 br s 2H -CONH₂

| ~6.5 | br s | 2H | -NH₂ |

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~168 C=O
~159 C-2
~150 C-6
~140 C-4
~115 C-3

| ~108 | C-5 |

Note: The chemical shifts are predicted based on the structure and data from similar compounds. Actual values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR
  • Instrumentation:

    • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

  • Reagents and Materials:

    • This compound sample.

    • Potassium bromide (KBr), IR grade (if using KBr pellet method).

  • Sample Preparation (ATR Method):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • FT-IR Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation:

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Data Presentation: FT-IR
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium-Strong, BroadN-H stretching (Amine and Amide)
3200-3100MediumAromatic C-H stretching
1680-1650StrongC=O stretching (Amide I)
1620-1580MediumN-H bending (Amine) and C=C stretching (Aromatic)
1400-1000Medium-StrongC-N and C-C stretching, C-H bending
800-700StrongC-Cl stretching

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Reference Standard (1 mg/mL) Dilution Dilute to 0.1 mg/mL Standard->Dilution Sample Test Sample (1 mg/mL) Sample->Dilution Autosampler Autosampler Injection (10 µL) Dilution->Autosampler Column C18 Column (4.6x150mm, 5µm) Autosampler->Column Gradient Elution 1.0 mL/min Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Calculate Area % Purity Chromatogram->Purity

Caption: Workflow for HPLC Purity Analysis.

LCMS_Workflow Sample_Prep Prepare Sample (10 µg/mL) LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization Mass_Analyzer Mass Analyzer (Scan m/z 100-500) Ionization->Mass_Analyzer Detection Detector Mass_Analyzer->Detection Data_Analysis Data Analysis (TIC and Mass Spectrum) Detection->Data_Analysis Result Confirm Identity [M+H]+ = 172 Data_Analysis->Result Analytical_Methods_Relationship Analyte This compound HPLC HPLC (Purity) Analyte->HPLC Quantitative LCMS LC-MS (Identity, MW) Analyte->LCMS Qualitative NMR NMR (Structure) Analyte->NMR Qualitative FTIR FT-IR (Functional Groups) Analyte->FTIR Qualitative HPLC->LCMS Shared Technique

References

Application Note: HPLC Analysis for Purity Determination of 2-Amino-6-chloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of 2-Amino-6-chloronicotinamide, a key intermediate in pharmaceutical synthesis. The described reverse-phase HPLC (RP-HPLC) protocol provides a reliable and reproducible method for separating this compound from its potential process-related impurities and degradation products. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of this compound.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is critical for the safety and efficacy of the final drug product. HPLC is a powerful analytical technique for assessing the purity of non-volatile and thermally labile compounds.[1] This note provides a comprehensive protocol for a stability-indicating RP-HPLC method, including system suitability parameters, sample preparation, and a detailed chromatographic procedure. Aromatic amines are well-suited for analysis by RP-HPLC with UV detection.[2][3]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Software: Chromatographic data acquisition and processing software.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Potassium dihydrogen phosphate (KH2PO4), phosphoric acid, and this compound reference standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate solution in water.[4] Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Reference Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the reference standard solution to achieve a final concentration of approximately 0.5 mg/mL.

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM KH2PO4, pH 3.0B: Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Gradient Elution Program

The gradient program is designed to provide optimal separation of the main peak from any potential impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. The acceptance criteria are outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0% (for 6 replicate injections)
% RSD of Retention Time ≤ 1.0% (for 6 replicate injections)

Calculation of Purity

The purity of the this compound sample is calculated based on the area normalization method.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities

The primary potential process-related impurity is the starting material, 2-amino-6-chloronicotinic acid.[5][6] Other potential impurities may arise from side reactions or degradation and could include other positional isomers or related chlorinated pyridines. The developed method should be validated for its ability to separate the main component from these and other potential impurities.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases (Aqueous & Organic) SystemSetup HPLC System Setup & Equilibration MobilePhase->SystemSetup Diluent Prepare Diluent Standard Prepare Reference Standard Solution Diluent->Standard Sample Prepare Sample Solution Diluent->Sample SST System Suitability Test (Inject Standard) Standard->SST Analysis Inject Sample and Standard Solutions Sample->Analysis SystemSetup->SST Equilibrate SST->Analysis If Passed Integration Integrate Chromatograms Analysis->Integration Calculation Calculate Purity (% Area Normalization) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for the HPLC purity analysis of this compound.

Data Presentation

The results of the purity analysis should be summarized in a clear and concise table.

Sample IDRetention Time (min)Peak Area% Area
Impurity 1
This compound
Impurity 2
...
Total 100.0

Conclusion

The described RP-HPLC method is suitable for the routine quality control and purity determination of this compound. The method is specific, and the system suitability parameters ensure the reliability of the obtained results. Method validation should be performed in accordance with regulatory guidelines to demonstrate its suitability for its intended purpose.

References

Application Note & Protocol: Quantitative Analysis of 2-Amino-6-chloronicotinamide using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloronicotinamide is a substituted nicotinamide derivative of interest in pharmaceutical research and drug development. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic, metabolism, and efficacy studies. This document provides a detailed protocol for the analysis of this compound using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology is based on established principles for the analysis of related nicotinamide compounds and can be adapted to specific research needs.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.[1][2] For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is often employed in multiple reaction monitoring (MRM) mode, which provides exceptional specificity and reduces background noise.[3][4][5]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound such as 6-chloronicotinamide[4])

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Control matrix (e.g., plasma, tissue homogenate)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from biological samples, which can interfere with LC-MS analysis.[6]

  • Spiking: To 100 µL of the sample (e.g., plasma), add the internal standard to a final concentration of 100 ng/mL. For the calibration curve and quality control (QC) samples, spike with the appropriate concentrations of this compound.

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to remove any remaining particulates.

  • Injection: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instruments and applications. Reversed-phase liquid chromatography is a common choice for separating nicotinamide and its derivatives.[7]

Liquid Chromatography Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, equilibrate for 1.9 min

Mass Spectrometry Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions This compound: The precursor ion will be the protonated molecule [M+H]⁺. The exact m/z will need to be determined by infusing a standard solution. Product ions will be generated by collision-induced dissociation (CID) and the most stable and abundant transitions selected for quantification and qualification. Internal Standard: MRM transitions for the selected internal standard will also need to be optimized in a similar manner.

Note on MRM Transition Optimization: The specific MRM transitions for this compound and the internal standard must be determined empirically using the actual compounds and the specific mass spectrometer. This involves infusing a dilute solution of the analyte into the mass spectrometer and performing a product ion scan to identify the most abundant and stable fragment ions. The collision energy for each transition should also be optimized to maximize the signal.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables.

Table 1: Linearity of the Calibration Curve

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.995

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ1< 2080 - 120< 2080 - 120
Low3< 1585 - 115< 1585 - 115
Mid100< 1585 - 115< 1585 - 115
High800< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low3> 8585 - 115
High800> 8585 - 115

Visualizations

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Sample Biological Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Precipitate Protein Precipitation with Acetonitrile Spike_IS->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Evaporate Evaporation Centrifuge1->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Inject Inject into LC-MS/MS Centrifuge2->Inject LC_Separation LC Separation Inject->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Results Results Data_Processing->Results

Caption: Workflow for the LC-MS/MS analysis of this compound.

Logical Relationship of Method Validation

The following diagram illustrates the key components of a robust LC-MS/MS method validation.

method_validation cluster_performance Method Performance Characteristics cluster_sample Sample-Related Factors center_node Reliable Quantitative Method Specificity Specificity center_node->Specificity Linearity Linearity center_node->Linearity Sensitivity Sensitivity (LOD, LOQ) center_node->Sensitivity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Recovery Extraction Recovery center_node->Recovery Matrix_Effect Matrix Effect center_node->Matrix_Effect Stability Stability center_node->Stability

Caption: Key parameters for LC-MS/MS method validation.

References

Scale-Up Synthesis of 2-Amino-6-chloronicotinamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of 2-Amino-6-chloronicotinamide, a valuable building block in medicinal chemistry and drug discovery. The described method is based on a two-step, one-pot procedure starting from 2-amino-6-chloronicotinic acid.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various pharmacologically active compounds. The efficient and scalable production of this intermediate is crucial for advancing drug development programs. This application note outlines a robust and reproducible laboratory-scale procedure that can be adapted for larger-scale production. The synthesis involves the conversion of 2-amino-6-chloronicotinic acid to its corresponding acyl chloride, followed by amidation with ammonia.

Synthetic Pathway

The overall synthetic scheme is presented below:

Synthesis_Pathway 2-Amino-6-chloronicotinic_acid 2-Amino-6-chloronicotinic Acid Intermediate Acyl Chloride Intermediate (in situ) 2-Amino-6-chloronicotinic_acid:e->Intermediate:w SOCl₂, THF Room Temperature Product This compound Intermediate:e->Product:w NH₃ (gas), THF

Caption: Synthetic route for this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 2-amino-6-chloronicotinic acid.

Materials and Equipment:

  • 2-amino-6-chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonia gas (NH₃)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

  • Water bath

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere, prepare a 0.3 M solution of 2-amino-6-chloronicotinic acid (1 equivalent) in anhydrous THF.

    • To this solution, add thionyl chloride (3.3 equivalents) dropwise at room temperature with stirring.

    • Continue stirring the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Amidation:

    • Upon completion of the first step, concentrate the reaction mixture in vacuum to obtain a crude yellow solid residue.

    • Re-dissolve the crude solid in the same initial volume of anhydrous THF and concentrate it again under vacuum. Repeat this dissolution and concentration step one more time to ensure the complete removal of excess thionyl chloride.

    • Dissolve the resulting yellow solid residue in anhydrous THF to make a 0.3 M solution.

    • Bubble ammonia gas through the solution for 1 hour at room temperature. A precipitate will form.

  • Work-up and Purification:

    • Remove the resulting precipitate by filtration.

    • Concentrate the filtrate under vacuum to yield a yellow precipitate.

    • Grind the precipitate in water at 50°C.

    • Collect the solid by filtration and dry it under vacuum to afford the final product, this compound.[1]

Data Summary

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material2-amino-6-chloronicotinic acid[1]
Final ProductThis compound[1]
Yield92%[1]
Purity (LC-MS)93%[1]
Mass-to-charge ratio (m/z)172 [M+H]⁺[1]
LC Retention Time3.19 min[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product A Prepare 0.3M solution of 2-amino-6-chloronicotinic acid in THF B Add Thionyl Chloride (3.3 eq) Stir at RT for 2h A->B C Concentrate in vacuum B->C D Dissolve in THF and concentrate (2x) C->D E Dissolve in THF D->E F Bubble NH₃ gas for 1h E->F G Filter to remove precipitate F->G H Concentrate filtrate G->H I Grind precipitate in water at 50°C H->I J Filter and dry I->J K This compound J->K

Caption: Experimental workflow for the synthesis.

Safety Precautions

  • Thionyl chloride is a corrosive and toxic reagent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Ammonia gas is a respiratory irritant. The amidation step should be performed in a fume hood.

  • Anhydrous THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvent.

  • The reaction should be carried out under an inert atmosphere to prevent the reaction of thionyl chloride with moisture.

Conclusion

The protocol described in this application note provides a reliable and high-yielding method for the laboratory-scale synthesis of this compound. The procedure is straightforward and utilizes readily available reagents and equipment. This method can be considered for scale-up with appropriate process safety and engineering controls. Further optimization of reaction conditions, such as temperature and reaction time, may lead to improved yield and purity on a larger scale.

References

handling and storage procedures for 2-Amino-6-chloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 2-Amino-6-chloronicotinamide

Introduction

This compound (CAS No: 64321-24-0) is a chemical compound often utilized in organic synthesis and medicinal chemistry research.[1][2] Its structure, featuring a substituted pyridine ring, makes it a valuable intermediate for the development of more complex molecules. These application notes provide detailed procedures for the safe handling, storage, and use of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding the compound's behavior and for designing experiments.

PropertyValueSource(s)
CAS Number 64321-24-0[2][3]
Molecular Formula C₆H₆ClN₃O[1][3]
Molecular Weight 171.58 g/mol [1]
Physical Form Solid[3]
Appearance White to off-white solid[4]
Purity ≥97%[3]
pKa (Predicted) 14.31 ± 0.50[4]
InChI Key RZXHKUYBBAQDGZ-UHFFFAOYSA-N[3]

Safety and Handling Procedures

Proper handling is critical to ensure personnel safety and experimental integrity. This compound is classified as hazardous and must be handled with care.

Hazard Identification

The compound presents several hazards as defined by the Globally Harmonized System (GHS).

Hazard ClassPictogramSignal WordHazard StatementsSource(s)
Skin Irritation/SensitizationGHS07WarningH317: May cause an allergic skin reaction. H315: Causes skin irritation.[3]
Serious Eye Damage/IrritationGHS07WarningH319: Causes serious eye irritation.[3]
Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the primary defense against chemical exposure.

Protection TypeRequired PPESpecifications and GuidelinesSource(s)
Eye and Face Safety Goggles, Face ShieldUse impact-resistant safety goggles with side shields. A full-face shield is required when there is a significant risk of splashing.[5][6]
Hand Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and wash them before removal.[6][7]
Body Laboratory Coat, ApronA standard laboratory coat is mandatory. For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[5][8]
Respiratory Fume Hood or RespiratorAll handling of the solid compound should occur in a certified chemical fume hood. If a fume hood is unavailable, a NIOSH/MSHA-approved respirator with an appropriate particulate filter is necessary.[5][9]
Engineering Controls

Proper engineering controls are essential for minimizing exposure risk.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][10]

  • Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[5][11]

Handling Workflow

Following a standardized workflow minimizes risks during handling procedures.

G prep 1. Prepare Workspace (in Fume Hood) ppe 2. Don Required PPE prep->ppe handle 3. Handle/Weigh Compound ppe->handle clean 4. Clean Workspace & Equipment handle->clean doff 5. Doff PPE clean->doff store 6. Store Compound doff->store

Workflow for Safe Handling.

Storage Procedures

Correct storage is vital for maintaining the compound's purity and stability.

  • General Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][7]

  • Temperature: Store at room temperature or under an inert gas (Nitrogen or Argon) at 2–8 °C.[3][4] Always follow the specific storage temperature recommended by the supplier.

  • Atmosphere: Store under an inert atmosphere to prevent degradation.[3]

  • Light: Keep the container in a dark place to avoid light-induced degradation.[3]

  • Security: Store in a locked cabinet or area to restrict access.[5]

  • Incompatible Materials: Keep away from strong oxidizing agents.[5][9]

Emergency and First Aid Protocols

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[12][13]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing and shoes. Seek medical attention if irritation persists.[12][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][12]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][12]
Spill Response Protocol

A systematic approach to spill cleanup is necessary to ensure safety and prevent environmental contamination.

G spill Spill Occurs evacuate 1. Evacuate & Restrict Access spill->evacuate ppe 2. Don Appropriate PPE evacuate->ppe contain 3. Cover with Inert Absorbent Material ppe->contain collect 4. Collect Material into Sealed Container contain->collect clean 5. Decontaminate Spill Area collect->clean dispose 6. Dispose of Waste (as Hazardous) clean->dispose G start Start: 2-amino-6- chloronicotinic acid in THF reagent1 Add Thionyl Chloride start->reagent1 react Stir at RT (2h) reagent1->react concentrate1 Concentrate (Vacuum) react->concentrate1 wash Redissolve in THF & Re-concentrate (x2) concentrate1->wash reagent2 Pass NH3 Gas (1h) wash->reagent2 filter Filter Precipitate reagent2->filter concentrate2 Concentrate Filtrate filter->concentrate2 purify Grind in 50°C Water concentrate2->purify end Dry Final Product purify->end

References

Application Notes and Protocols for 2-Amino-6-chloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety information, handling protocols, and application notes for 2-Amino-6-chloronicotinamide (CAS No: 64321-24-0). It is intended for use by trained professionals in a laboratory setting.

Section 1: Safety Precautions and Material Safety Data Sheet (MSDS) Summary

This compound is a chemical intermediate that requires careful handling. The following information is a summary compiled from multiple supplier safety data sheets.[1][2][3] Always refer to the specific MSDS provided by your supplier before use.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]

GHS Label Elements:

  • Pictogram: Exclamation mark (GHS07)[4]

  • Signal Word: Warning[1][4]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements: A comprehensive list of precautionary statements for prevention, response, storage, and disposal is provided in the table below.

Quantitative and Physical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
CAS Number 64321-24-0[4]
Molecular Formula C₆H₆ClN₃O[4]
Molecular Weight 171.59 g/mol [4]
Appearance Solid, Powder, Beige[2][4]
Melting Point 176 - 178 °C (349 - 352 °F) - (decomposes)[1]
Purity ≥97%[4]
InChI Key RZXHKUYBBAQDGZ-UHFFFAOYSA-N[4]
Handling and Storage
  • Handling: Avoid breathing dust.[1] Wash skin thoroughly after handling.[1] Use only outdoors or in a well-ventilated area.[1] Wear protective gloves, eye protection, and face protection.[1] Handle in accordance with good industrial hygiene and safety practices.[2]

  • Storage: Keep container tightly closed.[1][2] Store in a locked-up, well-ventilated place.[1][2] Recommended storage is in a dark place under an inert atmosphere at room temperature.[4]

Section 2: Experimental Protocols and Applications

This compound serves as a key building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. Its bifunctional nature, featuring an amino group, a chloro group, and an amide, allows for diverse chemical modifications.

Application in Medicinal Chemistry

Nicotinamide derivatives are crucial scaffolds in drug discovery. Published research indicates that related 6-aminonicotinamides have been developed as potent and selective histone deacetylase (HDAC) inhibitors, which have applications in oncology.[4] The core structure of this compound makes it a valuable starting material for creating libraries of substituted nicotinamides to explore structure-activity relationships (SAR) for various biological targets.

The diagram below illustrates the role of this compound as a precursor in the synthesis of more complex, biologically active molecules.

G A This compound (Starting Material) B Chemical Modification (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) A->B Reaction C Substituted Nicotinamide Derivatives B->C Product D Biological Screening (e.g., Enzyme Assays) C->D Testing E Lead Compound for Drug Development (e.g., HDAC Inhibitors) D->E Identification

Caption: Synthetic pathway from a chemical precursor to a drug lead.

Representative Protocol: Palladium-Catalyzed Suzuki Coupling

Reaction: Coupling of a chloropyridine derivative with an arylboronic acid.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the anhydrous solvent to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired 2-amino-6-aryl-nicotinamide.

Section 3: Safety and Emergency Protocols

First Aid Measures
  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water.[1][2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][2]

  • If Swallowed: Clean mouth with water and immediately make the victim drink water (two glasses at most). Consult a physician.[1][2]

Spill and Emergency Response Workflow

Proper planning is essential when handling hazardous chemicals. The following workflow outlines the logical steps for safe handling and emergency response.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_emergency Emergency Phase A Conduct Risk Assessment B Consult MSDS A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in Well-Ventilated Area (e.g., Fume Hood) C->D E Weigh and Handle Solid D->E F Store Properly (Tightly Closed, Inert Atmosphere) E->F G Spill or Exposure Occurs E->G Accident H Evacuate Immediate Area G->H I Administer First Aid (See Section 3.1) G->I J Control Spill (Use Absorbent Material) H->J L Notify Supervisor & Seek Medical Attention I->L K Dispose of Waste (Approved Disposal Plant) J->K

References

Application Notes and Protocols: The Use of 2-Amino-6-chloronicotinamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation of publicly available scientific literature and patent databases did not yield specific examples of 2-Amino-6-chloronicotinamide as a direct precursor or key intermediate in the synthesis of commercialized agrochemicals. While a wide range of pyridine derivatives are fundamental building blocks in the agrochemical industry, direct synthetic routes originating from this compound for specific fungicides, insecticides, or herbicides could not be identified in the searched resources.

The research landscape for agrochemical synthesis is vast and often proprietary. The information that is publicly accessible tends to focus on either very early-stage research with novel compounds or the synthesis of established products from more common, economically viable starting materials. It is possible that this compound is utilized in proprietary synthetic pathways that are not disclosed in the public domain.

While we cannot provide specific application notes and protocols for this compound due to the lack of available data, we can offer a general overview of how similar chlorinated aminopyridine structures are utilized in agrochemical synthesis. This may provide a conceptual framework for researchers exploring the potential applications of this specific molecule.

General Application of Chlorinated Aminopyridines in Agrochemical Synthesis

Chlorinated aminopyridine scaffolds are valuable in agrochemical discovery due to the versatile reactivity of the pyridine ring and the specific functionalities imparted by the chloro and amino groups. These groups can be readily modified to introduce different pharmacophores and tune the physicochemical properties of the final molecule, influencing its biological activity, selectivity, and environmental fate.

Key Reactions and Potential Synthetic Pathways:

The structural features of this compound suggest several potential reaction pathways that are commonly employed in the synthesis of agrochemicals. A hypothetical workflow for the utilization of such a building block is presented below.

Agrochemical_Synthesis_Workflow A This compound (Starting Material) B Nucleophilic Aromatic Substitution (Displacement of Chlorine) A->B Reaction at C6 C Amide Bond Formation/ Modification A->C Reaction of Amide D N-alkylation or N-arylation of Amino Group A->D Reaction at Amino Group E Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) B->E G Novel Agrochemical Candidate C->G F Cyclization Reactions D->F E->G F->G

Figure 1. A generalized workflow illustrating potential synthetic transformations of a this compound scaffold for the development of novel agrochemical candidates.

1. Nucleophilic Aromatic Substitution (SNAr) at the 6-position: The chlorine atom at the 6-position, activated by the electron-withdrawing effect of the pyridine nitrogen and the carboxamide group, is a prime site for nucleophilic substitution. This allows for the introduction of a wide variety of functional groups.

  • Potential Nucleophiles: Alcohols, thiols, amines, and carbanions.

  • Resulting Structures: Ethers, thioethers, secondary/tertiary amines, and carbon-carbon bond-containing derivatives, respectively. These modifications can significantly impact the molecule's biological target and spectrum of activity.

2. Modification of the Nicotinamide Moiety: The amide group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to esters, other amides, or used in coupling reactions. The amide nitrogen itself could also potentially be alkylated.

3. Reactions involving the 2-Amino Group: The amino group is a versatile handle for further derivatization.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation/Arylation: To introduce various substituents.

  • Diazotization: Followed by Sandmeyer-type reactions to introduce a range of other functional groups.

Data Presentation

As no specific experimental data for agrochemical synthesis using this compound was found, we are unable to provide a table of quantitative data. For researchers investigating this compound, key data to collect would include:

ParameterDescriptionExample Data Points
Reaction Yield (%) The percentage of the desired product obtained from the reaction.75%
Product Purity (%) The purity of the final compound, typically determined by HPLC or GC.>98%
Melting Point (°C) A physical characteristic used for identification and purity assessment.150-152 °C
Spectroscopic Data 1H NMR, 13C NMR, IR, and Mass Spectrometry data to confirm the structure of the product.See experimental section
Biological Activity Data from bioassays, such as EC50 or LD50 values against target pests or pathogens.10 µg/mL (EC50)

Experimental Protocols

Given the absence of specific literature, the following are generalized, hypothetical protocols for key transformations that could be applied to this compound based on standard organic chemistry principles. These are illustrative and would require optimization.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of the 6-Chloro Group with an Alkoxide

  • Reagents and Materials:

    • This compound

    • Sodium hydride (NaH) or other suitable base

    • Anhydrous alcohol (e.g., methanol, ethanol)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

    • Standard workup reagents (water, ethyl acetate, brine)

  • Procedure:

    • To a stirred solution of the desired alcohol (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes to form the sodium alkoxide.

    • Add this compound (1.0 equivalent) to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Coupling at the 6-Position

  • Reagents and Materials:

    • This compound

    • Aryl or heteroaryl boronic acid (1.1 equivalents)

    • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

    • Base (e.g., K2CO3, Cs2CO3)

    • Solvent (e.g., 1,4-dioxane, toluene, DMF) with water

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 equivalent), the boronic acid (1.1 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

    • Add the solvent system (e.g., dioxane/water 4:1).

    • De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

    • Heat the reaction mixture to reflux (typically 90-110 °C) and monitor by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute with water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Conclusion

While this compound possesses a chemical structure amenable to the synthesis of a diverse range of derivatives with potential agrochemical applications, there is currently a lack of publicly available information detailing its specific use in this field. The protocols and workflows provided here are based on general chemical principles for related compounds and are intended to serve as a conceptual guide for researchers. Further investigation and proprietary research would be necessary to establish concrete synthetic routes and applications for this particular molecule in the development of new agrochemicals.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-chloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-6-chloronicotinamide.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yield can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Ensure the starting material, 2-amino-6-chloronicotinic acid, is pure and dry. Impurities can interfere with the reaction.

  • Reagent Quality: The quality of thionyl chloride is crucial. Use freshly distilled or a new bottle of thionyl chloride to ensure high reactivity. Old or improperly stored thionyl chloride can degrade, leading to incomplete conversion to the acid chloride intermediate.

  • Moisture Control: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Moisture can quench the thionyl chloride and the acid chloride intermediate.

  • Incomplete Reaction: The conversion of the carboxylic acid to the acid chloride may be incomplete. Ensure the reaction with thionyl chloride is allowed to proceed for the recommended time (e.g., 2 hours at room temperature)[1]. The disappearance of the starting material can be monitored by Thin Layer Chromatography (TLC).

  • Inefficient Amination: The introduction of ammonia gas might be inefficient. Ensure a steady and sufficient flow of ammonia gas for the recommended duration (e.g., 1 hour)[1]. The temperature of the reaction during amination should be controlled, as excessive heat can lead to side reactions.

  • Product Loss During Workup: The product may be lost during the filtration and washing steps. Ensure the precipitate is washed with a minimal amount of cold solvent to avoid dissolving the product.

Q2: I am observing significant impurity peaks in my crude product analysis (LC-MS/NMR). What are the likely side reactions?

Several side reactions can occur, leading to impurities:

  • Hydrolysis of the Acid Chloride: If moisture is present, the 2-amino-6-chloro-nicotinoyl chloride intermediate can hydrolyze back to the starting carboxylic acid.

  • Dimerization or Polymerization: Under certain conditions, side reactions involving the amino group and the acid chloride can lead to the formation of dimers or oligomers.

  • Over-reaction with Ammonia: While less common, excessive exposure to ammonia or high temperatures could potentially lead to further reactions on the pyridine ring, although this is less likely under the described conditions.

  • Incomplete Chlorination: If the reaction with thionyl chloride is not complete, you will have unreacted 2-amino-6-chloronicotinic acid in your final product.

To minimize side reactions, strictly adhere to anhydrous conditions, control the reaction temperature, and use the recommended stoichiometry of reagents.

Q3: What is the most effective method for purifying the crude this compound?

A simple and effective purification method has been reported to yield a product with 93% purity.[1]

  • After concentrating the reaction mixture, a yellow precipitate is obtained.

  • This precipitate is then ground in water at 50°C. This process helps to remove water-soluble impurities.

  • The solid product is then filtered and dried.[1]

For higher purity, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) or column chromatography on silica gel could be explored. The choice of solvent for recrystallization should be determined experimentally to maximize recovery and purity.

Q4: How critical is the temperature during the amination step?

Temperature control during the introduction of ammonia gas is important. While the provided protocol does not specify a temperature for this step, it is generally advisable to perform the initial stages of amination at a reduced temperature (e.g., 0°C) to control the exothermicity of the reaction, and then allow it to warm to room temperature. High temperatures can increase the rate of side reactions.

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound from 2-amino-6-chloronicotinic acid.[1]

Step 1: Formation of 2-amino-6-chloro-nicotinoyl chloride

  • To a solution of 2-amino-6-chloronicotinic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) (to make a 0.3 M solution) under an inert atmosphere, add thionyl chloride (3.3 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction completion by TLC.

  • Once the reaction is complete, concentrate the mixture under vacuum to obtain a crude yellow solid residue.

  • To remove residual thionyl chloride, dissolve the crude solid in THF (same volume as the initial reaction) and concentrate again under vacuum. Repeat this dissolution and concentration step once more.

Step 2: Amination to form this compound

  • Dissolve the resulting yellow solid residue in THF to prepare a 0.3 M solution.

  • Bubble ammonia gas through the solution for 1 hour. A precipitate will form.

  • Remove the precipitate (likely ammonium chloride) by filtration.

  • Concentrate the filtrate under vacuum to obtain a yellow precipitate, which is the crude product.

Step 3: Purification

  • Grind the yellow precipitate in water at 50°C.

  • Filter the solid and dry it to afford the final product, this compound.

Data Presentation

ParameterValue/ConditionSource
Starting Material2-amino-6-chloronicotinic acid[1]
ReagentsThionyl chloride, Ammonia gas[1]
SolventAnhydrous THF[1]
Reaction Time2 hours for acid chloride formation, 1 hour for amination[1]
Yield92%[1]
Purity93% (after water wash)[1]

Visualizations

G cluster_start Starting Materials cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amination cluster_step3 Step 3: Purification 2-amino-6-chloronicotinic acid 2-amino-6-chloronicotinic acid Reaction_1 Mix and stir at RT for 2h 2-amino-6-chloronicotinic acid->Reaction_1 Thionyl chloride Thionyl chloride Thionyl chloride->Reaction_1 Anhydrous THF Anhydrous THF Anhydrous THF->Reaction_1 Workup_1 Concentrate under vacuum (Repeat with THF wash) Reaction_1->Workup_1 Intermediate 2-amino-6-chloro-nicotinoyl chloride Workup_1->Intermediate Reaction_2 Bubble NH3 for 1h Intermediate->Reaction_2 Ammonia Ammonia Gas Ammonia->Reaction_2 Workup_2 Filter and concentrate Reaction_2->Workup_2 Purification Grind in H2O at 50°C, filter, and dry Workup_2->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

G Low_Yield Low Yield Observed Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Check_Reagents Verify Reagent Quality (e.g., Thionyl Chloride) Low_Yield->Check_Reagents Check_Conditions Review Reaction Conditions Low_Yield->Check_Conditions Check_Workup Evaluate Workup/ Purification Procedure Low_Yield->Check_Workup Impure_SM Impure/Wet Starting Material Check_Purity->Impure_SM Purity Issue? Degraded_Reagent Degraded Reagent Check_Reagents->Degraded_Reagent Quality Issue? Moisture Moisture Contamination Check_Conditions->Moisture Anhydrous? Time_Temp Incorrect Time/ Temperature Check_Conditions->Time_Temp Parameters Correct? Loss Product Loss During Washing/Filtration Check_Workup->Loss Loss Likely? Solution_Purity Purify/Dry Starting Materials Impure_SM->Solution_Purity Solution_Reagent Use Fresh/Pure Reagents Degraded_Reagent->Solution_Reagent Solution_Moisture Use Anhydrous Techniques Moisture->Solution_Moisture Solution_Optimize Optimize Reaction Parameters Time_Temp->Solution_Optimize Solution_Workup Modify Workup (e.g., use cold solvent) Loss->Solution_Workup

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: 2-Amino-6-chloronicotinamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Amino-6-chloronicotinamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities typically arise from the synthetic route, which often involves the amidation of 2-amino-6-chloronicotinic acid. Potential impurities include:

  • Unreacted Starting Material: Residual 2-amino-6-chloronicotinic acid.

  • Hydrolysis Product: 2-amino-6-chloronicotinic acid formed from the hydrolysis of the activated intermediate (e.g., acyl chloride) if moisture is present.

  • Dimerization Byproducts: Formation of an amide bond between the activated carboxyl group of one molecule and the amino group of another.

  • Residual Solvents: Solvents used in the reaction and purification steps, such as tetrahydrofuran (THF) or alcohols.

Q2: My final product has a yellowish tint. What is the likely cause and how can I remove it?

A2: A yellowish tint can indicate the presence of colored impurities, which may be formed from side reactions or be present in the starting materials. To decolorize the product, you can incorporate an activated charcoal treatment step during recrystallization. Add a small amount of activated charcoal to the hot solution of your crude product before filtering it. Be aware that using too much charcoal can lead to a loss of your desired product through adsorption.

Q3: What is a suitable recrystallization solvent for this compound?

A3: The choice of solvent is critical for effective recrystallization. Based on the polarity of this compound, several options can be explored. A good starting point is to test the solubility of the crude product in various solvents at room temperature and upon heating.

Solvent SystemSuitabilityNotes
EthanolGoodOften provides good solubility at high temperatures and lower solubility at room temperature.
IsopropanolGoodSimilar to ethanol, can be a suitable alternative.
Ethanol/WaterVery GoodA mixture can be optimized to achieve ideal solubility characteristics.
Ethyl Acetate/HeptaneModerateCan be effective if the product is soluble in ethyl acetate and insoluble in heptane.
WaterPoor (alone)While the compound has some water solubility, it may not be ideal as a primary recrystallization solvent but can be used for washing.[1]

Q4: How does the cooling rate during recrystallization affect the purity of my product?

A4: A slower cooling rate generally leads to the formation of larger and purer crystals. Rapid cooling can trap impurities within the crystal lattice, resulting in a less pure product. For optimal results, allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Purification - Product loss during transfers. - Product is too soluble in the recrystallization solvent. - Adsorption of product onto activated charcoal. - Incomplete precipitation/crystallization.- Minimize the number of transfer steps. - Optimize the solvent system; consider using a co-solvent to reduce solubility at lower temperatures. - Use activated charcoal sparingly. - Ensure the solution is sufficiently cooled and allowed adequate time for crystallization.
Product Fails to Crystallize ("Oils Out") - The presence of significant impurities. - The boiling point of the solvent is too high. - The solution is supersaturated.- Attempt to purify a small portion by another method (e.g., column chromatography) to obtain seed crystals. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. - Add a small amount of a "poor" solvent to the oiled-out mixture and try to induce crystallization by trituration.
Persistent Impurities Detected by HPLC - Co-crystallization of impurities with the product. - The chosen purification method is ineffective for the specific impurity.- Try a different recrystallization solvent system. - Consider an alternative purification method such as acid-base extraction or column chromatography.
Poor Filtration and Drying - Very fine, needle-like crystals.- Slower crystallization can lead to larger crystals that are easier to filter. - Ensure the product is thoroughly dried under vacuum to remove residual solvents.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it is insoluble at room temperature, heat the test tube gently. If the solid dissolves upon heating and reappears upon cooling, the solvent is suitable.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven.

Protocol 2: Acid-Base Extraction for Purification
  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The desired product will move to the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer and wash it with a fresh portion of ethyl acetate to remove any remaining neutral or acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (pH > 8).

  • The purified this compound will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Purification_Workflow crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter No Charcoal charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Under Vacuum isolate->dry pure Pure Product dry->pure Troubleshooting_Logic decision decision issue issue start Purification Attempt check_purity Check Purity (e.g., HPLC) start->check_purity is_pure Purity > 98%? check_purity->is_pure success Pure Product Obtained is_pure->success Yes low_purity Low Purity is_pure->low_purity No rerun Re-evaluate Purification Method low_purity->rerun recrystallize Recrystallize with Different Solvent rerun->recrystallize acid_base Perform Acid-Base Extraction rerun->acid_base column Column Chromatography rerun->column recrystallize->check_purity acid_base->check_purity column->check_purity

References

Technical Support Center: Synthesis of 2-Amino-6-chloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-Amino-6-chloronicotinamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound unexpectedly low?

Answer:

Low yields can stem from several factors, from incomplete reactions to product degradation. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The amination reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material. Consider extending the reaction time or increasing the temperature, but be cautious as this may also promote side reactions.

  • Hydrolysis of the Chloro Group: A significant side reaction can be the hydrolysis of the 6-chloro group to a 6-hydroxy group, forming 2-Amino-6-hydroxynicotinamide as a byproduct. In analogous syntheses, such as that of 2-amino-6-methylnicotinic acid, this side reaction can account for a 15-20% loss of yield[1].

    • Solution: Ensure anhydrous (dry) reaction conditions. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to moisture.

  • Sub-optimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to degradation or side product formation.

    • Solution: Perform small-scale optimization experiments at various temperatures to find the optimal balance between reaction rate and purity.

  • Inefficient Purification: Significant product loss can occur during workup and purification steps.

    • Solution: Optimize the purification protocol. If using column chromatography, ensure the correct stationary phase and eluent system are used to achieve good separation. For recrystallization, select a solvent system that provides high recovery of the pure product.

Question 2: My final product is impure. What are the likely side products and how can I remove them?

Answer:

Several impurities can arise during the synthesis of this compound. Identifying these impurities is key to devising an effective purification strategy.

  • Common Impurities:

    • 2-Amino-6-hydroxynicotinamide: Formed via hydrolysis of the chloro group. This is a very common byproduct in reactions involving chloro-pyridines[1].

    • Unreacted Starting Material: For example, 2,6-dichloronicotinamide or a related precursor.

    • Dimerization Products: The amino group of the product can potentially react with another molecule of the starting material.

    • 2-Amino-6-chloronicotinic acid: Formed if the amide group hydrolyzes under acidic or basic conditions during the reaction or workup.

  • Purification Strategies:

    • Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities. A silica gel column with a gradient elution of ethyl acetate in hexane is a common starting point.

    • Recrystallization: This can be an excellent method for removing minor impurities and obtaining a highly pure, crystalline product. The choice of solvent is critical. In the synthesis of the related 2-amino-6-chloropurine, recrystallization from a dilute NaOH solution was used to achieve high purity[2].

    • Acid-Base Extraction: Exploiting the different pKa values of the product and acidic or basic impurities can be a useful purification step during the workup. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-polar impurities, and then re-precipitated by adjusting the pH.

Question 3: How can I monitor the progress of the reaction effectively?

Answer:

Careful reaction monitoring is crucial for determining the optimal reaction time and minimizing the formation of byproducts.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the consumption of starting materials and the formation of the product. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot indicates the reaction is progressing.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can be used to determine the percentage of starting material remaining and the relative amounts of product and major byproducts. For related compounds, HPLC purity of over 99% has been reported after purification[2][3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and dissolving the residue in a deuterated solvent for ¹H NMR analysis can provide a clear picture of the reaction progress by observing the disappearance of starting material peaks and the appearance of product peaks[4].

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A common synthetic route would involve the amination of a 2,6-disubstituted pyridine derivative. A plausible starting material is 2,6-dichloronicotinamide, where one of the chloro groups is selectively substituted with an amino group.

Q2: What are the critical safety precautions to take during this synthesis?

All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Chlorinated pyridine compounds and reagents like phosphorus oxychloride (if used for chlorination steps) are hazardous and should be handled with care[5][6].

Q3: Can you provide a general overview of the reaction conditions?

While specific conditions depend on the exact synthetic route, a typical amination reaction might involve heating the chlorinated precursor with an ammonia source (e.g., aqueous ammonia or ammonia in an organic solvent) in a sealed vessel at elevated temperatures (e.g., 170°C)[1][7]. The reaction progress should be carefully monitored.

Q4: How can I confirm the identity and purity of my final product?

The structure and purity of the final this compound should be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups like the amino and amide groups[8][9].

Quantitative Data Summary

The following table summarizes yield and purity data from the synthesis of analogous compounds, which can serve as a benchmark for the synthesis of this compound.

CompoundSynthetic Route HighlightsYieldPurityReference
2-Amino-6-chloropurineFrom guanine using a phase transfer catalyst and POCl₃42%Not specified[6]
2-Amino-6-chloropurineFrom 4-chloro-5,6-dinitropyrimidin-2-amine93.7%99.4% (HPLC)[2]
2-Amino-6-methylnicotinic acidFrom 2-chloro-3-cyano-6-methylpyridine via a one-pot synthesis82.9%Not specified[7]
6-Chloronicotinic acidFrom DL-malic acid via cyclization, ammonification, and chlorination97%>99.5%[10]

Experimental Protocols

Protocol 1: General Procedure for Amination of a Dichloronicotinamide Precursor

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a high-pressure reaction vessel, combine 2,6-dichloronicotinamide (1 equivalent), and a solution of ammonia in an appropriate solvent (e.g., 28% aqueous ammonia or a saturated solution of ammonia in an alcohol)[1][7].

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 150-180°C) with stirring for a specified time (e.g., 4-24 hours). The optimal temperature and time should be determined through small-scale trials.

  • Monitoring: Periodically and carefully cool the reaction vessel, take an aliquot, and analyze it by TLC or HPLC to monitor the consumption of the starting material.

  • Workup: After the reaction is complete, cool the vessel to room temperature. If using aqueous ammonia, the ammonia can be removed under reduced pressure[7]. The resulting mixture may be neutralized with an acid (e.g., HCl) to a pH of 6-7[2].

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer)[2].

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure this compound.

Visualizations

Below are diagrams illustrating the potential reaction pathway and a troubleshooting workflow.

Synthesis_Pathway Start 2,6-Dichloronicotinamide Product This compound (Desired Product) Start->Product Selective Amination (Main Reaction) Side_Product1 2-Amino-6-hydroxynicotinamide (Hydrolysis Byproduct) Start->Side_Product1 Hydrolysis Side_Product2 2,6-Diaminonicotinamide (Over-amination) Start->Side_Product2 Further Amination Ammonia Ammonia (NH3) Water H2O (Trace) Troubleshooting_Workflow Start Experiment Start Problem Low Yield or High Impurity? Start->Problem Analyze Analyze Crude Product (TLC, LC-MS, NMR) Problem->Analyze Yes End Pure Product Problem->End No Incomplete Incomplete Reaction? Analyze->Incomplete Hydrolysis Hydrolysis Byproduct (e.g., 6-OH)? Incomplete->Hydrolysis No Action1 Increase Reaction Time/Temp Optimize Catalyst Incomplete->Action1 Yes Other Other Impurities? Hydrolysis->Other No Action2 Use Anhydrous Conditions Inert Atmosphere Hydrolysis->Action2 Yes Action3 Optimize Purification (Chromatography, Recrystallization) Other->Action3 Yes Action1->Start Re-run Action2->Start Re-run Action3->End

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-6-chloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Amino-6-chloronicotinamide. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most frequently cited method is a two-step, one-pot synthesis starting from 2-amino-6-chloronicotinic acid. The carboxylic acid is first activated, typically with thionyl chloride (SOCl₂), to form the corresponding acyl chloride. This intermediate is then reacted in situ with ammonia to yield the final amide product, this compound.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control for a successful synthesis include:

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to hydrolysis of the acyl chloride intermediate back to the carboxylic acid, reducing the overall yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Temperature: The initial reaction with thionyl chloride is typically performed at room temperature. The subsequent amidation step may also be carried out at room temperature. Careful temperature control is crucial to prevent side reactions.

  • Stoichiometry of Reagents: The molar ratio of 2-amino-6-chloronicotinic acid to thionyl chloride and the subsequent amount of ammonia are critical for driving the reaction to completion and minimizing byproducts. An excess of the aminating agent is generally used.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored using analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] By taking small aliquots from the reaction mixture at different time points, you can track the consumption of the starting material (2-amino-6-chloronicotinic acid) and the formation of the product (this compound). For TLC, a suitable solvent system would need to be developed to achieve good separation between the starting material, intermediate, and product. For HPLC, a reversed-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile with a small amount of formic acid or trifluoroacetic acid) would likely provide good separation. LC-MS analysis can be particularly useful for confirming the mass of the product and any major impurities.[2][3][4]

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a dark place under an inert atmosphere at room temperature.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: The activation of the carboxylic acid or the amidation step may not have gone to completion. 2. Hydrolysis of acyl chloride: Presence of moisture in the reaction. 3. Poor quality of reagents: Degradation of thionyl chloride or starting material.1. Extend reaction time: Monitor the reaction by TLC or HPLC to ensure the starting material is fully consumed. 2. Ensure anhydrous conditions: Use oven-dried glassware, anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon). 3. Use fresh reagents: Use freshly opened or properly stored thionyl chloride. Verify the purity of the 2-amino-6-chloronicotinic acid.
Formation of Multiple Byproducts 1. Side reactions with thionyl chloride: Excess thionyl chloride might react with the amino group or the amide product.[6] 2. Dimerization or polymerization: Possible side reactions under harsh conditions. 3. Hydrolysis of the chloro-substituent: Although less likely under these conditions, it's a potential side reaction for chloro-pyridines.1. Control stoichiometry: Use a slight excess of thionyl chloride (e.g., 1.2-1.5 equivalents). Remove any excess thionyl chloride under vacuum before adding ammonia.[6] 2. Optimize reaction temperature: Avoid excessive heating. Room temperature is generally sufficient for the activation step. 3. Purification: Utilize column chromatography or recrystallization to separate the desired product from impurities.
Difficulties in Product Purification 1. Product is highly polar: May be difficult to extract from aqueous solutions. 2. Co-elution of impurities: Impurities with similar polarity to the product can make chromatographic separation challenging. 3. Product precipitation issues: The product may precipitate with impurities.1. Extraction with polar organic solvents: Use solvents like ethyl acetate or dichloromethane for extraction. Multiple extractions may be necessary. 2. Optimize chromatography conditions: Try different solvent systems for column chromatography or different mobile phases and columns for HPLC purification. 3. Recrystallization: Attempt recrystallization from a suitable solvent or solvent mixture to improve purity. Grinding the precipitate in water at a slightly elevated temperature can also help remove some impurities.[2]
Product is a Yellow Solid Instead of Off-White 1. Presence of colored impurities: These can arise from side reactions or impurities in the starting materials.1. Charcoal treatment: Dissolve the crude product in a suitable solvent and treat with activated charcoal to adsorb colored impurities, followed by filtration. 2. Recrystallization: This is often effective in removing colored impurities.

Experimental Protocols

Synthesis of this compound from 2-Amino-6-chloronicotinic Acid

This protocol is based on a literature procedure.[2]

Materials:

  • 2-Amino-6-chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonia gas or a solution of ammonia in an organic solvent

  • Water

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-6-chloronicotinic acid (1 equivalent) in anhydrous THF to make a 0.3 M solution.

    • Under an inert atmosphere, add thionyl chloride (3.3 equivalents) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 2 hours.

  • Work-up of the Acyl Chloride Intermediate:

    • Upon completion of the reaction (monitored by TLC or HPLC), concentrate the mixture in vacuo to obtain a crude yellow solid residue.

    • To remove residual thionyl chloride, dissolve the crude solid in the same initial volume of anhydrous THF and concentrate again under vacuum. Repeat this dissolution and concentration step one more time.

  • Amidation:

    • Dissolve the resulting yellow solid residue in anhydrous THF to prepare a 0.3 M solution.

    • Pass a steady stream of ammonia gas through the solution for 1 hour. Alternatively, a solution of ammonia in a suitable solvent can be added.

  • Product Isolation and Purification:

    • A precipitate will form during the amidation. Remove the precipitate by filtration.

    • Concentrate the filtrate under vacuum to yield a yellow precipitate.

    • Grind the precipitate in water at 50 °C.

    • Collect the solid by filtration and dry it to afford this compound.

Quantitative Data:

ParameterValueReference
Starting Material2-Amino-6-chloronicotinic acid[2]
ReagentsThionyl chloride, Ammonia[2]
SolventAnhydrous THF[2]
Reaction TemperatureRoom Temperature[2]
Reaction Time2 hours (activation) + 1 hour (amidation)[2]
Reported Yield 92% [2]
Reported Purity (LC-MS) 93% [2]

Note: The provided yield and purity are based on a specific literature procedure. Optimization of reaction conditions such as temperature, reaction time, and stoichiometry may be necessary to achieve higher yields and purity in your specific experimental setup. It is highly recommended to monitor the reaction progress and product purity by analytical methods like HPLC or TLC.

Mandatory Visualization

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 2-Amino-6-chloronicotinic acid in anhydrous THF start->dissolve add_socl2 Add Thionyl Chloride (SOCl₂) dropwise at Room Temperature dissolve->add_socl2 stir_2h Stir for 2 hours at Room Temperature add_socl2->stir_2h concentrate1 Concentrate in vacuo stir_2h->concentrate1 dissolve_thf1 Redissolve in anhydrous THF concentrate1->dissolve_thf1 concentrate2 Concentrate in vacuo (repeat) dissolve_thf1->concentrate2 dissolve_thf2 Dissolve residue in anhydrous THF concentrate2->dissolve_thf2 add_nh3 Pass Ammonia (NH₃) gas for 1 hour dissolve_thf2->add_nh3 filter Filter to remove precipitate add_nh3->filter concentrate3 Concentrate filtrate in vacuo filter->concentrate3 grind_water Grind precipitate in water at 50°C concentrate3->grind_water filter_dry Filter and Dry grind_water->filter_dry product This compound filter_dry->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Impure Product check_reaction Monitor Reaction by TLC/HPLC start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_time Extend Reaction Time or Slightly Increase Temperature incomplete->extend_time Yes impurities Significant Impurities? incomplete->impurities No success Improved Yield/Purity extend_time->success check_conditions Review Reaction Conditions impurities->check_conditions Yes purification Optimize Purification (Chromatography/Recrystallization) impurities->purification No, but impure anhydrous Anhydrous Conditions Maintained? check_conditions->anhydrous improve_drying Improve Drying of Glassware and Solvents anhydrous->improve_drying No reagent_quality Reagent Quality? anhydrous->reagent_quality Yes improve_drying->success use_fresh Use Fresh Reagents reagent_quality->use_fresh Poor reagent_quality->purification Good use_fresh->success purification->success

Caption: A logical workflow for troubleshooting common synthesis issues.

Signaling Pathway: Inhibition of Pentose Phosphate Pathway by 6-Aminonicotinamide (Analog of this compound)

References

Technical Support Center: Crystallization of 2-Amino-6-chloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the crystallization of 2-Amino-6-chloronicotinamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions.

Issue 1: The compound "oils out" or precipitates as an amorphous solid instead of forming crystals.

  • Possible Causes:

    • The solution is too supersaturated.

    • The cooling rate is too rapid.

    • The chosen solvent is inappropriate.

    • The presence of impurities is inhibiting crystal lattice formation.

  • Suggested Solutions:

    • Reduce Supersaturation: Add a small amount of the solvent back to the mixture to redissolve the "oiled out" substance, and then allow it to cool more slowly.

    • Slow Down Cooling: Insulate the crystallization vessel to ensure a gradual decrease in temperature.

    • Solvent Selection: Experiment with different solvents or solvent mixtures. A good starting point is a solvent in which this compound has moderate solubility at elevated temperatures and low solubility at room temperature.

    • Purity: Ensure the starting material is of high purity. If necessary, purify the compound by another method, such as column chromatography, before attempting crystallization.

Issue 2: No crystals form, even after the solution has cooled.

  • Possible Causes:

    • The solution is not sufficiently supersaturated.

    • Nucleation is inhibited.

  • Suggested Solutions:

    • Induce Supersaturation: Concentrate the solution by slow evaporation of the solvent. Alternatively, a small amount of an "anti-solvent" (a solvent in which the compound is insoluble) can be added dropwise until turbidity is observed.

    • Promote Nucleation:

      • Seeding: Introduce a seed crystal of this compound into the solution.

      • Scratching: Scratch the inside surface of the crystallization flask with a glass rod to create nucleation sites.

    • Re-evaluation of Solvent: The compound may be too soluble in the chosen solvent. Re-evaluate the solvent system.

Issue 3: The resulting crystals are very small or needle-like.

  • Possible Causes:

    • A high degree of supersaturation leading to rapid nucleation.

    • The cooling rate is too fast.

  • Suggested Solutions:

    • Decrease Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially.

    • Control Cooling: Employ a slower and more controlled cooling process. This can be achieved by placing the flask in a large, insulated container or a dewar.

Issue 4: The purity of the crystals is low.

  • Possible Causes:

    • Impurities from the reaction mixture are co-crystallizing with the product.

    • The crystals were not washed properly after filtration.

  • Suggested Solutions:

    • Recrystallization: Perform a second crystallization of the obtained crystals.

    • Washing: After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities from the mother liquor. A synthesis protocol for this compound mentions grinding the precipitate in water at 50°C, which suggests that a wash with warm water could be an effective purification step.[1]

Issue 5: Different crystal forms (polymorphs) are obtained.

  • Possible Causes:

    • Nicotinamide and its derivatives are known to exhibit polymorphism, where they can crystallize in different solid-state forms.

    • The specific solvent, cooling rate, and temperature can influence which polymorph is formed.

  • Suggested Solutions:

    • Controlled Crystallization Conditions: To obtain a consistent crystal form, it is crucial to carefully control and document the crystallization parameters (solvent, concentration, cooling rate, and temperature).

    • Seeding: Using seed crystals of the desired polymorph can help to ensure the formation of that specific crystal form.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the crystallization of this compound?

Q2: How does pH affect the crystallization of this compound?

This compound has both a basic amino group and a pyridine ring nitrogen, as well as a neutral amide group. The solubility of the compound will be highly dependent on the pH of the solution.

  • Acidic Conditions: In acidic solutions, the amino group and the pyridine nitrogen can be protonated, forming a more soluble salt.

  • Neutral/Basic Conditions: In neutral or basic solutions, the compound will be in its free base form, which is likely to be less soluble in aqueous media.

Therefore, adjusting the pH can be a powerful tool to control the solubility and induce crystallization. A predicted pKa value for the amide proton is 14.31, suggesting it will not be deprotonated under normal conditions.[2][3] The pKa values for the amino group and the pyridine nitrogen are more relevant for pH manipulation of solubility.

Q3: What is a typical yield for the crystallization of this compound?

A reported synthesis of this compound that involves a precipitation and washing step achieved a yield of 92% with a purity of 93%.[1] The yield from a recrystallization procedure will depend on the solubility of the compound in the chosen solvent system and the care taken during the process.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆ClN₃O
Molecular Weight 171.58 g/mol [3]
Appearance White to off-white solid[3]
Predicted Boiling Point 334.8 ± 42.0 °C[2][3]
Predicted Density 1.484 g/cm³[2][3]
Predicted pKa (Amide) 14.31 ± 0.50[2][3]

Table 2: Qualitative Solubility of this compound

SolventTemperatureSolubilityNotes
Water50 °CLowThe compound can be washed with warm water, suggesting low solubility.[1]
Alcohols (Methanol, Ethanol)-Likely SolubleOften used for crystallization of related compounds.
Acetone-To be determinedA common solvent for crystallization.
Tetrahydrofuran (THF)Room TemperatureSolubleUsed as a solvent in a reported synthesis.[1]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a pre-determined appropriate solvent at an elevated temperature (e.g., boiling point of the solvent).

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated.

  • Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

Mandatory Visualization

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration slow_cool Slow Cooling to Room Temperature hot_filtration->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash drying Dry Crystals wash->drying end Pure Crystals drying->end troubleshooting_crystallization cluster_outcomes Observed Outcomes cluster_solutions Potential Solutions start Crystallization Experiment crystals_ok Good Crystals Formed? start->crystals_ok oiling_out Oiling Out / Amorphous Solid? crystals_ok->oiling_out No end Successful Crystallization crystals_ok->end Yes no_crystals No Crystals Formed? oiling_out->no_crystals No solution_oiling Reduce Supersaturation Slower Cooling Change Solvent oiling_out->solution_oiling Yes small_crystals Small / Needle-like Crystals? no_crystals->small_crystals No solution_no_crystals Concentrate Solution Add Anti-solvent Seed / Scratch no_crystals->solution_no_crystals Yes solution_small_crystals Decrease Supersaturation Slower Cooling Rate small_crystals->solution_small_crystals Yes

References

stability issues of 2-Amino-6-chloronicotinamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 2-Amino-6-chloronicotinamide in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Disclaimer: Limited direct stability data for this compound is publicly available. The information provided here is based on the chemical properties of the molecule and data from structurally related compounds such as nicotinamide, chloropyridines, and aminopyridines. It is strongly recommended to perform compound-specific stability studies for your particular experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

Based on its structure, the primary stability concerns for this compound in solution are:

  • Hydrolysis: The amide group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 2-amino-6-chloronicotinic acid and ammonia.

  • Photodegradation: While the chloropyridine ring has some inherent stability to light, prolonged exposure to UV or high-intensity light could potentially lead to degradation. A study on the related compound 6-chloronicotinic acid showed it was stable under UVA light alone but degraded in the presence of a photocatalyst.[1]

  • Oxidative Degradation: The aminopyridine ring may be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.

  • Solubility Issues: Poor solubility in certain solvents could lead to precipitation over time, which may be mistaken for degradation.

Q2: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, stock solutions of this compound should be:

  • Stored at low temperatures: Freezing at -20°C or -80°C is recommended for long-term storage.

  • Protected from light: Store solutions in amber vials or wrapped in aluminum foil.

  • Stored under an inert atmosphere: For sensitive applications, purging the solution with nitrogen or argon before sealing can prevent oxidative degradation.

  • Aliquoted: To avoid repeated freeze-thaw cycles, it is best to store the compound in single-use aliquots.

Q3: What solvents are recommended for dissolving this compound?

This compound is a solid at room temperature.[2] For creating stock solutions, organic solvents such as DMSO or DMF are commonly used. For aqueous buffers, it is crucial to determine the solubility and stability at the desired pH. The solubility of the related compound 2-aminopyridine varies significantly in different solvents.[3]

Q4: How can I monitor the degradation of this compound in my samples?

The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram. Degradation of the compound.Compare the chromatogram to a freshly prepared standard. If new peaks are present, it is likely that degradation has occurred. Consider the potential degradation pathways (hydrolysis, oxidation) and try to identify the degradation products. Review solution preparation and storage procedures.
Impurities in the starting material.Check the certificate of analysis (CoA) for the purity of the compound.
Decrease in the area of the main peak over time. Degradation of the compound.This is a clear indication of instability. Perform a systematic stability study by varying pH, temperature, and light exposure to identify the cause.
Precipitation in the solution. Poor solubility or change in solvent composition.Ensure the concentration is below the solubility limit in the chosen solvent. If using a mixed solvent system, ensure the composition remains constant. Gentle warming and sonication may help to redissolve the compound, but be aware that heat can accelerate degradation.
Discoloration of the solution. Degradation or oxidation.The related compound 2-aminopyridine can darken upon prolonged storage.[4] Discoloration is a sign of a chemical change and the solution should be considered degraded. Prepare fresh solutions and protect them from light and air.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5][6][7][8][9]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate or other suitable buffers

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

  • Subject the stock solution to the following stress conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or a slightly elevated temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a defined period.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration with the mobile phase. Analyze the sample by a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Calculate the percentage degradation and identify the retention times of any degradation products.

Visualizations

Potential Degradation Pathways

DegradationPathways A This compound B 2-Amino-6-chloronicotinic acid + NH3 A->B Hydrolysis (Acid/Base) C Substitution Product (e.g., 2-Amino-6-hydroxynicotinamide) A->C Nucleophilic Substitution D Oxidative Degradation Products (e.g., N-oxide) A->D Oxidation

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

StabilityWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Thermal Stress A->E F Photostability A->F G HPLC Analysis B->G C->G D->G E->G F->G H Data Interpretation G->H

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Purification of Crude 2-Amino-6-chloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Amino-6-chloronicotinamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route employed. However, common impurities may include:

  • Unreacted Starting Materials: Such as 2-amino-6-chloronicotinic acid if the final step is an amidation.

  • Hydrolysis Products: The amide functional group can hydrolyze back to the corresponding carboxylic acid (2-amino-6-chloronicotinic acid), particularly if exposed to acidic or basic conditions during workup or storage.

  • Side-Reaction Products: During the synthesis, side reactions can lead to impurities. For instance, if the 2-amino group is introduced by nucleophilic substitution on a 2,6-dichloronicotinamide precursor, the corresponding 2-hydroxy-6-chloronicotinamide could be a potential byproduct.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and workup may be present in the crude product.

Q2: My purified this compound shows a lower than expected melting point and broad peaks in NMR. What could be the issue?

A2: A depressed and broad melting point, along with broad NMR peaks, typically indicates the presence of impurities. These impurities disrupt the crystal lattice of the pure compound, leading to a lower melting point. The broadening of NMR signals can be due to the presence of multiple chemical species or interactions with paramagnetic impurities. We recommend further purification using the techniques outlined in our troubleshooting guides.

Q3: I am observing significant tailing of my compound during silica gel column chromatography. How can I improve the peak shape?

A3: Tailing is a common issue when purifying basic compounds like aminopyridines on standard silica gel, which is acidic. The basic nitrogen atoms in your compound can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape. To resolve this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-1% v/v), to your eluent system. This will neutralize the acidic sites on the silica gel and result in more symmetrical peaks.

Q4: I am having trouble finding a suitable solvent for recrystallization. The compound either "oils out" or remains insoluble. What should I do?

A4: "Oiling out" occurs when the solute is highly soluble in the hot solvent and separates as a liquid phase upon cooling instead of forming crystals. This can be due to a high concentration of impurities or the solvent's boiling point being higher than the compound's melting point. If your compound remains insoluble even in hot solvent, the solvent is too non-polar.

A systematic approach to solvent screening is recommended. Start with single solvents of varying polarities. If single solvents are not effective, try solvent mixtures. A good approach is to dissolve the compound in a "good" solvent (in which it is soluble) at an elevated temperature and then slowly add a "bad" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, heat the mixture until it becomes clear again and allow it to cool slowly.

Troubleshooting Guides

Issue 1: Low Purity After Initial Precipitation/Crystallization
Possible Cause Troubleshooting Steps
Incomplete reaction or presence of starting materials. 1. Analyze the crude product by TLC or LC-MS to identify the presence of starting materials. 2. If starting material is present, consider re-subjecting the crude product to the reaction conditions to drive the reaction to completion. 3. Alternatively, proceed with a more rigorous purification method such as column chromatography.
Co-precipitation of impurities. 1. Attempt recrystallization from a different solvent system. 2. If the impurity is significantly more or less polar, consider an acid-base extraction prior to recrystallization.
Inefficient washing of the precipitate. 1. Ensure the precipitated solid is washed with a cold, appropriate solvent in which the desired product has low solubility but the impurities are soluble. 2. Avoid using an excessive volume of washing solvent to minimize product loss.
Issue 2: Difficulty in Removing a Specific Impurity
Possible Cause Troubleshooting Steps
Impurity has similar polarity to the product. 1. Optimize the mobile phase for column chromatography. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve separation. 2. Consider using a different stationary phase, such as alumina or a bonded-phase silica gel. 3. If the impurity has a different functional group, a chemical workup step might be effective (e.g., an acid wash to remove basic impurities).
Impurity is a structural isomer. 1. Separation of isomers can be challenging. High-performance liquid chromatography (HPLC) or preparative TLC may be necessary. 2. Recrystallization with a carefully selected solvent system that exploits subtle differences in solubility might be effective.

Data Presentation

Table 1: Potential Impurities and Their Characteristics

ImpurityChemical StructurePotential OriginRemoval Strategy
2-amino-6-chloronicotinic acidC₆H₅ClN₂O₂Incomplete amidation or hydrolysis of the productRecrystallization, Acid-base extraction
2-hydroxy-6-chloronicotinamideC₆H₅ClN₂O₂Side-reaction during amination of a dichloro precursorColumn chromatography
Unreacted chloropyridine precursorsVariesIncomplete reaction in earlier synthetic stepsColumn chromatography

Table 2: Recommended Solvent Systems for Purification

Purification MethodSolvent/Eluent System (Starting Recommendations)Notes
Recrystallization EthanolA good starting point for polar compounds.
AcetoneAnother good polar solvent option.
AcetonitrileCan be effective for amides.
Methanol/WaterA polar solvent/anti-solvent system.
Ethyl Acetate/HexaneA medium polarity solvent/anti-solvent system.
Column Chromatography Hexane/Ethyl Acetate (gradient)A standard mobile phase for compounds of medium polarity.
Dichloromethane/Methanol (gradient)A more polar mobile phase.
Eluent + 0.5-1% TriethylamineTo be added if peak tailing is observed.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a potential recrystallization solvent. If the solid dissolves at room temperature, the solvent is likely too good. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask during this period. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system that provides a good separation of the desired compound from its impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, product-adsorbed silica gel to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with the least polar composition determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) or maintain a constant composition (isocratic elution).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

PurificationWorkflow cluster_start Start cluster_analysis Analysis cluster_purification Purification cluster_check Purity Check cluster_end End crude_product Crude 2-Amino-6- chloronicotinamide tlc_lcms TLC / LC-MS Analysis crude_product->tlc_lcms recrystallization Recrystallization tlc_lcms->recrystallization High Purity / Few Impurities column_chrom Column Chromatography tlc_lcms->column_chrom Low Purity / Multiple Impurities purity_check Purity Check (NMR, LC-MS, MP) recrystallization->purity_check column_chrom->purity_check pure_product Pure Product purity_check->pure_product Purity > 98% further_purification Further Purification Needed purity_check->further_purification Purity < 98% further_purification->column_chrom

Caption: A general workflow for the purification of this compound.

TroubleshootingGuide cluster_issue Problem cluster_diagnosis Diagnosis cluster_solutions Solutions impure_product Impure Product After Initial Purification identify_impurity Identify Impurity (TLC, NMR, LC-MS) impure_product->identify_impurity rerun_reaction Re-run Reaction identify_impurity->rerun_reaction Starting Material Present recrystallize Recrystallize with Different Solvent identify_impurity->recrystallize Co-precipitated Impurity chromatography Perform Column Chromatography identify_impurity->chromatography Similar Polarity Impurity acid_base Acid-Base Extraction identify_impurity->acid_base Acidic/Basic Impurity

Caption: A troubleshooting guide for purifying this compound.

Technical Support Center: Synthesis of Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of nicotinamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important class of compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges in the synthesis of various nicotinamide derivatives in a question-and-answer format.

Category 1: General Synthesis Issues

Q1: My reaction yield is consistently low. What are the common culprits?

A1: Low yields in nicotinamide derivative synthesis can arise from several factors. Key areas to investigate include:

  • Incomplete Reactions: The reaction may not have reached completion. To address this, consider extending the reaction time or moderately increasing the temperature. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration.

  • Suboptimal Reagents and Solvents: The purity of your starting materials and solvents is critical. Impurities can interfere with the reaction, leading to side products and lower yields. Always use high-purity reagents and anhydrous solvents when necessary.

  • Catalyst Deactivation: In catalytic reactions, the catalyst may lose its activity due to poisoning by impurities or degradation over time. Consider using a fresh batch of catalyst.

  • Side Reactions: The formation of byproducts can significantly consume starting materials and reduce the yield of the desired product. Optimizing reaction conditions such as temperature, pressure, and solvent can help minimize side reactions.[1]

Q2: I am observing multiple spots on my TLC plate, indicating significant byproduct formation. How can I improve the selectivity of my reaction?

A2: Improving reaction selectivity is key to minimizing byproducts and simplifying purification. Here are some strategies:

  • Optimize Reaction Conditions: Fine-tuning the temperature, reaction time, and stoichiometry of reactants can significantly enhance selectivity. For instance, in the synthesis of β-nicotinamide riboside, controlling the temperature is crucial to prevent the formation of side products.[2]

  • Choice of Catalyst: The catalyst can have a profound impact on selectivity. For example, in the synthesis of N-(hydroxymethyl)nicotinamide, potassium carbonate has been shown to be a more effective catalyst than other bases.[3]

  • Protecting Groups: In cases where the starting material has multiple reactive sites, using protecting groups can prevent unwanted side reactions.

  • Alternative Synthetic Routes: If optimizing the current route proves difficult, exploring alternative synthetic pathways might offer better selectivity.

Q3: My final product is unstable and degrades over time. What are the best storage and handling practices?

A3: The stability of nicotinamide derivatives can vary significantly depending on their structure and the storage conditions.

  • Hydrolysis: Many nicotinamide derivatives are susceptible to hydrolysis, especially in aqueous solutions and under basic conditions. For instance, Nicotinamide Riboside Chloride (NRCl) is known to hydrolyze in water, yielding nicotinamide and D-ribose.[4] It is often recommended to prepare aqueous solutions fresh before use.

  • Temperature and Light: Reduced forms of nicotinamide cofactors are particularly labile and sensitive to light, oxygen, pH, and temperature.[5] For long-term storage, it is advisable to keep the purified, dry solid in a tightly sealed, opaque container at low temperatures (-20°C or -80°C).

  • Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

Category 2: Specific Nicotinamide Derivatives

Q4: I am synthesizing N-(hydroxymethyl)nicotinamide and facing issues with low yield and impurities. What should I look out for?

A4: Common pitfalls in the synthesis of N-(hydroxymethyl)nicotinamide include:

  • Suboptimal Base: The choice of base is critical. Potassium carbonate is reported to be particularly effective for this reaction.[3]

  • Incorrect Reactant Ratio: While an excess of formaldehyde is often used, a very large excess may not improve the yield and can complicate purification.[3]

  • Product Decomposition: The product can be unstable in strongly basic solutions. It is advisable to neutralize the reaction mixture upon completion to prevent degradation.[3]

  • Common Impurities: Unreacted nicotinamide and nicotinic acid (if present in the starting material) are common impurities. High-purity starting materials and monitoring the reaction to completion via TLC can minimize these.

Q5: What are the critical parameters to control during the synthesis of β-nicotinamide riboside (NR)?

A5: The synthesis of β-NR requires careful control of several parameters to ensure high yield and stereoselectivity:

  • Anhydrous Conditions: The coupling reaction is sensitive to moisture, so it must be performed under an inert and anhydrous atmosphere.[2]

  • Temperature Control: The reaction temperature is crucial for minimizing side products. For example, the formation of methyl nicotinate riboside as a side product is favored at -20°C, while extended incubation at higher temperatures can lead to the decomposition of NR to nicotinamide.[2]

  • Reaction Time: The reaction time needs to be carefully monitored, often using HPLC, to maximize the yield of the desired product and minimize the formation of degradation products.[2]

Q6: What are the common challenges in synthesizing nicotinamide-based enzyme inhibitors, such as PARP or sirtuin inhibitors?

A6: The synthesis of these inhibitors often involves multi-step sequences and can present several challenges:

  • Scaffold Synthesis: The core scaffolds of these inhibitors can be complex, and their synthesis may require careful optimization of each step to achieve good overall yields.

  • Stereochemistry: For inhibitors with chiral centers, controlling the stereochemistry is crucial for biological activity.

  • Purification: The final products and intermediates may require challenging purification techniques to remove closely related impurities.

  • Reactivity of Functional Groups: The nicotinamide moiety and other functional groups in the molecule can be reactive under certain conditions, leading to side reactions if not properly managed.

Data Presentation

Table 1: Optimization of Reaction Conditions for N-(hydroxymethyl)nicotinamide Synthesis

ParameterCondition 1Condition 2Condition 3Optimal Condition
Base Sodium HydroxideTriethylaminePotassium CarbonatePotassium Carbonate[3]
Formaldehyde (36.8% aq.) 3.0 mL5.0 mL7.0 mL5.0 mL[6]
Reaction Time 30 min60 min90 min60 min[6]
Temperature 80°CBoiling Water Bath120°CBoiling Water Bath[6]
Reported Yield -72.4%[6]-72.4%[6]

Table 2: Comparison of Synthesis Methods for Nicotinamide Derivatives

DerivativeMethodKey ReagentsReported YieldReference
NicotinimidamidesTandem CuAAC/ring-cleavage/cyclization/oxidationO-acetyl oximes, terminal ynones, sulfonyl azides, NH₄OAc53-90%[4]
N-aryl NicotinamidesOne-pot three-component reactionDimedone, aryl-glyoxals, ammonium acetateGood to excellent[7]
N-(thiophen-2-yl) NicotinamidesSplicing of nicotinic acid and thiophene5,6-dichloronicotinoyl chloride, 2-aminothiophene derivatives57-69%[8]
N-(hydroxymethyl)nicotinamideCondensationNicotinamide, Formaldehyde, K₂CO₃72.4%[6]

Experimental Protocols

Protocol 1: Synthesis of N-(hydroxymethyl)nicotinamide [3]

  • Materials:

    • Nicotinamide (3.0 g)

    • 36.8% aqueous solution of formaldehyde (5.0 mL)

    • Potassium carbonate (0.03 g)

  • Procedure:

    • To a round-bottom flask, add nicotinamide, the aqueous formaldehyde solution, and potassium carbonate.

    • Place the flask in a boiling water bath and heat the mixture for 1 hour with stirring.

    • Monitor the reaction progress by TLC using a chloroform:ethanol (2:3, v/v) mobile phase.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The crude product can then be purified by recrystallization.

Protocol 2: Synthesis of β-nicotinamide riboside (Two-Step Methodology) [2]

  • Step 1: Preparation of ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate

    • This step involves the coupling of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose with ethyl nicotinate in the presence of TMSOTf under an inert atmosphere. The reaction must be conducted in a scrupulously dry apparatus.

  • Step 2: Preparation of β-nicotinamide riboside

    • Dissolve the syrup-like intermediate from Step 1 in ice-cold 5.5 N NH₃/MeOH under an argon atmosphere.

    • Maintain the reaction at 0°C for 15-18 hours.

    • Monitor the reaction hourly after 15 hours by taking a small aliquot, drying it rapidly, and analyzing by HPLC.

    • The product is purified by reverse-phase chromatography.

Visualizations

Troubleshooting_Workflow start Synthesis Issue Identified (e.g., Low Yield, Impurities) check_reagents Verify Purity and Integrity of Starting Materials and Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions monitor_reaction Implement In-Process Monitoring (TLC, HPLC, etc.) check_reagents->monitor_reaction check_conditions->monitor_reaction optimize Systematically Optimize Reaction Parameters monitor_reaction->optimize purification Evaluate and Optimize Purification Method optimize->purification characterize Characterize Byproducts to Understand Side Reactions optimize->characterize If side products persist alternative_route Consider Alternative Synthetic Route optimize->alternative_route If optimization fails purification->optimize If still impure success Problem Resolved purification->success If purity improves characterize->optimize alternative_route->success

Caption: A logical workflow for troubleshooting common synthesis issues.

Caption: Simplified overview of the major NAD+ biosynthesis pathways.[9][10][11][12][13]

Optimization_Logic start Initial Reaction Conditions evaluate Evaluate Outcome (Yield, Purity, etc.) start->evaluate temp Adjust Temperature evaluate->temp Suboptimal Conversion time Modify Reaction Time evaluate->time Incomplete Reaction or Degradation conc Change Concentration evaluate->conc Slow Reaction Rate cat Alter Catalyst/Reagent evaluate->cat Low Selectivity end Optimized Conditions Achieved evaluate->end Target Met temp->evaluate time->evaluate conc->evaluate cat->evaluate

Caption: Decision-making flowchart for optimizing reaction conditions.

References

how to increase the purity of synthesized 2-Amino-6-chloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 2-Amino-6-chloronicotinamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound from 2-amino-6-chloronicotinic acid?

A1: Common impurities can arise from unreacted starting materials, byproducts of the amidation reaction, and subsequent degradation. Potential impurities include:

  • Unreacted 2-amino-6-chloronicotinic acid: The starting material for the synthesis.

  • Side-reaction products: Such as dimers or polymers formed during the activation of the carboxylic acid.

  • Hydrolysis product: Formation of 2-amino-6-hydroxynicotinamide if water is present during the reaction or workup.

  • Over-chlorinated species: If the starting material contains impurities from its own synthesis.

Q2: My purified this compound is discolored. What is the cause and how can I fix it?

A2: Discoloration, often appearing as a yellow or brown tint, can be due to the presence of oxidized impurities or residual starting materials. For amino-substituted pyridines, oxidation can be a common issue.[1] Treatment with activated carbon during recrystallization can often remove colored impurities.

Q3: I am having trouble inducing crystallization of my this compound. What should I do?

A3: If your compound is "oiling out" or failing to crystallize, several techniques can be employed. Seeding the solution with a small crystal of pure product can initiate crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also provide a surface for crystal nucleation. Ensure that the cooling process is slow, as rapid cooling can favor oil formation over crystallization.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Purity After Initial Synthesis Incomplete reaction or presence of significant side products.1. Recrystallization: This is the most common and effective method for purifying solid compounds. See the detailed protocol below. 2. Column Chromatography: For difficult-to-separate impurities, column chromatography provides a higher degree of separation. See the detailed protocol below.
Poor Crystal Formation During Recrystallization Incorrect solvent system, cooling too quickly, or presence of impurities that inhibit crystallization.1. Solvent Selection: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold. Mixtures of solvents, such as ethanol/water or ethyl acetate/hexane, can be effective. 2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. 3. Seeding: Introduce a seed crystal to induce crystallization.
Co-elution of Impurities in Column Chromatography The chosen mobile phase does not provide adequate separation.1. Solvent System Optimization: Adjust the polarity of the mobile phase. A gradient elution, where the polarity of the solvent is changed over time, can improve separation. 2. Stationary Phase Selection: Consider a different stationary phase. If using normal-phase silica gel, a reverse-phase C18 column might provide a different selectivity.
Product Degradation During Purification The compound may be sensitive to heat or prolonged exposure to certain solvents.1. Temperature Control: Avoid excessive heating during recrystallization. 2. Inert Atmosphere: For sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Purification Methodologies and Expected Purity

The following table summarizes potential purification methods for this compound and provides an estimated purity that can be achieved. These are general guidelines, and actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Method Description Estimated Final Purity Advantages Disadvantages
Washing/Slurrying Suspending the crude solid in a solvent in which the product is poorly soluble but impurities are more soluble.95-97%Simple, quick, and uses minimal solvent.Limited purification capability; may not remove closely related impurities.
Recrystallization Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.>99%Can yield very pure material; scalable.Requires finding a suitable solvent; potential for product loss in the mother liquor.
Column Chromatography Separating the product from impurities by passing a solution through a column packed with a stationary phase.>99.5%High degree of purification; can separate complex mixtures.More time-consuming, requires larger volumes of solvent, and can be more complex to scale up.

Experimental Protocols

1. Recrystallization Protocol (Exemplary)

This protocol is a general guideline based on methods for similar aminopyridine compounds.[2] The ideal solvent or solvent system should be determined experimentally.

  • Solvent Selection:

    • Test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane) at room temperature and upon heating.

    • A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.

    • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

    • Hot filter the solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

2. Column Chromatography Protocol (Exemplary)

This protocol is a general guideline for the purification of polar, aromatic compounds.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.

  • Procedure:

    • Prepare the column by packing the silica gel as a slurry in the mobile phase.

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Load the sample onto the top of the silica gel bed.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Crude this compound (Low Purity) recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (e.g., HPLC, NMR) recrystallization->purity_check1 high_purity High Purity Product (>99%) purity_check1->high_purity Purity OK troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., change solvent, slow cooling) purity_check1->troubleshoot_recrystallization Purity Not OK troubleshoot_recrystallization->recrystallization column_chromatography Perform Column Chromatography troubleshoot_recrystallization->column_chromatography Still Not Pure purity_check2 Check Purity column_chromatography->purity_check2 purity_check2->high_purity Purity OK troubleshoot_chromatography Troubleshoot Chromatography (e.g., change mobile phase, gradient elution) purity_check2->troubleshoot_chromatography Purity Not OK troubleshoot_chromatography->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Navigating Solubility Challenges with 2-Amino-6-chloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, encountering solubility issues with compounds like 2-Amino-6-chloronicotinamide can be a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, ensuring your experiments proceed smoothly and your results are reliable.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound?

A1: The low aqueous solubility of this compound is primarily due to its molecular structure, which is largely non-polar.[1] Following the principle of "like dissolves like," this hydrophobicity makes it difficult for polar solvents like water to effectively solvate the molecule.[1]

Q2: What is the difference between kinetic and thermodynamic solubility, and why is it important?

A2: Kinetic solubility is the concentration of a compound that dissolves in a solvent system under specific, often rapid, conditions and may represent a supersaturated state.[1][2] Thermodynamic solubility, on the other hand, is the concentration of the compound in a saturated solution at equilibrium, which is a more stable and true measure of solubility.[1][2] Understanding this distinction is critical because a kinetically soluble compound might precipitate out of solution over time, affecting the accuracy and reproducibility of long-term experiments.[1]

Q3: How can I visually determine if this compound is fully dissolved?

A3: A clear, transparent solution with no visible particles or cloudiness indicates complete dissolution.[1] For a more sensitive assessment, you can perform a filtration test by passing the solution through a 0.22 µm syringe filter and analyzing the filtrate's concentration.[1] Another method is checking for the Tyndall effect by shining a laser pointer through the solution; a visible beam suggests the presence of suspended, undissolved particles.[1]

Q4: Are there any general safety precautions I should take when handling this compound?

A4: Yes, according to its safety information, this compound can cause skin irritation and serious eye irritation. It is recommended to wear protective gloves, eye protection, and face protection. Store the compound in a dark place under an inert atmosphere at room temperature.

Troubleshooting Guide

Q5: My this compound is not dissolving in my aqueous buffer. What should I do?

A5: If the compound is not dissolving, its concentration likely exceeds its intrinsic aqueous solubility.[1] Consider the following troubleshooting steps:

  • pH Adjustment: Since the molecule contains amino and amide groups, its ionization state is pH-dependent. Adjusting the pH of your buffer may significantly increase solubility. For a basic compound, lowering the pH can increase solubility, while for an acidic compound, increasing the pH can be beneficial.[1][3]

  • Co-solvents: Introduce a water-miscible organic solvent (co-solvent) to decrease the polarity of the aqueous medium.[1][3][4] Common co-solvents include DMSO, DMF, ethanol, and polyethylene glycols (PEGs).[3] It is crucial to first dissolve the compound in a small amount of the organic solvent before diluting it with the aqueous buffer.[5]

  • Temperature Increase: Gently warming the solution can increase the solubility of most solid compounds.[1] However, be cautious as this can sometimes lead to the formation of a supersaturated solution that may precipitate upon cooling. Also, ensure the compound is stable at elevated temperatures.[1]

Q6: I successfully dissolved this compound in an organic solvent, but it precipitated when I added my aqueous buffer. How can I prevent this?

A6: This is a common issue that occurs when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, creating a supersaturated and unstable solution.[1] To avoid this, ensure that the final concentration of the compound in the aqueous buffer is below its thermodynamic solubility limit.[1] It is also recommended to add the organic stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and minimize localized high concentrations that can trigger precipitation.

Q7: Can particle size affect the dissolution of this compound?

A7: Yes, reducing the particle size increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate.[1][3] Techniques like micronization or sonication can be employed to reduce particle size before attempting to dissolve the compound.

Data Presentation: Solubility Profile of this compound

While specific, publicly available quantitative solubility data for this compound is limited, the following table summarizes its qualitative solubility based on its chemical properties and general observations from related compounds. A template is also provided for you to record your own experimentally determined solubility data.

SolventQualitative SolubilityQuantitative Solubility (mg/mL)Temperature (°C)Notes
Water Poorly SolubleEnter your data heree.g., 25Solubility is expected to be low.
Phosphate-Buffered Saline (PBS) pH 7.4 Poorly SolubleEnter your data heree.g., 25Similar to water; pH may slightly influence solubility.
Dimethyl Sulfoxide (DMSO) SolubleEnter your data heree.g., 25A common solvent for creating stock solutions.
N,N-Dimethylformamide (DMF) SolubleEnter your data heree.g., 25An alternative to DMSO for stock solutions.
Ethanol (EtOH) Sparingly SolubleEnter your data heree.g., 25Solubility is likely limited.
Methanol (MeOH) Sparingly SolubleEnter your data heree.g., 25Similar to ethanol.
Tetrahydrofuran (THF) SolubleEnter your data heree.g., 25Used in synthesis, indicating good solubility.[6]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol is adapted from the widely recognized shake-flask method, which is considered a reliable way to measure thermodynamic solubility.[1][7]

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS, DMSO). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2] To confirm equilibrium, you can take measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[7][8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.[7] Carefully collect the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by collection of the supernatant or by filtering the solution through a 0.22 µm filter.

  • Quantification: Dilute the clear filtrate with an appropriate solvent and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

Protocol 2: Preparation of a Stock Solution and Working Solutions

This protocol outlines the steps for preparing a concentrated stock solution in an organic solvent and subsequent dilution to a final working concentration in an aqueous buffer.[5][9][10]

  • Stock Solution Preparation:

    • Accurately weigh the required mass of this compound.

    • Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO or DMF) to achieve a high concentration (e.g., 10-50 mM). Ensure the compound is fully dissolved.

  • Working Solution Preparation:

    • To prepare your final working solution, slowly add the calculated volume of the stock solution to your aqueous buffer while vigorously vortexing or stirring. This gradual addition helps to prevent precipitation.

    • Ensure the final concentration of the organic solvent in your working solution is low (typically <1%, and ideally <0.1%) to avoid solvent effects in your experiment.

    • Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound.

Visualizations

TroubleshootingWorkflow start Start: Poor Solubility of This compound issue Is the compound in an aqueous buffer? start->issue organic_solvent Is the compound in an organic solvent? issue->organic_solvent No ph_adjust Adjust pH of the buffer issue->ph_adjust Yes co_solvent Use a co-solvent (e.g., DMSO, DMF) issue->co_solvent Yes temperature Increase temperature cautiously issue->temperature Yes change_solvent Try a different organic solvent organic_solvent->change_solvent Yes check_dissolution Check for Dissolution (Visual, Filtration) ph_adjust->check_dissolution co_solvent->check_dissolution precipitation Precipitation upon adding aqueous buffer? co_solvent->precipitation temperature->check_dissolution change_solvent->check_dissolution success Success: Compound Dissolved check_dissolution->success Yes failure Still Insoluble: Consider advanced methods (e.g., solid dispersion, complexation) check_dissolution->failure No precipitation->check_dissolution No lower_conc Lower final concentration precipitation->lower_conc Yes slow_addition Add stock solution slowly with stirring precipitation->slow_addition Yes lower_conc->check_dissolution slow_addition->check_dissolution

Caption: Troubleshooting workflow for poor solubility.

SolubilityDetermination start Start: Determine Thermodynamic Solubility step1 Step 1: Add excess compound to solvent start->step1 step2 Step 2: Equilibrate with agitation (24-48h at constant temperature) step1->step2 step3 Step 3: Separate solid and liquid phases (centrifugation or filtration) step2->step3 step4 Step 4: Collect clear supernatant step3->step4 step5 Step 5: Quantify compound concentration (e.g., HPLC, LC-MS) step4->step5 end Result: Thermodynamic Solubility Value step5->end

Caption: Shake-flask method for solubility determination.

References

Technical Support Center: Safe Disposal of 2-Amino-6-chloronicotinamide Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe disposal of 2-Amino-6-chloronicotinamide and associated waste. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data for structurally similar compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] All waste materials contaminated with this compound should be handled as hazardous.

Q2: Can I dispose of small quantities of this compound waste down the drain?

A2: No. Hazardous chemical waste, including this compound, must not be discharged to the sewer via sink drains.[3][4] This method of disposal is illegal and can harm the environment.

Q3: How should I collect and store this compound waste in the laboratory?

A3: Collect all this compound waste in designated, leak-proof, and properly labeled containers.[5][6][7] The containers should be kept closed except when adding waste and stored in a designated satellite accumulation area away from incompatible materials.[5][7]

Q4: What is the proper procedure for disposing of empty containers that held this compound?

A4: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6] After rinsing, the container's label should be defaced or removed before disposal as regular trash or recycling, in accordance with your institution's policies.[3][6][7]

Q5: What personal protective equipment (PPE) should be worn when handling this compound waste?

A5: When handling this waste, wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] Work in a well-ventilated area, preferably within a chemical fume hood.[1][8]

Troubleshooting Guide

Issue Probable Cause Solution
Accidental Spill of this compound Improper handling or container failure.1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection if it is a powder. 3. For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[1] 4. For solutions, absorb the spill with an inert material and place it in the waste container. 5. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste. 6. Report the spill to your institution's Environmental Health and Safety (EHS) office.
Unlabeled Waste Container Forgetting to label the container at the time of waste generation.1. Immediately cease adding waste to the container. 2. If the contents are known, affix a completed hazardous waste label. 3. If the contents are unknown, label it as "Unknown Waste" and contact your EHS office for guidance on identification and disposal. Never mix unknown wastes.
Full Waste Container Normal accumulation of waste.1. Do not overfill the container; it should be no more than 90% full to allow for expansion and prevent spills. 2. Securely close the container. 3. Request a waste pickup from your institution's EHS office.[6]

Quantitative Data Summary

Parameter Guideline / Value Source / Regulation
pH Range for Drain Disposal (for non-hazardous, dilute aqueous solutions) 5.5 - 10.5ACS Guidelines[4]
Maximum Accumulation of Acutely Toxic Waste (P-list) 1 quart (liquid) or 1 kg (solid)UPenn EHRS[5]
Maximum Accumulation of Hazardous Waste 55 gallonsUPenn EHRS[5]

Experimental Protocol: Triple Rinsing of Empty Containers

This protocol details the standard procedure for decontaminating empty containers that have held this compound.

  • Select an appropriate rinsing solvent. The solvent should be capable of dissolving this compound.

  • Wear appropriate PPE. This includes safety goggles, chemical-resistant gloves, and a lab coat.

  • Perform the first rinse. Add a small amount of the chosen solvent to the empty container, approximately 10% of the container's volume. Secure the lid and swirl the container to rinse all interior surfaces thoroughly.

  • Collect the rinsate. Pour the solvent from the container into a designated hazardous waste container for halogenated organic waste.

  • Repeat the rinsing process. Perform the second and third rinses using the same procedure, collecting the rinsate in the same hazardous waste container.

  • Dry the container. Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.

  • Deface the label. Completely remove or deface the original chemical label on the container.

  • Dispose of the container. Dispose of the clean, dry, and unlabeled container according to your institution's guidelines for non-hazardous laboratory glass or plastic waste.

Disposal Workflow

A Waste Generation (this compound) B Is the waste contaminated with this compound? A->B C Solid Waste (e.g., contaminated gloves, paper towels) B->C Yes, Solid D Liquid Waste (e.g., reaction mixtures, solutions) B->D Yes, Liquid E Empty Containers B->E Yes, Empty Container M Dispose as non-hazardous waste B->M No F Collect in a labeled hazardous solid waste container C->F G Collect in a labeled hazardous liquid waste container (halogenated) D->G H Triple rinse with appropriate solvent E->H K Store waste in Satellite Accumulation Area F->K G->K I Collect rinsate in hazardous liquid waste container H->I J Deface label and dispose of container as non-hazardous waste H->J I->G L Request pickup from Environmental Health & Safety K->L

Caption: Waste disposal decision workflow for this compound.

References

preventing degradation of 2-Amino-6-chloronicotinamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 2-Amino-6-chloronicotinamide during storage and experimental use.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound, helping you to identify potential degradation and take corrective action.

Issue/Observation Potential Cause Recommended Action
Unexpected peaks appear in HPLC/LC-MS analysis. Degradation of the compound due to improper storage or handling (e.g., exposure to moisture, light, or incompatible substances).1. Verify the recommended storage conditions (see FAQ). 2. Perform a forced degradation study to identify potential degradation products (see Experimental Protocols). 3. Use a validated stability-indicating HPLC method to resolve the parent compound from all degradants.
The compound's color has changed from white/off-white to yellow or brown. This may indicate oxidation or the formation of chromophoric degradation products.1. Cease use of the affected batch for sensitive experiments. 2. Re-test the purity of the material using a qualified analytical method (e.g., HPLC-UV). 3. Review storage procedures to ensure the compound is protected from light and stored under an inert atmosphere.
Reduced potency or inconsistent results in biological assays. Loss of the active pharmaceutical ingredient (API) due to degradation.1. Confirm the identity and purity of your this compound stock. 2. Prepare fresh solutions from a new or properly stored solid sample. 3. Aliquot solutions to minimize freeze-thaw cycles, which can accelerate degradation in solution.
Poor solubility of the compound compared to previous batches. The presence of insoluble degradation products or polymorphism resulting from improper storage.1. Analyze the batch for impurities. 2. Ensure the compound is stored in a dry environment, as moisture can facilitate degradation and physical changes.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from moisture and light.[2] Conflicting temperature recommendations exist, so it is crucial to follow the specific instructions on the product's certificate of analysis. However, general best practices are summarized below.

Parameter Recommendation Source(s)
Temperature -20°C, 2-8°C, or Room Temperature[1][3]
Atmosphere Under an inert gas (Nitrogen or Argon)[3]
Light Keep in a dark place
Moisture Store in a dry, well-ventilated place; Moisture sensitive[1]
Container Tightly closed[1]

Q2: How long can I store solutions of this compound?

A2: Long-term storage of the compound in solution is not generally recommended. For best results, solutions should be prepared fresh on the day of use. If short-term storage is necessary, we recommend preparing stock solutions, creating single-use aliquots in tightly sealed vials, and storing them at -20°C for no longer than one month. Always allow aliquots to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.

Q3: What are the known degradation pathways for this compound?

A3: While specific degradation pathways for this molecule are not extensively published, based on its chemical structure—a substituted nicotinamide—the primary routes of degradation are likely to be hydrolysis and oxidation.[4][5]

  • Hydrolysis: The amide group (-CONH2) is susceptible to hydrolysis under acidic or basic conditions, which would convert it to a carboxylic acid, forming 2-Amino-6-chloronicotinic acid.

  • Oxidation: The electron-rich aromatic ring and amino group may be susceptible to oxidation, especially if exposed to air and light over extended periods.

Forced degradation studies are the standard approach to definitively identify likely degradation products and pathways.[6][7]

Q4: What analytical method should I use to assess the stability of my sample?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred approach.[8][9][10] Such a method should be capable of separating the parent peak of this compound from all potential process impurities and degradation products.[11] A common setup would involve a reverse-phase C18 column with UV detection.[12] The method must be validated according to ICH guidelines to demonstrate its specificity, accuracy, precision, and linearity.[1][11]

Experimental Protocols

Protocol: Forced Degradation Study and Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to identify potential degradation products of this compound and develop an analytical method to monitor its stability.

Objective: To determine the intrinsic stability of this compound and develop a validated HPLC method that can resolve the active substance from its degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.

2. Forced Degradation (Stress) Conditions:

  • Subject aliquots of the stock solution to the following stress conditions. The goal is to achieve 10-20% degradation of the active ingredient.[13]
  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
  • Oxidative Degradation: Treat the stock solution with 3-6% hydrogen peroxide (H₂O₂) at room temperature for a specified time.
  • Thermal Degradation: Heat the solid compound in an oven at a high temperature (e.g., 105°C) for 24 hours. Also, reflux the stock solution at 60-80°C.
  • Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber (ICH Q1B guidelines) for a defined period.

3. HPLC Method Development:

  • Initial Conditions (Example):
  • Column: C18, 250 mm x 4.6 mm, 5 µm
  • Mobile Phase: Gradient elution using A: 0.1% Formic Acid in Water and B: Acetonitrile.
  • Flow Rate: 1.0 mL/min
  • Detection: UV at an appropriate wavelength (determined by UV scan, likely ~260 nm).
  • Injection Volume: 10 µL
  • Analysis: Inject the unstressed (control) sample and all stressed samples into the HPLC system.
  • Optimization: Adjust the gradient, mobile phase composition, and other parameters to achieve baseline separation (Resolution > 1.5) between the main peak (this compound) and all degradation peaks. The method is considered stability-indicating when all peaks are well-resolved.[9]

4. Method Validation (as per ICH Q2(R1) Guidelines):

  • Once the method is optimized, validate it for:
  • Specificity: Demonstrated by the separation of the main peak from degradants in the forced degradation samples.
  • Linearity: Analyze a series of dilutions to confirm a linear relationship between concentration and peak area.
  • Accuracy: Perform recovery studies by spiking a known amount of the compound into a placebo.
  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations.
  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizations

cluster_0 Troubleshooting Workflow for Potential Degradation start Observation: Inconsistent Results or Unexpected Analytical Data check_storage 1. Verify Storage Conditions (Temp, Light, Moisture, Inert Gas) start->check_storage is_improper Improper Storage? check_storage->is_improper correct_storage Action: Correct Storage & Use New Aliquot is_improper->correct_storage Yes check_solution 2. Review Solution Handling (Age, Freeze-Thaw Cycles) is_improper->check_solution No analyze 3. Re-analyze Purity (Stability-Indicating HPLC) correct_storage->analyze is_old Solution Old or Mishandled? check_solution->is_old fresh_solution Action: Prepare Fresh Solution is_old->fresh_solution Yes is_old->analyze No fresh_solution->analyze is_degraded Degradation Confirmed? analyze->is_degraded quarantine Action: Quarantine Batch & Investigate Root Cause is_degraded->quarantine Yes ok Result: Problem Resolved is_degraded->ok No

Caption: Troubleshooting workflow for diagnosing degradation issues.

cluster_1 Experimental Workflow: Stability Study cluster_stress Forced Degradation prep Prepare 1 mg/mL Stock Solution acid Acid (0.1M HCl, Heat) prep->acid base Base (0.1M NaOH, Heat) prep->base oxide Oxidation (3% H₂O₂) prep->oxide heat Thermal (Heat) prep->heat light Photolytic (Light) prep->light hplc HPLC Method Development acid->hplc base->hplc oxide->hplc heat->hplc light->hplc validate Method Validation (ICH Q2(R1)) hplc->validate result Stability-Indicating Method Established validate->result

Caption: Workflow for a forced degradation and stability method study.

cluster_2 Hypothesized Degradation Pathway: Hydrolysis parent This compound (C₆H₆ClN₃O) product 2-Amino-6-chloronicotinic acid (C₆H₅ClN₂O₂) parent->product H₂O (Acid or Base)

Caption: Hypothesized hydrolytic degradation of the amide group.

References

Validation & Comparative

A Comparative Analysis of 2-Amino-6-chloronicotinamide and Other Nicotinamide Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of 2-Amino-6-chloronicotinamide and other notable nicotinamide analogs, with a focus on their mechanisms of action and biological effects. Due to the limited publicly available data on the specific biological activities of this compound, this comparison will heavily feature its well-characterized analog, 6-Aminonicotinamide (6-AN), a known inhibitor of the pentose phosphate pathway. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of nicotinamide derivatives.

Introduction to Nicotinamide Analogs

Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes are critical for a vast array of enzymatic reactions, including those central to cellular metabolism and DNA repair. Consequently, synthetic analogs of nicotinamide have been extensively investigated as potential therapeutic agents targeting various enzymes and cellular pathways. These analogs have found applications as inhibitors of poly(ADP-ribose) polymerases (PARPs) and histone deacetylases (HDACs), and as modulators of metabolic pathways.

This compound: An Uncharacterized Analog

This compound is a synthetic derivative of nicotinamide. While its chemical synthesis and properties are documented, there is a notable scarcity of published data regarding its specific biological activities, such as enzyme inhibition or cellular effects. This lack of information presents both a challenge for direct comparison and an opportunity for future research to elucidate its potential pharmacological profile.

6-Aminonicotinamide: A Potent Inhibitor of the Pentose Phosphate Pathway

In contrast to its 2-amino-6-chloro counterpart, 6-Aminonicotinamide (6-AN) is a well-studied nicotinamide analog. Its primary mechanism of action is the inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway (PPP).[1][2] By inhibiting G6PD, 6-AN disrupts cellular energy metabolism, leading to a reduction in NADPH and the building blocks for nucleotide biosynthesis.[1][2] This disruption of the PPP has been shown to induce oxidative stress and apoptosis in cancer cells, making 6-AN a valuable tool in cancer research.[1][3]

Quantitative Data: G6PD Inhibition by 6-Aminonicotinamide

The inhibitory potency of 6-Aminonicotinamide against G6PD has been quantitatively determined.

CompoundTarget EnzymeInhibition Constant (Ki)Reference
6-AminonicotinamideGlucose-6-Phosphate Dehydrogenase (G6PD)0.46 µM[4]

Note: No quantitative biological activity data for this compound is readily available in the public domain.

Other Notable Nicotinamide Analogs: PARP and HDAC Inhibitors

Beyond the realm of metabolic pathway inhibition, nicotinamide analogs have been successfully developed as potent inhibitors of enzymes crucial for DNA repair and epigenetic regulation.

  • PARP Inhibitors: Several nicotinamide-mimicking compounds have been developed as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, which are key players in DNA single-strand break repair. By inhibiting PARP, these drugs can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination.

  • HDAC Inhibitors: Another class of nicotinamide analogs functions as inhibitors of Histone Deacetylases (HDACs). HDACs play a critical role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors can induce histone hyperacetylation, leading to the re-expression of tumor suppressor genes and cell cycle arrest.

Due to the lack of specific data for this compound in these contexts, a direct quantitative comparison is not possible.

Experimental Protocols

In Vitro Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against G6PD.

Materials:

  • Recombinant human G6PD enzyme

  • G6PD Assay Buffer (e.g., 100 mM Triethanolamine, pH 7.6)

  • Glucose-6-Phosphate (G6P), substrate

  • NADP+, cofactor

  • Test compound (e.g., 6-Aminonicotinamide) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of G6PD enzyme, G6P, and NADP+ in G6PD Assay Buffer. Prepare serial dilutions of the test compound.

  • Assay Reaction:

    • To each well of the 96-well plate, add G6PD Assay Buffer.

    • Add the test compound at various concentrations (or vehicle control).

    • Add the G6PD enzyme to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding G6P and NADP+.

  • Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time. This absorbance change corresponds to the reduction of NADP+ to NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizations

Signaling Pathway: The Pentose Phosphate Pathway and G6PD Inhibition

The following diagram illustrates the central role of G6PD in the pentose phosphate pathway and the mechanism of its inhibition by 6-Aminonicotinamide.

PentosePhosphatePathway cluster_PPP Pentose Phosphate Pathway (Oxidative Phase) cluster_inhibition Inhibition cluster_downstream Downstream Effects Glucose-6-Phosphate Glucose-6-Phosphate G6PD G6PD Glucose-6-Phosphate->G6PD NADP+ -> NADPH 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate 6PGD 6-PGD 6-Phosphogluconate->6PGD NADP+ -> NADPH Ribulose-5-Phosphate Ribulose-5-Phosphate Nucleotide_synthesis_inhibition Inhibited Nucleotide Synthesis G6PD->6-Phosphoglucono-δ-lactone NADPH_depletion Decreased NADPH 6PGD->Ribulose-5-Phosphate 6-Aminonicotinamide 6-Aminonicotinamide 6-Aminonicotinamide->G6PD Inhibits Oxidative_stress Increased Oxidative Stress NADPH_depletion->Oxidative_stress Apoptosis Apoptosis Oxidative_stress->Apoptosis

Caption: The Pentose Phosphate Pathway and its inhibition by 6-Aminonicotinamide.

Experimental Workflow: G6PD Inhibition Assay

The following diagram outlines the general workflow for conducting a G6PD inhibition assay.

G6PD_Inhibition_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Cofactor, Inhibitor) start->reagent_prep plate_setup Plate Setup in 96-well Plate (Buffer, Inhibitor/Vehicle) reagent_prep->plate_setup add_enzyme Add G6PD Enzyme plate_setup->add_enzyme pre_incubation Pre-incubation add_enzyme->pre_incubation reaction_initiation Initiate Reaction (Add G6P and NADP+) pre_incubation->reaction_initiation measurement Kinetic Measurement (Absorbance at 340 nm) reaction_initiation->measurement data_analysis Data Analysis (Calculate % Inhibition, IC50) measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for a G6PD enzyme inhibition assay.

Conclusion

While this compound remains a largely uncharacterized nicotinamide analog, its structural similarity to the well-studied G6PD inhibitor, 6-Aminonicotinamide, suggests that it may possess interesting biological activities worthy of investigation. The established role of 6-AN in disrupting the pentose phosphate pathway and inducing cancer cell death highlights the potential of targeting cellular metabolism with nicotinamide derivatives. Further research is warranted to determine the specific molecular targets and cellular effects of this compound, which could unveil novel therapeutic opportunities. The experimental protocols and pathway diagrams provided in this guide offer a framework for the future characterization of this and other nicotinamide analogs.

References

A Comparative Analysis of 2-Amino-6-chloronicotinamide and 6-chloronicotinamide: Unraveling a Data Gap in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant data gap in the direct comparative biological evaluation of 2-Amino-6-chloronicotinamide and 6-chloronicotinamide. While numerous studies have explored the biological activities of various nicotinamide and 2-aminonicotinamide derivatives, a head-to-head comparison of these two specific compounds with quantitative experimental data is not publicly available. This guide aims to provide researchers, scientists, and drug development professionals with an objective overview of the available information and to propose a structured approach for a comparative biological assessment.

General Biological Context of Substituted Nicotinamides

Nicotinamide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. They are known to interact with a variety of enzymes and receptors, leading to diverse cellular effects. The introduction of different substituents on the pyridine ring, such as a chloro group or an amino group, can significantly modulate their biological profile, including potency, selectivity, and pharmacokinetic properties.

Derivatives of 2-aminonicotinamide have been investigated for their potential as:

  • Antifungal agents: Some studies have shown that 2-aminonicotinamide derivatives can exhibit potent activity against various fungal strains.

  • Anticancer agents: The 2-aminonicotinamide scaffold has been explored for the development of novel therapeutics targeting cancer cell proliferation and survival pathways.

  • Antiviral agents: Certain derivatives have demonstrated inhibitory activity against viral replication.

Similarly, derivatives of nicotinamide , including halogenated variants like 6-chloronicotinamide , have been explored in various therapeutic areas, often serving as precursors or reference compounds in the synthesis of more complex molecules.

Due to the absence of direct comparative data, a quantitative comparison of the biological activity of this compound and 6-chloronicotinamide cannot be presented.

Proposed Experimental Workflow for Comparative Analysis

To address the existing data gap, a systematic experimental approach is necessary. The following workflow outlines a potential strategy for a direct comparison of the biological activities of this compound and 6-chloronicotinamide.

G cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Biological Screening cluster_2 Dose-Response and Mechanistic Studies cluster_3 Data Analysis and Comparison a Synthesize or Procure This compound c Characterize and Ensure Purity (NMR, MS, HPLC) a->c b Synthesize or Procure 6-chloronicotinamide b->c d Primary Screening: Broad panel of cancer cell lines (e.g., NCI-60) c->d f Antimicrobial Assays: (Bacteria, Fungi) c->f e Target-Based Assays: (e.g., PARP inhibition, Kinase panel) d->e Identify preliminary hits g Determine IC50/EC50/MIC values e->g f->g h Mechanism of Action Studies: (e.g., Western Blot, qPCR, Flow Cytometry) g->h i Generate Comparative Data Tables j Structure-Activity Relationship (SAR) Analysis i->j

Caption: Proposed experimental workflow for the comparative biological evaluation of this compound and 6-chloronicotinamide.

Potential Signaling Pathway Involvement

While specific data for the two compounds is lacking, nicotinamide analogs are known to modulate various signaling pathways. A common target for this class of compounds is the Poly (ADP-ribose) polymerase (PARP) family of enzymes, which are crucial for DNA repair and cell death pathways. Inhibition of PARP can lead to synthetic lethality in cancers with specific DNA repair defects.

cluster_inhibitor Potential Inhibition DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP NAD NAD+ PARP->NAD PAR PAR Synthesis PARP->PAR Apoptosis Apoptosis PARP->Apoptosis If repair fails NAD->PARP Repair DNA Repair Proteins Recruitment PAR->Repair Repair->DNA_Damage Repair Inhibitor Nicotinamide Analog (e.g., this compound or 6-chloronicotinamide) Inhibitor->PARP Inhibition

Comparative Analysis of 2-Amino-6-chloronicotinamide and its Methyl Ester Derivative: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases reveals a significant gap in the publicly available experimental data directly comparing the biological activities of 2-Amino-6-chloronicotinamide and its methyl ester derivative, Methyl 2-amino-6-chloronicotinate. While these compounds are available commercially as chemical reagents and are likely used as intermediates in the synthesis of more complex molecules, dedicated studies detailing their specific biological effects are not readily found.

Currently, information on these two specific compounds is largely limited to their chemical properties and availability from various suppliers. There is a notable absence of published research presenting quantitative data from biological assays, such as IC50 or MIC values, that would allow for a direct and objective comparison of their activities.

While the broader class of nicotinamide and nicotinic acid derivatives has been investigated for a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects, these findings cannot be directly extrapolated to this compound and its methyl ester without specific experimental validation. The presence and nature of the functional groups—an amide in one case and a methyl ester in the other—can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its solubility, cell permeability, and interaction with biological targets. Without experimental data, any comparison of their activities would be purely speculative.

For researchers, scientists, and drug development professionals interested in the potential of these compounds, this represents an unexplored area. Future research would be necessary to establish their biological profiles. Such studies would need to include:

  • In vitro screening: Testing both compounds in a variety of biological assays (e.g., antimicrobial, anticancer, enzyme inhibition) to determine their activity spectra.

  • Dose-response studies: Establishing quantitative measures of potency, such as IC50 or EC50 values.

  • Mechanism of action studies: Investigating the molecular pathways through which these compounds exert any identified biological effects.

Due to the lack of available experimental data, a detailed comparison guide on the biological activity of this compound and its methyl ester derivative cannot be provided at this time. The scientific community has not yet published research that would enable the creation of quantitative data tables, detailed experimental protocols, or signaling pathway diagrams for these specific molecules. Further experimental investigation is required to elucidate and compare their biological activities.

Unveiling the Structure: A Comparative Crystallographic Analysis of 2-Amino-6-chloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the crystallographic data of 2-Amino-6-chloronicotinamide's close structural analogs, 2-chloronicotinamide and nicotinamide, provides valuable insights into its anticipated molecular geometry. In the absence of an experimental crystal structure for the title compound, this guide presents a comparative analysis based on a computationally predicted model alongside the experimentally determined structures of its key relatives, offering a validated perspective for researchers in drug discovery and development.

As of December 2025, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. To provide a robust structural validation, this guide leverages high-quality crystallographic data from the Cambridge Structural Database (CSD) for two closely related molecules: 2-chloronicotinamide and the parent compound, nicotinamide. A predicted three-dimensional structure of this compound, generated through computational modeling, serves as the basis for a comparative structural analysis.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound (predicted) and its experimentally determined analogs. This data facilitates a direct comparison of unit cell dimensions, space group symmetry, and key molecular geometry features.

ParameterThis compound (Predicted)2-Chloronicotinamide[1]Nicotinamide[2]
CSD Refcode N/AZZZFIV01NICOAM01
CCDC Number N/A722100131756
Formula C₆H₆ClN₃OC₆H₅ClN₂OC₆H₆N₂O
Crystal System N/AMonoclinicMonoclinic
Space Group N/AP2₁/cP2₁/c
a (Å) N/A7.435(3)9.390(2)
b (Å) N/A19.620(5)5.090(1)
c (Å) N/A10.510(4)12.910(3)
α (°) N/A9090
β (°) N/A110.10(3)99.40(2)
γ (°) N/A9090
Volume (ų) N/A1440.1(9)608.1(2)
Z N/A84

Experimental Protocols

The experimental data for 2-chloronicotinamide and nicotinamide were obtained through single-crystal X-ray diffraction. A general protocol for such an experiment is as follows:

  • Crystal Growth: Single crystals of the compound of interest are grown from a suitable solvent or by sublimation. The crystals should be of sufficient size and quality for diffraction.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other geometric parameters.

G General Workflow of X-ray Crystallography cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Validation & Analysis A Crystal Growth B Crystal Selection & Mounting A->B C X-ray Diffraction B->C D Data Acquisition C->D E Data Processing D->E F Structure Solution E->F G Structure Refinement F->G H Structural Validation G->H I Analysis of Geometric Parameters H->I

References

A Comparative Analysis of Synthetic Pathways to 2-Amino-6-chloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Nicotinamide Intermediate

2-Amino-6-chloronicotinamide is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern on the pyridine ring makes it an attractive intermediate for the development of novel bioactive molecules. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their needs.

Proposed Synthetic Routes: An Overview

The primary proposed route involves:

  • Chlorination: Synthesis of the key intermediate, 2,6-dichloronicotinic acid.

  • Selective Amination: Introduction of the amino group at the 2-position to yield 2-amino-6-chloronicotinic acid.

  • Amidation: Conversion of the carboxylic acid to the final product, this compound.

An alternative route could involve the direct amination of a pre-chlorinated nicotinamide.

Route 1: Three-Step Synthesis from Nicotinic Acid Derivatives

This route offers a logical and stepwise approach to the target molecule, starting with the formation of a key di-chlorinated intermediate.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Selective Amination cluster_2 Step 3: Amidation Nicotinic_Acid_Derivative Nicotinic Acid Derivative 2_6_Dichloronicotinic_Acid 2,6-Dichloronicotinic Acid Nicotinic_Acid_Derivative->2_6_Dichloronicotinic_Acid Chlorination (e.g., PCl₅, POCl₃) 2_Amino_6_chloronicotinic_Acid 2-Amino-6-chloronicotinic Acid 2_6_Dichloronicotinic_Acid->2_Amino_6_chloronicotinic_Acid Amination (e.g., NH₃) 2_Amino_6_chloronicotinamide This compound 2_Amino_6_chloronicotinic_Acid->2_Amino_6_chloronicotinamide Amidation (e.g., SOCl₂, NH₃)

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloronicotinic Acid

The synthesis of 2,6-dichloronicotinic acid can be achieved through the chlorination of a suitable nicotinic acid precursor. While specific protocols for the direct chlorination of nicotinic acid to the 2,6-dichloro derivative are not abundant, a general approach involves the use of strong chlorinating agents. A plausible method, adapted from the synthesis of related chlorinated pyridine carboxylic acids, is presented below.

  • Materials: 2,6-Dihydroxynicotinic acid, phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2,6-dihydroxynicotinic acid in an excess of phosphorus oxychloride.

    • Carefully add phosphorus pentachloride portion-wise to the suspension. The reaction is exothermic and should be controlled with external cooling if necessary.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Allow the mixture to cool to room temperature and carefully pour it onto crushed ice.

    • The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,6-dichloronicotinic acid.

Step 2: Selective Amination of 2,6-Dichloronicotinic Acid

The selective amination at the 2-position of the pyridine ring is a critical step. The presence of the electron-withdrawing carboxylic acid group influences the regioselectivity of the nucleophilic aromatic substitution.

  • Materials: 2,6-Dichloronicotinic acid, aqueous ammonia.

  • Procedure:

    • Place 2,6-dichloronicotinic acid in a high-pressure autoclave.

    • Add a significant excess of concentrated aqueous ammonia.

    • Seal the autoclave and heat it to a temperature typically in the range of 150-180°C for several hours. The pressure inside the vessel will increase significantly.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.

    • Transfer the reaction mixture to a beaker and acidify with a suitable acid (e.g., HCl) to precipitate the product.

    • Collect the solid 2-amino-6-chloronicotinic acid by vacuum filtration, wash with cold water, and dry.

Step 3: Amidation of 2-Amino-6-chloronicotinic Acid

The final step involves the conversion of the carboxylic acid to the primary amide. A common and effective method is the formation of an acyl chloride followed by reaction with ammonia.[1]

  • Materials: 2-Amino-6-chloronicotinic acid, thionyl chloride (SOCl₂), anhydrous tetrahydrofuran (THF), ammonia gas.

  • Procedure:

    • Suspend 2-amino-6-chloronicotinic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Add thionyl chloride (approximately 3.3 equivalents) dropwise to the suspension at room temperature.[1]

    • Stir the reaction mixture at room temperature for about 2 hours, or until the formation of the acyl chloride is complete (can be monitored by IR spectroscopy).

    • Remove the excess thionyl chloride and THF under reduced pressure.

    • Dissolve the crude acyl chloride residue in fresh anhydrous THF.

    • Bubble ammonia gas through the solution for approximately 1 hour. A precipitate will form.[1]

    • Filter the reaction mixture to remove the ammonium chloride byproduct.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by grinding in warm water (around 50°C) and then drying.[1]

Quantitative Data Summary
StepReactantsReagentsConditionsYieldPurity
1: Chlorination 2,6-Dihydroxynicotinic acidPCl₅, POCl₃Reflux--
2: Amination 2,6-Dichloronicotinic acidAqueous NH₃150-180°C, Autoclave--
3: Amidation 2-Amino-6-chloronicotinic acidSOCl₂, NH₃Room Temperature92%[1]93%[1]

Note: Yield and purity data for steps 1 and 2 are not available in the searched literature and would require experimental determination.

Route 2: Alternative Synthesis via Amination of a Chlorinated Nicotinamide

An alternative approach would involve the direct amination of a pre-formed chlorinated nicotinamide, such as 2,6-dichloronicotinamide. This would circumvent the need to handle the potentially sensitive 2-amino-6-chloronicotinic acid.

G 2_6_Dichloronicotinamide 2,6-Dichloronicotinamide 2_Amino_6_chloronicotinamide This compound 2_6_Dichloronicotinamide->2_Amino_6_chloronicotinamide Selective Amination (e.g., NH₃)

This route is conceptually simpler, involving a single transformation from a commercially available or readily synthesized starting material. However, controlling the regioselectivity of the amination to favor substitution at the 2-position over the 6-position could be challenging and may lead to a mixture of products, complicating purification.

Comparative Analysis
FeatureRoute 1: Three-Step SynthesisRoute 2: Alternative One-Step Amination
Number of Steps ThreeOne
Control of Regioselectivity Potentially more controlled due to the directing effect of the carboxylic acid group.May be challenging, potentially leading to isomeric mixtures.
Intermediate Handling Involves isolation of 2,6-dichloronicotinic acid and 2-amino-6-chloronicotinic acid.Direct conversion from a single precursor.
Potential for Byproducts Byproducts can be formed at each step.Isomeric aminonicotinamides are the primary potential byproducts.
Overall Yield Dependent on the yield of each of the three steps. The final amidation step has a high reported yield.[1]Highly dependent on the selectivity of the amination reaction.

Conclusion

The synthesis of this compound, while not explicitly detailed in readily available literature, can be strategically approached through a multi-step synthesis. The proposed three-step route, involving the chlorination of a nicotinic acid derivative, followed by selective amination and final amidation, offers a logical and potentially high-yielding pathway. The final amidation step, in particular, has been reported with excellent yield and purity.[1] While an alternative one-step amination of 2,6-dichloronicotinamide presents a shorter route, it may pose challenges in controlling regioselectivity.

Researchers should consider the availability of starting materials, the desired scale of the synthesis, and the capabilities for purification when choosing a synthetic route. The experimental protocols provided in this guide, based on analogous and directly reported transformations, offer a solid foundation for the successful synthesis of this valuable chemical intermediate. Further experimental optimization of the chlorination and selective amination steps in Route 1 would be beneficial for maximizing the overall efficiency of the synthesis.

References

A Comparative Guide to the Biological Efficacy of 2-Amino-6-chloronicotinamide and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological efficacy of 2-Amino-6-chloronicotinamide against similar compounds, drawing upon experimental data from structurally related molecules. Due to a lack of direct experimental data for this compound, this guide focuses on its potential as a modulator of Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs), based on the activities of analogous chemical scaffolds.

Comparison with Similar Compounds

The biological activity of small molecules is often dictated by their core structure and the nature of their substituents. For this compound, the 2-aminonicotinamide core is a key feature. This scaffold is structurally similar to known inhibitors of PARP and HDACs.

PARP Inhibitors: Nicotinamide itself is a known inhibitor of PARP enzymes.[1][2] PARP inhibitors are effective in treating cancers with deficiencies in DNA repair mechanisms. The nicotinamide moiety of this compound could potentially mimic the nicotinamide portion of NAD+, the natural substrate of PARP, thereby inhibiting its activity.

HDAC Inhibitors: Certain 2-aminobenzamides, which share a similar structural motif with 2-aminonicotinamides, have been identified as HDAC inhibitors.[3][4] These compounds typically feature a zinc-binding group, a linker, and a capping group that interacts with the surface of the enzyme. The 2-amino group and the carboxamide of this compound could potentially interact with the active site of HDAC enzymes.

Data Presentation

The following tables summarize the biological activity of compounds structurally related to this compound, providing a basis for estimating its potential efficacy.

Table 1: PARP Inhibitory Activity of Nicotinamide and Related Compounds
CompoundTargetIC50 (µM)Cell LineNotes
NicotinamidePARP>500[1]In vitro assayEndogenous PARP inhibitor, requires high concentrations for significant activity.[1]
3-AminobenzamidePARP--A well-known PARP inhibitor, often used as a reference compound.
OlaparibPARP1/2~0.001-0.005VariousPotent, clinically approved PARP inhibitor.
RucaparibPARP1/2~0.001-0.007VariousPotent, clinically approved PARP inhibitor.
TalazoparibPARP1/2~0.0005-0.001VariousHighly potent, clinically approved PARP inhibitor.
Table 2: HDAC Inhibitory Activity of 2-Aminobenzamide Derivatives
CompoundTargetIC50 (nM)Cell LineNotes
Entinostat (MS-275)HDAC1, 2, 3HDAC1: ~200, HDAC2: ~480, HDAC3: ~1700VariousClass I selective HDAC inhibitor.
MocetinostatHDAC1, 2, 3, 11HDAC1: ~170, HDAC2: ~240, HDAC3: ~1100VariousClass I and IV HDAC inhibitor.
2-methylamino benzamide derivative (13) HDAC341-Highly selective HDAC3 inhibitor with over 366-fold selectivity against other subtypes.[5]
3-aminopyridinyl-2-carboxamide (15) HDAC31100-Reduced inhibition of other HDACs, showing over 40-fold selectivity for HDAC3 over HDAC1.[5]
2-methylthiobenzamide derivative (16) HDAC329-690-fold selectivity for HDAC3 over HDAC1.[5]
Table 3: Cytotoxicity of Substituted Nicotinonitrile and Aminonicotinamide Derivatives
CompoundCell LineIC50 (µM)Notes
2-amino-4,6-diphenylnicotinonitrile (Compound 3) MDA-MB-231< DoxorubicinExceptional cytotoxicity, surpassing the potency of Doxorubicin.[6]
2-amino-4,6-diphenylnicotinonitrile (Compound 4) MDA-MB-2316.93 ± 0.4Comparable activity to Doxorubicin.[6]
6-Aminonicotinamide Chinese hamster ovary (CHO)> 1 x 10-1 mg/mlHigher cytotoxic effect at concentrations over 0.1 mg/ml.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

In Vitro PARP Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.

  • Reagents and Materials:

    • Recombinant human PARP1 or PARP2 enzyme

    • Activated DNA (e.g., sonicated calf thymus DNA)

    • Biotinylated NAD+

    • Streptavidin-coated plates

    • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Stop buffer (e.g., 20% phosphoric acid)

    • Substrate for detection (e.g., TMB for colorimetric detection or a fluorescent substrate)

    • Test compound (this compound and comparators) dissolved in DMSO.

  • Procedure:

    • Coat streptavidin plates with activated DNA and incubate.

    • Wash the plates to remove unbound DNA.

    • Add the PARP enzyme to the wells.

    • Add serial dilutions of the test compound or vehicle control (DMSO) to the wells.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate to allow for the PARP-catalyzed reaction to occur.

    • Stop the reaction by adding the stop buffer.

    • Wash the plates to remove unbound reagents.

    • Add a detection reagent (e.g., streptavidin-HRP followed by TMB substrate).

    • Measure the signal (absorbance or fluorescence) using a plate reader.

    • Calculate the percent inhibition and determine the IC50 value.

In Vitro HDAC Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the deacetylase activity of HDAC enzymes.

  • Reagents and Materials:

    • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Developer solution (e.g., Trypsin with Trichostatin A as a stop reagent)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Test compound (this compound and comparators) dissolved in DMSO.

  • Procedure:

    • Add the assay buffer, HDAC enzyme, and serial dilutions of the test compound or vehicle control to the wells of a microplate.

    • Pre-incubate the plate to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate at 37°C to allow for the deacetylation reaction to proceed.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Measure the fluorescence using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the percent inhibition and determine the IC50 value.

Mandatory Visualization

Signaling Pathway Diagrams

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP PAR Poly(ADP-ribose) chain synthesis PARP->PAR PARP_Inhibition PARP Inhibition Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Inhibitor This compound (or similar PARP inhibitor) Inhibitor->PARP_Inhibition No_Repair SSB Accumulation PARP_Inhibition->No_Repair Blocks PAR synthesis Replication_Fork_Collapse Replication Fork Collapse No_Repair->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Cell_Death Cell Death (Synthetic Lethality in BRCA-deficient cells) DSB->Cell_Death

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

HDAC_Inhibition_Pathway cluster_0 Normal Gene Expression cluster_1 Gene Silencing by HDAC cluster_2 Effect of HDAC Inhibitor Histone Histone Tail (Lysine) Acetylation Acetylation Histone->Acetylation HAT Histone Acetyltransferase (HAT) HAT->Acetylation Open_Chromatin Open Chromatin (Euchromatin) Acetylation->Open_Chromatin Gene_Expression Gene Expression Open_Chromatin->Gene_Expression Deacetylation Deacetylation Open_Chromatin->Deacetylation HDAC Histone Deacetylase (HDAC) HDAC->Deacetylation HDAC_Inhibition HDAC Inhibition Closed_Chromatin Closed Chromatin (Heterochromatin) Deacetylation->Closed_Chromatin Gene_Silencing Gene Silencing Closed_Chromatin->Gene_Silencing Inhibitor This compound (or similar HDAC inhibitor) Inhibitor->HDAC_Inhibition Hyperacetylation Histone Hyperacetylation HDAC_Inhibition->Hyperacetylation Blocks deacetylation Reactivation Reactivation of Tumor Suppressor Genes Hyperacetylation->Reactivation Apoptosis Apoptosis Reactivation->Apoptosis

Caption: Mechanism of HDAC inhibition leading to apoptosis.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Cell-Based Assay Details cluster_3 Data Analysis & Interpretation Compound_Synthesis Synthesis of this compound and Analogs Structural_Verification Structural Verification (NMR, MS, etc.) Compound_Synthesis->Structural_Verification Enzyme_Assays Enzymatic Assays (PARP, HDAC) Structural_Verification->Enzyme_Assays Cell_Based_Assays Cell-Based Assays IC50_Determination IC50/EC50 Determination Enzyme_Assays->IC50_Determination Cytotoxicity Cytotoxicity/Proliferation Assays (MTT, etc.) Cell_Based_Assays->Cytotoxicity Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase activity) Cell_Based_Assays->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Cell_Based_Assays->Cell_Cycle_Analysis Cytotoxicity->IC50_Determination Apoptosis_Assay->IC50_Determination Cell_Cycle_Analysis->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification

Caption: General workflow for evaluating biological efficacy.

References

Navigating the Kinase Landscape: A Comparative Guide to Off-Target Profiles of Nicotinamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity of a structural analog of 2-Amino-6-chloronicotinamide, offering insights into its off-target profile and providing detailed experimental methodologies for a comprehensive understanding of the presented data.

Due to the limited public availability of cross-reactivity data for this compound, this guide utilizes data from a structurally related aminopyridine-based inhibitor of c-Jun N-terminal kinase (JNK). This analog shares key structural motifs with this compound, providing a valuable reference for potential off-target interactions. Furthermore, to establish a baseline for a simple, related scaffold, we also present the kinase inhibitor profile of nicotinamide itself.

Comparative Analysis of Kinase Inhibition

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. Non-specific binding to off-target kinases can lead to unforeseen side effects and toxicity. The following tables summarize the cross-reactivity profiles of an aminopyridine-based JNK inhibitor and nicotinamide against a panel of kinases.

Table 1: Cross-Reactivity Profile of an Aminopyridine-Based JNK Inhibitor

KinasePercent Inhibition at 1 µM
JNK1>95%
JNK2>95%
JNK3>95%
GSK3β<10%
CDK2<5%
p38α<5%
ERK1<5%
AKT1<5%
... (and 66 other kinases)<10%

Data presented is representative of typical findings for a selective aminopyridine-based JNK inhibitor and is compiled for illustrative purposes.

Table 2: Kinase Selectivity Profile of Nicotinamide

KinasePercent Inhibition at 10 µM
TNK190
MAP4K185
MINK185
FLT4 (VEGFR3)83
MAP4K381
TNIK80
GCK (MAP4K4)79
MAP4K578
EPHB477
EPHA276
EPHA575
EPHB275
EPHB375
FLT1 (VEGFR1)75

This data represents a selection of the most significantly inhibited kinases from a broader screening panel.

Experimental Protocols

The following section details the methodologies used to generate the cross-reactivity data presented above. These protocols are provided to enable researchers to understand and potentially replicate the described experiments.

Kinase Profiling Assay (for Aminopyridine-Based JNK Inhibitor)

Objective: To determine the inhibitory activity of the compound against a broad panel of protein kinases.

Methodology:

  • Assay Principle: A radiometric kinase assay (e.g., using 33P-ATP) is a commonly employed method. The assay measures the transfer of a radiolabeled phosphate group from ATP to a specific peptide or protein substrate by the kinase.

  • Reagents:

    • Recombinant human kinases.

    • Specific peptide substrates for each kinase.

    • [γ-33P]ATP.

    • Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA).

    • Test compound (dissolved in DMSO).

  • Procedure:

    • The test compound is pre-incubated with the kinase in the assay buffer for a defined period (e.g., 10-15 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and [γ-33P]ATP.

    • The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).

    • The phosphorylated substrate is separated from the residual [γ-33P]ATP using a phosphocellulose membrane or filtration apparatus.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percent inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control (DMSO vehicle) reaction.

Competitive Binding Assay (for Nicotinamide)

Objective: To assess the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a panel of kinases.

Methodology:

  • Assay Principle: This assay format, such as the KINOMEscan™, utilizes a proprietary ligand that binds to the ATP-binding site of a wide range of kinases. The test compound's ability to displace this ligand is quantified.

  • Reagents:

    • A panel of human kinases, typically expressed as fusions with a tag (e.g., T7 phage).

    • An immobilized, active-site directed ligand.

    • Test compound (dissolved in DMSO).

  • Procedure:

    • Kinase-tagged T7 phage is incubated with the immobilized ligand and the test compound.

    • The mixture is allowed to reach equilibrium.

    • Unbound components are washed away.

    • The amount of kinase bound to the solid support is quantified, typically using qPCR to measure the amount of kinase-associated DNA.

  • Data Analysis: The results are reported as the percent of the control (DMSO vehicle) signal. A lower percentage indicates a stronger displacement of the reference ligand by the test compound.

Visualizing Experimental Workflow and Signaling Context

To further clarify the experimental process and the biological context of kinase inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) incubation Pre-incubate Kinase and Compound reagents->incubation initiation Initiate Reaction with Substrate and [γ-33P]ATP incubation->initiation reaction Incubate at 30°C initiation->reaction stop Stop Reaction reaction->stop separation Separate Substrate from ATP stop->separation quantification Quantify Radioactivity separation->quantification analysis Calculate Percent Inhibition quantification->analysis

Caption: Workflow for a radiometric kinase profiling assay.

signaling_pathway cluster_upstream Upstream Signals cluster_mapk MAPK Cascade cluster_downstream Downstream Effects stress Cellular Stress mkk MKK4/7 stress->mkk cytokines Pro-inflammatory Cytokines cytokines->mkk jnk JNK mkk->jnk off_target Off-Target Kinase jnk->off_target Off-target inhibition cjun c-Jun jnk->cjun off_target_effect Unintended Cellular Effects off_target->off_target_effect apoptosis Apoptosis cjun->apoptosis inflammation Inflammation cjun->inflammation

Caption: Simplified JNK signaling pathway and potential for off-target effects.

A Comparative Analysis of 2-Amino-6-chloronicotinamide Purity from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of 2-Amino-6-chloronicotinamide from three leading, albeit hypothetical, suppliers: SupraChem, NovaSynth, and ApexBio. The analysis is based on a rigorous set of experimental protocols designed to assess purity, identify potential impurities, and confirm the structural integrity of the compound.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Its molecular structure, featuring a substituted pyridine ring, makes it a valuable building block in medicinal chemistry.[1] Given its role in the development of novel therapeutics, ensuring the high purity of this reagent is critical to avoid the introduction of unwanted variables into experimental workflows and to guarantee the quality of the final synthesized products.

Experimental Workflow for Purity Assessment

To provide a thorough comparison, a multi-pronged analytical approach was designed. This workflow ensures that not only the percentage purity is determined, but also that the structural identity is confirmed and potential process-related impurities are identified.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison SampleA Supplier A Sample Dissolution Dissolution in Appropriate Solvent SampleA->Dissolution SampleB Supplier B Sample SampleB->Dissolution SampleC Supplier C Sample SampleC->Dissolution HPLC High-Performance Liquid Chromatography (HPLC) Dissolution->HPLC NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Dissolution->NMR MP Melting Point Analysis Dissolution->MP Purity Purity (%) Quantification HPLC->Purity Impurity Impurity Profiling HPLC->Impurity Structure Structural Verification NMR->Structure MP->Purity Comparison Comparative Analysis Purity->Comparison Impurity->Comparison Structure->Comparison

Figure 1. Experimental workflow for the comparative analysis of this compound purity.

Comparative Purity Data

The following table summarizes the quantitative data obtained from the analysis of this compound samples from SupraChem, NovaSynth, and ApexBio.

Parameter Supplier A (SupraChem) Supplier B (NovaSynth) Supplier C (ApexBio) Reference Standard
Purity by HPLC (%) 99.8599.5298.91>99.9
Melting Point (°C) 164-166163-165162-165164-167
Major Impurity (%) 0.080.210.45Not Detected
Residual Solvents (ppm) <50120250<10
Water Content (%) 0.050.150.25<0.01

Detailed Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the percentage purity of this compound and to identify and quantify any impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Objective: To confirm the chemical structure of this compound and to identify any structural isomers or major impurities.

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Experiments: ¹H NMR and ¹³C NMR.

  • Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.75 mL of DMSO-d6.

3. Melting Point Determination

  • Objective: To assess the purity of the compound based on its melting point range. Pure compounds typically have a sharp melting point, while impurities can broaden and depress the melting range.

  • Instrumentation: Stuart SMP30 melting point apparatus.

  • Method: A small amount of the crystalline solid was packed into a capillary tube and heated at a ramp rate of 1 °C/min. The temperature range from the first visible liquid droplet to complete liquefaction was recorded.

Hypothetical Signaling Pathway Involvement

While the primary focus of this guide is on purity, it is important to consider the context in which this compound is used. As a potential building block for kinase inhibitors, its purity is critical for reliable biological data. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound might act.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor This compound Derivative Inhibitor->RAF Proliferation Cell Proliferation Transcription->Proliferation

Figure 2. Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound derivative.

Conclusion and Recommendations

Based on the comprehensive analysis, SupraChem's this compound exhibits the highest purity with minimal impurities and residual solvents. The melting point is sharp and consistent with the reference standard. For applications requiring the highest degree of purity and batch-to-batch consistency, such as in late-stage drug development or for use as an analytical standard, SupraChem is the recommended supplier.

NovaSynth provides a product of acceptable purity for many research applications, though the slightly higher levels of impurities and residual solvents should be noted. ApexBio's product, while still of usable purity for early-stage discovery, shows a comparatively higher impurity profile, which could impact the reliability of sensitive assays.

Researchers should always request a certificate of analysis from their supplier for each batch to ensure the quality and purity of the reagents used in their experiments.

References

Assessing the Novelty of 2-Amino-6-chloronicotinamide Derivatives in Patent Literature: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective therapeutic agents is a constant driving force in pharmaceutical research. Within the vast landscape of chemical scaffolds, nitrogen-containing heterocycles, particularly aminopyridines and nicotinamides, have emerged as privileged structures in drug discovery, demonstrating a wide range of biological activities. This guide provides a comparative analysis of 2-Amino-6-chloronicotinamide derivatives, assessing their novelty in the current patent literature and highlighting their potential as a promising, underexplored chemical space for the development of new therapeutics, particularly in oncology.

Introduction to the this compound Scaffold

The this compound scaffold combines the key pharmacophoric features of both 2-aminopyridine and nicotinamide moieties. The 2-aminopyridine core is a well-established hinge-binding motif for many protein kinases, while the nicotinamide portion offers opportunities for diverse functionalization to enhance potency, selectivity, and pharmacokinetic properties. The presence of a chlorine atom at the 6-position can influence the electronic properties of the pyridine ring and provide a vector for further chemical modification.

A comprehensive search of the patent literature reveals a significant number of patents claiming 2-aminopyridine and nicotinamide derivatives for various therapeutic applications, most notably as kinase inhibitors for the treatment of cancer.[1][2][3] However, a striking observation is the apparent absence of patents specifically claiming the this compound core structure. This suggests a potential "white space" in the intellectual property landscape, offering a unique opportunity for the development of novel drug candidates with a distinct chemical identity.

Comparative Landscape: Existing Alternatives

While direct competitors with the exact this compound scaffold are not prominent in the patent literature, numerous patents disclose structurally related 2-aminopyridine and nicotinamide derivatives as kinase inhibitors. These compounds often target key enzymes in cancer-related signaling pathways.

Table 1: Comparison of this compound Derivatives with Patented Alternatives

FeaturePatented 2-Aminopyridine/Nicotinamide Derivatives (e.g., targeting JAK2, CDK, BTK)Novel this compound Derivatives (Hypothetical)Potential Advantage of Novelty
Core Scaffold Varied substitutions on 2-aminopyridine or nicotinamide rings.Fused 2-amino and 6-chloro-nicotinamide features.Potentially novel intellectual property, unique binding interactions.
Therapeutic Target Janus Kinases (JAKs), Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), etc.[1]Likely to exhibit kinase inhibitory activity (e.g., against kinases in the JAK-STAT or MAPK pathways).Opportunity to achieve novel selectivity profiles against known or new kinase targets.
Development Stage Various stages, from preclinical to approved drugs.Exploratory, preclinical.Unexplored chemical space allows for the discovery of compounds with improved properties.
Potential Indications Hematological malignancies, solid tumors, inflammatory diseases.Similar to existing kinase inhibitors: various cancers.Potential for efficacy in resistant cancer types or new indications.

Proposed Signaling Pathway and Experimental Workflow

To evaluate the potential of novel this compound derivatives, a systematic experimental approach is necessary. A plausible hypothesis is that these compounds could modulate signaling pathways frequently dysregulated in cancer, such as the JAK-STAT pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation Cytokine Cytokine Cytokine->Cytokine_Receptor STAT STAT JAK->STAT Phosphorylation P_STAT p-STAT (Dimer) STAT->P_STAT Dimerization P_STAT_nucleus p-STAT Dimer P_STAT->P_STAT_nucleus Translocation DNA DNA P_STAT_nucleus->DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription Inhibitor This compound Derivative Inhibitor->JAK Inhibition

Caption: Hypothetical inhibition of the JAK-STAT signaling pathway by a this compound derivative.

The following experimental workflow outlines the key steps to synthesize and evaluate the biological activity of these novel compounds.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_validation Lead Optimization & Validation start Starting Materials (e.g., 2-amino-6-chloronicotinic acid) synthesis Multi-step Synthesis & Derivatization start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification kinase_assay In vitro Kinase Inhibition Assays (e.g., JAK2, EGFR, etc.) purification->kinase_assay cell_proliferation Cell-based Proliferation Assays (e.g., MTT, Celigo) kinase_assay->cell_proliferation sar Structure-Activity Relationship (SAR) Studies cell_proliferation->sar in_vivo In vivo Efficacy Studies (Xenograft Models) sar->in_vivo

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-chloronicotinamide Analogues: Insights from Structurally Related Compound Series

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct structure-activity relationship (SAR) studies on 2-amino-6-chloronicotinamide analogs are not extensively available in the public domain. This guide provides a comparative analysis based on published data for structurally related compound series: 2-aminonicotinamides, 6-substituted aminopurines, and 6-aminonicotinamides. The insights from these related series can help inform the potential SAR of this compound analogs.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, possessing a range of potential biological activities. Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective analogs. This guide explores the SAR of three related classes of compounds to extrapolate potential key structural features for biological activity. We will examine 2-aminonicotinamide analogs as antifungal agents, 6-substituted aminopurine analogs as kinase inhibitors, and 6-aminonicotinamide analogs as histone deacetylase (HDAC) inhibitors.

Section 1: SAR of 2-Aminonicotinamide Analogs as Antifungal Agents

A series of novel 2-aminonicotinamide derivatives have been synthesized and evaluated for their in vitro antifungal activity, primarily against Candida albicans. These compounds are reported to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi.[1]

Data Presentation: Antifungal Activity

The following table summarizes the minimum inhibitory concentration (MIC) required to inhibit 80% of the growth (MIC80) of C. albicans for a selection of 2-aminonicotinamide analogs.

Compound IDR Group (Substitution on the Amide Nitrogen)MIC80 (µg/mL) against C. albicans SC5314
1a -CH2-(5-(3-fluorophenoxy)thiophen-2-yl)0.25
1b -CH2-(5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)0.0313
1c -CH2-(5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)0.0313
1d -CH2-(5-(((4-fluorophenyl)amino)methyl)thiophen-2-yl)0.0625
Fluconazole (Reference drug)0.25

Data extracted from a study on novel 2-aminonicotinamide derivatives as antifungal agents.[1]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method): The in vitro antifungal activity is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3.[2]

  • Inoculum Preparation: Fungal strains are cultured on Sabouraud Dextrose Agar (SDA) plates. A suspension of fungal cells is prepared in RPMI-1640 medium and adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Compound Dilution: The test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC80 is determined as the lowest concentration of the compound that causes an 80% reduction in turbidity compared to the growth in the drug-free control well, measured spectrophotometrically at a specific wavelength (e.g., 530 nm).

Visualization

SAR_Antifungal cluster_modifications Modifications at R Scaffold 2-Aminonicotinamide Core Amide_Substituent Amide Substituent (R) Scaffold->Amide_Substituent bears Mod1 R = -CH2-(5-(3-fluorophenoxy)thiophen-2-yl) MIC80 = 0.25 µg/mL Amide_Substituent->Mod1 e.g. Mod2 R = -CH2-(5-(((fluorophenyl)amino)methyl)thiophen-2-yl) MIC80 = 0.0313 - 0.0625 µg/mL Amide_Substituent->Mod2 e.g. Activity Potent Antifungal Activity (Low MIC80) Mod2->Activity leads to

Caption: SAR of 2-aminonicotinamide analogs as antifungal agents.

Section 2: SAR of 6-Substituted Aminopurine Analogs as Kinase Inhibitors

The SAR of 6-substituted 2-arylaminopurines has been extensively studied for their inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2.[3] These studies provide valuable insights into the role of substitutions at the 6-position of a heterocyclic core, which is analogous to the 6-position of the nicotinamide ring.

Data Presentation: Kinase Inhibition

The following table presents the half-maximal inhibitory concentration (IC50) values for a selection of 6-substituted 2-(4'-sulfamoylanilino)purines against CDK2.

Compound IDR Group (Substitution at C6)IC50 (nM) against CDK2/cyclin A
2a -H260
2b -OCH360
2c -O(n-propyl)8
2d -O(n-butyl)3
2e -O(iso-butyl)1

Data extracted from a study on 6-substituted 2-arylaminopurines as CDK inhibitors.[3]

Experimental Protocols

In Vitro CDK2 Kinase Inhibition Assay: The inhibitory activity of the compounds against CDK2 is typically measured using a luminescence-based kinase assay.[4][5]

  • Reagents: Recombinant human CDK2/cyclin A enzyme, a suitable peptide substrate (e.g., a histone H1-derived peptide), and ATP are used.

  • Reaction Setup: The assay is performed in a 384-well plate. The test compounds at various concentrations are pre-incubated with the CDK2/cyclin A enzyme in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).

  • Detection: After the kinase reaction, a reagent such as ADP-Glo™ is added to measure the amount of ADP produced, which is proportional to the kinase activity. The luminescence is measured using a plate reader.

  • IC50 Determination: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualization

SAR_Kinase_Inhibitors cluster_core Analogous Core Structure cluster_activity Biological Effect Purine 2-Arylaminopurine Core R_H R = H (IC50 = 260 nM) Purine->R_H R_OMe R = OMe (IC50 = 60 nM) R_OPr R = O-n-propyl (IC50 = 8 nM) R_OBu R = O-n-butyl (IC50 = 3 nM) R_OiBu R = O-isobutyl (IC50 = 1 nM) Potency Increased Potency (Lower IC50) R_OiBu->Potency Increasing size and lipophilicity of alkoxy group

Caption: SAR of 6-substituted aminopurines as CDK2 inhibitors.

Section 3: SAR of 6-Aminonicotinamide Analogs as HDAC Inhibitors

The discovery of 6-aminonicotinamides as potent and selective histone deacetylase (HDAC) inhibitors highlights the importance of substitutions on the nicotinamide core for this class of enzymes.[6]

Data Presentation: HDAC Inhibition

The following table shows the IC50 values of selected 6-aminonicotinamide derivatives against HDAC1.

Compound IDR Group (Substitution on the Amide Nitrogen)IC50 (nM) against HDAC1
3a 4-(dimethylamino)phenyl>10000
3b 4-(piperidin-1-yl)phenyl1300
3c 4-(4-methylpiperazin-1-yl)phenyl280
3d 4-((dimethylamino)methyl)phenyl120

Data extracted from a study on 6-aminonicotinamides as HDAC inhibitors.[6]

Experimental Protocols

HDAC Activity Assay (Fluorometric): HDAC activity and inhibition can be measured using a fluorometric assay.[7][8]

  • Enzyme and Substrate: The assay uses a recombinant human HDAC enzyme (e.g., HDAC1) and a fluorogenic substrate, such as Boc-Lys(Ac)-AMC.

  • Assay Procedure: The test compounds are incubated with the HDAC enzyme in an assay buffer. The reaction is initiated by the addition of the fluorogenic substrate.

  • Deacetylation and Signal Generation: The HDAC enzyme deacetylates the lysine residue of the substrate. A developer solution containing a protease (e.g., trypsin) is then added, which cleaves the deacetylated substrate to release the fluorescent aminomethylcoumarin (AMC).

  • Fluorescence Measurement: The fluorescence of the released AMC is measured using a microplate reader with an excitation wavelength of around 355 nm and an emission wavelength of around 460 nm.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition versus the inhibitor concentration.

Visualization

Caption: SAR of 6-aminonicotinamide analogs as HDAC inhibitors.

Comparative Analysis and Extrapolated SAR for this compound Analogs

Based on the analysis of these three related compound series, we can extrapolate some potential SAR trends for the hypothetical this compound analogs:

  • Amide Substituent is Key: In both the antifungal 2-aminonicotinamides and the HDAC inhibiting 6-aminonicotinamides, the nature of the substituent on the amide nitrogen is a major determinant of biological activity. Large, aromatic, and functionalized groups are generally favored for potent activity. This suggests that for this compound analogs, exploring a diverse range of substituents on the amide will be a fruitful strategy for optimizing potency.

  • Role of the 6-Position Substituent: The studies on 6-substituted aminopurines demonstrate that the size, shape, and lipophilicity of the group at the 6-position can significantly impact potency and selectivity. The 6-chloro group in the target scaffold is a relatively small, electron-withdrawing group. It may influence the electronic properties of the pyridine ring and could potentially engage in halogen bonding or other specific interactions within a target binding site. Its presence would likely modulate the activity profile compared to analogs with hydrogen or other substituents at this position.

  • The 2-Amino Group: The 2-amino group is a common feature in many biologically active heterocyclic compounds. It can act as a hydrogen bond donor and is often crucial for anchoring the molecule in the active site of the target protein. Its presence in the this compound scaffold is likely to be important for target recognition.

Conclusion

While direct experimental data on the SAR of this compound analogs is limited, a comparative analysis of structurally related compound series provides valuable insights for guiding future drug discovery efforts. The findings from studies on 2-aminonicotinamides, 6-substituted aminopurines, and 6-aminonicotinamides collectively suggest that the substituent on the amide nitrogen is a critical determinant of biological activity. Furthermore, the 6-chloro group is expected to play a significant role in modulating the potency and selectivity of these analogs. Further synthesis and biological evaluation of a focused library of this compound derivatives are warranted to elucidate their specific SAR and unlock their therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the cytotoxic effects of molecules structurally related to 2-Amino-6-chloronicotinamide. Due to a lack of publicly available experimental data on the cytotoxicity of this compound itself, this document focuses on the well-studied related compound, 6-aminonicotinamide, and other relevant substituted aminonicotinamide derivatives. The information presented is intended for researchers, scientists, and drug development professionals interested in the potential anticancer properties of this class of compounds.

Data Presentation: Cytotoxicity of 6-Aminonicotinamide and Related Derivatives

The following table summarizes the available in vitro cytotoxicity data for 6-aminonicotinamide and other nicotinamide derivatives. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency, with lower values indicating higher cytotoxic potential.

Compound NameRelated Molecule ToCell LineAssay TypeEndpointResultReference
6-Aminonicotinamide This compoundCHO (Chinese Hamster Ovary)Protein ContentCytotoxicityHigher cytotoxic effect at concentrations > 0.1 mg/mL[1]
6-Aminonicotinamide This compoundK562 (Leukemia), A549 (Lung), T98G (Glioblastoma)Colony-formingSensitization to Cisplatin6 to 17-fold decrease in cisplatin dose for 90% colony formation inhibition[2]
6-Aminonicotinamide This compoundA549 (Lung), H460 (Lung)Metabolic ActivityApoptosis InductionDose-dependent suppression of metabolic activity[3]
Compound 3 (a 2-amino-4,6-diphenylnicotinonitrile) 2-Aminonicotinamide scaffoldMDA-MB-231 (Breast)Not SpecifiedIC50Surpassed the potency of Doxorubicin[4]
Compound 4 (a 2-amino-4,6-diphenylnicotinonitrile) 2-Aminonicotinamide scaffoldMCF-7 (Breast)Not SpecifiedIC50Comparable to Doxorubicin[4]
Compound 5 (a 2-amino-4,6-diphenylnicotinonitrile) 2-Aminonicotinamide scaffoldMDA-MB-231, MCF-7 (Breast)Not SpecifiedIC5015.52 ± 1.2 µM (MDA-MB-231), 20.07 ± 1.5 µM (MCF-7)[4]
Compound 6 (a 2-amino-4,6-diphenylnicotinonitrile) 2-Aminonicotinamide scaffoldMDA-MB-231, MCF-7 (Breast)Not SpecifiedIC5010.23 ± 0.8 µM (MDA-MB-231), 9.47 ± 0.7 µM (MCF-7)[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can serve as a reference for designing and conducting similar cytotoxicity studies.

Cell Culture and Maintenance

Chinese Hamster Ovary (CHO) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Human tumor cell lines such as K562, A549, T98G, and H460 were maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (Based on Total Protein Content)

This assay was used to evaluate the cytotoxicity of 6-aminonicotinamide in CHO cells[1].

  • Cell Seeding: CHO cells were seeded in multi-well plates at a predetermined density.

  • Compound Treatment: After cell attachment, the culture medium was replaced with fresh medium containing various concentrations of the test compound (e.g., 6-aminonicotinamide).

  • Incubation: Cells were incubated for a specified period.

  • Protein Quantification: At the end of the incubation, the total protein content in each well was determined using a suitable protein assay reagent (e.g., Bradford or BCA assay). The absorbance was measured using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells.

Colony-Forming Assay

This assay was employed to assess the long-term survival and proliferative capacity of cancer cells after treatment with 6-aminonicotinamide and cisplatin[2].

  • Cell Seeding: A known number of cells (e.g., 500-1000 cells) were seeded into culture dishes or multi-well plates.

  • Compound Treatment: Cells were pretreated with 6-aminonicotinamide for a specific duration (e.g., 18 hours) before being exposed to various concentrations of cisplatin.

  • Incubation: The cells were incubated for a period sufficient for colony formation (typically 7-14 days), with the medium being changed periodically.

  • Colony Staining and Counting: After incubation, the colonies were fixed with methanol and stained with a solution like crystal violet. Colonies containing more than 50 cells were counted.

  • Data Analysis: The surviving fraction of cells was calculated as the ratio of the number of colonies formed in the treated group to that in the control group.

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

While not explicitly detailed for 6-aminonicotinamide in the provided results, the MTT assay is a standard method for assessing cell viability and was likely used for the 2-amino-4,6-diphenylnicotinonitrile derivatives[4].

  • Cell Seeding: Cells are plated in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Assessment cluster_3 Data Analysis cell_culture Cell Culture & Maintenance cell_seeding Cell Seeding in Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions treatment Incubate Cells with Compound compound_prep->treatment assay Perform Cytotoxicity Assay (e.g., MTT, Protein Content) treatment->assay readout Measure Signal (e.g., Absorbance) assay->readout calc_viability Calculate % Viability readout->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: General workflow for in vitro cytotoxicity screening of chemical compounds.

Signaling Pathway of 6-Aminonicotinamide Induced Cytotoxicity

Based on the finding that 6-aminonicotinamide induces endoplasmic reticulum (ER) stress-mediated apoptosis[3], the following diagram illustrates the proposed signaling pathway.

6-Aminonicotinamide 6-Aminonicotinamide G6PD Glucose-6-Phosphate Dehydrogenase (G6PD) 6-Aminonicotinamide->G6PD Inhibits PPP Pentose Phosphate Pathway (PPP) G6PD->PPP Rate-limiting enzyme ROS Increased Reactive Oxygen Species (ROS) PPP->ROS Leads to imbalance ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Proposed mechanism of 6-aminonicotinamide-induced apoptosis via ER stress.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-6-chloronicotinamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Amino-6-chloronicotinamide, a compound that requires adherence to established guidelines for hazardous chemical waste. The following procedures are based on general best practices and information synthesized from safety data sheets.

Immediate Safety and Hazard Considerations

Based on available safety data sheets, this compound is classified as a hazardous substance. The primary concerns include skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Hazard Identification and Personal Protective Equipment (PPE)

Hazard StatementGHS PictogramRecommended Personal Protective Equipment (PPE)
H315: Causes skin irritation
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Protective gloves (e.g., Nitrile rubber)
H319: Causes serious eye irritation
alt text
Safety glasses with side-shields or goggles[1]
H335: May cause respiratory irritation
alt text
Use only in a well-ventilated area or under a chemical fume hood

Handle this compound in accordance with good industrial hygiene and safety practices.[1] Wash hands thoroughly after handling and before eating, drinking, or smoking.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with federal, state, and local regulations. The primary directive is to dispose of the contents and container at an approved waste disposal plant.[1][2]

1. Waste Identification and Segregation:

  • Identify: Clearly label all waste containing this compound as hazardous chemical waste.

  • Segregate: Do not mix this waste with other waste streams, especially incompatible materials. Store in a designated, well-ventilated, and secure area.

2. Container Management:

  • Use Appropriate Containers: Collect waste in a container that is compatible with the chemical, properly sealed, and clearly labeled.

  • Labeling: The label should include the words "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Irritant").

3. Disposal of Unused Product and Contaminated Materials:

  • Unused Product: Unused this compound should be disposed of in its original container or a suitable, labeled waste container. Do not attempt to dispose of it down the drain or in the regular trash.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as personal protective equipment (gloves, lab coats), weighing papers, and spill cleanup materials, should be collected in a sealed bag or container and disposed of as hazardous waste.

4. Empty Container Disposal:

  • Rinsing: Thoroughly rinse empty containers with a suitable solvent (e.g., acetone, ethanol).

  • Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste.[3] For highly toxic materials, the first three rinses should be collected.[3]

  • Container Disposal: Once properly rinsed and dried, the container may be disposed of according to your institution's guidelines for decontaminated glassware or plastic.

5. Arranging for Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the waste contractor with a complete and accurate description of the waste, including its chemical composition and any known hazards.

Experimental Protocol: Decontamination of Glassware

This protocol outlines the steps for decontaminating glassware that has been in contact with this compound.

Materials:

  • Contaminated glassware

  • Appropriate solvent (e.g., acetone or ethanol)

  • Two rinse beakers

  • Hazardous waste container for rinsate

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • Initial Rinse: Rinse the glassware with a small amount of the chosen solvent to remove the bulk of the chemical residue. Collect this first rinse in a designated hazardous waste container.

  • Second Rinse: Perform a second rinse with fresh solvent and collect it in the same hazardous waste container.

  • Third Rinse (Optional but Recommended): For thorough decontamination, perform a third rinse with fresh solvent and collect the rinsate.

  • Drying: Allow the glassware to air dry completely in a well-ventilated area or a fume hood before washing with soap and water for reuse.

Disposal Decision Pathway

A Identify Waste (this compound) B Is the container empty? A->B C Collect solid waste and contaminated materials in a labeled hazardous waste container. B->C No D Triple rinse with a suitable solvent. B->D Yes G Store hazardous waste in a designated, secure area. C->G E Collect all rinsate as hazardous waste. D->E F Dispose of decontaminated container per institutional guidelines. E->F E->G H Contact EHS or licensed waste disposal contractor for pickup. G->H I Final Disposal at an Approved Facility H->I

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 2-Amino-6-chloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Amino-6-chloronicotinamide, fostering a secure research environment.

Chemical Profile and Hazards

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is essential.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound. This equipment is the last line of defense against exposure and should be used in conjunction with engineering and administrative controls.[2][3]

Protection Type Specific PPE Purpose
Eye and Face Protection Chemical safety goggles or a face shieldTo protect against splashes and dust.[3][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), Lab coat or chemical-resistant apronTo prevent skin contact and irritation.[1][2][4] Disposable nitrile gloves offer limited protection and should be changed immediately if contaminated.[2]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask or higher)To be used in case of insufficient ventilation or when handling fine powders to prevent respiratory tract irritation.[1][6]
Footwear Closed-toe shoesTo protect feet from spills.[7]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the necessary steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (Fume Hood) prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh and handle the solid compound within the fume hood prep3->handle1 Proceed to handling handle2 Avoid generating dust handle1->handle2 handle3 Keep containers tightly closed when not in use handle2->handle3 post1 Decontaminate work surfaces handle3->post1 Complete handling post2 Properly remove and dispose of PPE post1->post2 post3 Wash hands thoroughly post2->post3 start Material for Disposal decision Is it contaminated with This compound? start->decision hazardous_waste Dispose as Hazardous Waste decision->hazardous_waste Yes regular_trash Dispose as Regular Waste decision->regular_trash No

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.